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  • Product: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide
  • CAS: 1334149-47-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a valuable intermediate in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a valuable intermediate in medicinal chemistry and drug discovery. The document details the chemical principles, experimental protocol, and characterization of this compound. The synthesis is primarily achieved through the Schotten-Baumann reaction, a robust and widely used method for amide bond formation. This guide will explore the reaction mechanism, key parameters, and a detailed, step-by-step laboratory procedure. Furthermore, it includes a summary of the physicochemical properties of the target compound and visual diagrams to elucidate the reaction pathway and experimental workflow. This document is intended to be a practical resource for researchers and scientists engaged in the synthesis of novel bioactive molecules.

Introduction

2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a bifunctional organic molecule featuring an α-chloro amide and a phenacyl moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The presence of the reactive α-chloro amide group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functionalities. The phenacyl group, with its reactive ketone, provides another site for chemical modification. These structural features make the title compound a valuable intermediate in the development of new pharmaceutical agents and other biologically active compounds.

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is most efficiently accomplished via the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] In this specific synthesis, 2-aminoacetophenone (or its hydrochloride salt) is acylated with 2-chloropropionyl chloride. The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[3][4]

This guide will provide a detailed exploration of this synthetic route, offering insights into the underlying mechanism and practical considerations for its successful implementation in a laboratory setting.

Synthetic Methodology: The Schotten-Baumann Reaction

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide from 2-aminoacetophenone and 2-chloropropionyl chloride is a classic example of the Schotten-Baumann reaction. This reaction is a cornerstone of organic synthesis for the formation of amides from amines and acyl chlorides.[1][2]

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This initial attack forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, expelling the chloride ion as a leaving group.

  • Deprotonation: A base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, neutralizes the protonated amide, yielding the final product, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, and a salt byproduct.[3][4]

The overall reaction is illustrated in the following diagram:

Schotten-Baumann Reaction Mechanism cluster_neutralization Neutralization Amine 2-Aminoacetophenone Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride 2-Chloropropionyl Chloride AcylChloride->Tetrahedral Base Base (e.g., NaOH) Byproduct2 Protonated Base Base->Byproduct2 Product 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Tetrahedral->Product Collapse Byproduct1 Chloride Ion (Cl-) Tetrahedral->Byproduct1 HCl HCl (neutralized by base)

Caption: Mechanism of the Schotten-Baumann Reaction.

Key Reaction Parameters

Several factors can influence the yield and purity of the final product in a Schotten-Baumann reaction:

  • Choice of Base: Both inorganic bases (e.g., NaOH, K2CO3) and organic bases (e.g., triethylamine, pyridine) can be used. The choice of base depends on the specific substrates and reaction conditions. For reactions involving amine hydrochlorides, a stoichiometric amount of base is required to liberate the free amine.

  • Solvent System: A two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and water, is often employed.[4] The reactants and product remain in the organic phase, while the inorganic base and the salt byproduct are in the aqueous phase. This facilitates purification. Anhydrous aprotic solvents like dimethylformamide (DMF) can also be used, particularly when starting with the amine hydrochloride salt.

  • Temperature: The acylation is usually an exothermic reaction. Therefore, cooling the reaction mixture, especially during the addition of the acyl chloride, is crucial to prevent side reactions and decomposition.

  • Stoichiometry: A slight excess of the acylating agent is sometimes used to ensure complete conversion of the amine.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Aminoacetophenone Hydrochloride171.6210.0 g0.0583
2-Chloropropionyl Chloride126.988.1 g (6.4 mL)0.0638
Triethylamine101.1913.0 mL0.0933
Dichloromethane (DCM)84.93100 mL-
1 M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous Magnesium Sulfate-q.s.-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend 2-aminoacetophenone hydrochloride (10.0 g, 0.0583 mol) in 100 mL of dichloromethane.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (13.0 mL, 0.0933 mol) to the stirred suspension.

  • Acylation: Add 2-chloropropionyl chloride (6.4 mL, 0.0638 mol) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-chloro-N-(2-oxo-2-phenylethyl)propanamide as a solid.

Experimental Workflow start Start setup 1. Reaction Setup: 2-Aminoacetophenone HCl in DCM start->setup end End cool_base 2. Cool to 0°C and Add Triethylamine setup->cool_base acylation 3. Add 2-Chloropropionyl Chloride dropwise at < 5°C cool_base->acylation react 4. Stir at Room Temperature (Monitor by TLC) acylation->react workup 5. Quench with Water & Separate Layers react->workup wash 6. Wash Organic Layer: - 1 M HCl - Sat. NaHCO3 - Brine workup->wash dry 7. Dry with MgSO4 & Concentrate wash->dry purify 8. Purify by Recrystallization dry->purify product Pure 2-chloro-N-(2-oxo-2-phenylethyl)propanamide purify->product product->end

Caption: Experimental workflow for the synthesis.

Physicochemical Properties and Characterization

The synthesized 2-chloro-N-(2-oxo-2-phenylethyl)propanamide should be characterized to confirm its identity and purity.

PropertyValue
CAS Number 1334149-47-1[5]
Molecular Formula C11H12ClNO2[5]
Molecular Weight 225.67 g/mol [5]
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally

Expected Spectral Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a doublet for the methyl group protons, a quartet for the methine proton adjacent to the chlorine, a doublet for the methylene protons, and multiplets for the aromatic protons. The amide proton would likely appear as a broad singlet.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include peaks for the methyl carbon, the methine carbon bearing the chlorine, the methylene carbon, the amide carbonyl carbon, the ketone carbonyl carbon, and the aromatic carbons.

  • IR (KBr, cm⁻¹): Characteristic absorption bands would be expected for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-Cl stretching.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 226.06, consistent with the molecular formula.

Safety Precautions

  • 2-Chloropropionyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • Triethylamine is a corrosive and flammable liquid.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide using the Schotten-Baumann reaction. By following the detailed experimental protocol and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in medicinal chemistry and drug discovery. The provided information on the reaction mechanism, key parameters, and characterization techniques serves as a comprehensive resource for scientists in the field.

References

Sources

Exploratory

2-chloro-N-(2-oxo-2-phenylethyl)propanamide chemical properties

An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)propanamide: Properties, Synthesis, and Reactivity Profile Abstract This technical guide provides a comprehensive overview of 2-chloro-N-(2-oxo-2-phenylethyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-chloro-N-(2-oxo-2-phenylethyl)propanamide: Properties, Synthesis, and Reactivity Profile

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a bifunctional organic compound with significant potential as a synthetic intermediate and a covalent probe in chemical biology and drug discovery. This document details its physicochemical and spectroscopic properties, outlines a robust synthetic protocol, and explores its chemical reactivity profile. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their work.

Introduction & Molecular Overview

2-chloro-N-(2-oxo-2-phenylethyl)propanamide (CAS 1334149-47-1) is a fascinating molecule that incorporates three key chemical features: an aromatic phenyl ketone, a secondary amide, and a reactive α-chloro electrophilic center.[1] This unique combination makes it a valuable building block for creating more complex molecular architectures and a potential tool for covalently modifying biological macromolecules. Understanding its fundamental properties is the first step toward harnessing its synthetic and functional potential.

Below is the two-dimensional structure of the molecule, highlighting its key functional groups.

Caption: 2D structure of the target molecule.

Table 1: Key Identifiers and Properties

Identifier Value
IUPAC Name 2-chloro-N-(2-oxo-2-phenylethyl)propanamide
CAS Number 1334149-47-1[1]
Molecular Formula C₁₁H₁₂ClNO₂[1]
Molecular Weight 225.67 g/mol [1]

| Purity (Typical) | >95%[1] |

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure. These predictions are crucial for guiding its synthesis, purification, and characterization.

Predicted Spectroscopic Data

For any researcher synthesizing this molecule, spectroscopic confirmation is paramount. The following data represents the expected spectral characteristics that serve as a benchmark for structural verification.

Table 2: Predicted Spectroscopic Characteristics

Technique Feature Predicted Chemical Shift / Frequency Rationale
¹H NMR CH₃ (doublet) δ 1.7-1.9 ppm Aliphatic methyl group split by the adjacent methine proton.
CHCl (quartet) δ 4.6-4.8 ppm Methine proton adjacent to an electron-withdrawing chlorine atom, split by the methyl group.
CH₂ (doublet) δ 4.6-4.8 ppm Methylene group adjacent to the amide nitrogen and ketone, split by the N-H proton.
N-H (triplet) δ 8.5-8.8 ppm Amide proton, broad, coupling to the adjacent CH₂ group.
Aromatic (m) δ 7.5-8.1 ppm Protons on the phenyl ring, with those ortho to the ketone shifted downfield.
¹³C NMR CH₃ δ ~22 ppm Aliphatic methyl carbon.
CHCl δ ~55 ppm Methine carbon attached to chlorine.
CH₂ δ ~48 ppm Methylene carbon between the amide and ketone.
Aromatic C δ 128-135 ppm Phenyl ring carbons.
C=O (Amide) δ ~168 ppm Carbonyl carbon of the amide.
C=O (Ketone) δ ~195 ppm Carbonyl carbon of the ketone.
FT-IR N-H Stretch 3300-3400 cm⁻¹ Characteristic stretching vibration of the secondary amide N-H bond.
C=O Stretch (Ketone) 1680-1700 cm⁻¹ Conjugated aryl ketone carbonyl stretch.
C=O Stretch (Amide I) 1640-1660 cm⁻¹ Carbonyl stretching vibration of the secondary amide.
N-H Bend (Amide II) 1530-1550 cm⁻¹ Bending vibration of the N-H bond.
C-Cl Stretch 600-800 cm⁻¹ Carbon-chlorine bond stretch.
Mass Spec. [M]⁺ m/z 225 Molecular ion peak.

| | [M+2]⁺ | m/z 227 | Isotope peak due to the presence of ³⁷Cl, expected to be ~32% the intensity of the [M]⁺ peak. |

Synthesis and Characterization

A logical and efficient synthesis is key to accessing this molecule for further study. The most direct approach involves the formation of the central amide bond.

Retrosynthetic Analysis

The causality behind the synthetic design is a standard amide bond disconnection. This retrosynthetic approach identifies commercially available or readily accessible starting materials, simplifying the experimental process. The amide bond is disconnected to reveal an amine (2-aminoacetophenone) and an acyl chloride (2-chloropropionyl chloride).

retrosynthesis Figure 2: Retrosynthetic analysis target 2-chloro-N-(2-oxo-2-phenylethyl)propanamide disconnection Amide Disconnection target->disconnection C-N bond amine 2-Aminoacetophenone (Nucleophile) disconnection->amine acyl_chloride 2-Chloropropionyl Chloride (Electrophile) disconnection->acyl_chloride workflow Figure 3: Synthesis and characterization workflow cluster_char Structural Confirmation start Reaction Setup (Amine + Acyl Chloride) reaction Stir at RT Monitor by TLC start->reaction workup Aqueous Workup (Wash & Extract) reaction->workup purify Column Chromatography workup->purify product Pure Product purify->product nmr ¹H and ¹³C NMR product->nmr Primary Structure ms LC-MS product->ms Mass Verification ir FT-IR product->ir Functional Groups

Sources

Foundational

A Technical Guide to the Anticipated Biological Activity of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Foreword The landscape of modern pharmacology is increasingly focused on the exploration of novel chemical scaffolds with the potential for diverse biological activities. Among these, the α-haloacetamides have emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The landscape of modern pharmacology is increasingly focused on the exploration of novel chemical scaffolds with the potential for diverse biological activities. Among these, the α-haloacetamides have emerged as a class of compounds with significant promise, demonstrating a breadth of bioactivity that spans from antimicrobial to potential cytotoxic effects. This guide focuses on a specific, yet under-investigated member of this family: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide . While direct empirical data on this molecule is sparse, a wealth of information on structurally analogous compounds allows for a robust, predictive analysis of its likely biological profile.

This document serves as a technical resource for researchers, scientists, and professionals in drug development. It is designed not as a rigid protocol, but as a foundational guide, synthesizing established knowledge to inform future research. We will delve into the probable synthesis, anticipated biological activities based on analogous structures, and provide detailed, actionable experimental protocols to empirically validate these predictions. The causality behind experimental design is emphasized, fostering a deeper understanding of how to approach the biological characterization of this and similar novel chemical entities.

Chemical Profile and Synthesis

Compound Identity
  • IUPAC Name: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

  • Molecular Formula: C₁₁H₁₂ClNO₂[1]

  • Molecular Weight: 225.67 g/mol [1]

  • CAS Number: 1334149-47-1[1]

Proposed Synthesis: Acylation of 2-amino-1-phenylethan-1-one

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide can be logically achieved through the acylation of 2-amino-1-phenylethan-1-one with 2-chloropropanoyl chloride. This is a standard amide bond formation reaction.

Diagram of Proposed Synthesis Workflow

G reagent1 2-amino-1-phenylethan-1-one reaction Reaction at 0°C to room temperature reagent1->reaction reagent2 2-chloropropanoyl chloride reagent2->reaction solvent Inert Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 2-chloro-N-(2-oxo-2-phenylethyl)propanamide purification->product

Caption: Proposed synthetic route for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Predicted Biological Activities Based on Structural Analogs

The biological activity of chloroacetamide derivatives is often dictated by the nature of the substituents and their overall lipophilicity.[2][3][4][5] The presence of a halogenated substituent on the phenyl ring, for example, has been shown to enhance antimicrobial activity due to increased lipophilicity, facilitating passage through microbial cell membranes.[2][3][4][5]

Antimicrobial and Antifungal Potential

A significant body of research points to the potent antimicrobial and antifungal properties of N-substituted 2-chloroacetamides.[2][3][4][5] Studies on various N-(substituted phenyl)-2-chloroacetamides have demonstrated efficacy against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and fungi such as Candida albicans.[2][3][4][5]

Table 1: Summary of Antimicrobial Activity for Related Chloroacetamide Compounds

Compound ClassTarget Organism(s)Reported Activity (MIC range)Reference
N-(substituted phenyl)-2-chloroacetamidesS. aureus, MRSA, C. albicansEffective against Gram-positive bacteria, moderately effective against C. albicans[2][3]
2-chloro-N-phenylacetamide (A1Cl)Candida tropicalis, C. parapsilosis16 - 256 µg/mL[6]
2-chloro-N-phenylacetamide (A1Cl)Aspergillus flavus16 - 256 µg/mL[7]
2-chloro-N-phenylacetamide (A1Cl)Fluconazole-resistant C. albicans, C. parapsilosis128 - 256 µg/mL[8][9]

Proposed Mechanism of Antimicrobial Action: The antimicrobial action of chloroacetamides is thought to be multifaceted. One proposed mechanism involves the inhibition of essential enzymes. For instance, in silico studies suggest that 2-chloro-N-phenylacetamide may inhibit dihydrofolate reductase (DHFR) in Candida species, disrupting folate synthesis.[6] Another proposed mechanism for antifungal activity against Aspergillus flavus is the binding to ergosterol on the fungal plasma membrane.[7]

Diagram of a Potential Antifungal Mechanism

G compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide membrane Fungal Cell Membrane compound->membrane ergosterol Ergosterol Binding membrane->ergosterol disruption Membrane Disruption & Increased Permeability ergosterol->disruption death Fungal Cell Death disruption->death

Caption: A proposed antifungal mechanism involving ergosterol binding.

Potential for Cytotoxicity and Genotoxicity

The chloroacetamide class of compounds, particularly those used as herbicides, has been studied for its potential cytotoxic and genotoxic effects.[10][11] A common mechanism of toxicity for these compounds is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10][11] This increase in ROS can lead to a cascade of downstream effects, including DNA damage, activation of stress-related signaling pathways (like MAPK/ERK), and ultimately, apoptosis.[11]

Diagram of a Proposed Cytotoxicity Pathway

G compound Chloroacetamide Compound cell Cellular Environment compound->cell ros Increased ROS Production cell->ros dna_damage DNA Damage ros->dna_damage stress_pathways Activation of Stress Pathways (e.g., MAPK/ERK) ros->stress_pathways apoptosis Apoptosis dna_damage->apoptosis stress_pathways->apoptosis G start Start: Compound Synthesis and Purification mic_test Broth Microdilution for MIC Determination start->mic_test no_growth No Visible Growth mic_test->no_growth mbc_mfc_test Subculture for MBC/MFC Determination no_growth->mbc_mfc_test Yes end End: Determination of Antimicrobial Potency no_growth->end No mbc_mfc_test->end

Caption: Workflow for determining the antimicrobial activity of a test compound.

Conclusion and Future Directions

While direct experimental data on 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is not yet available in the public domain, the extensive research on the broader class of chloroacetamides provides a strong foundation for predicting its biological activities. It is highly probable that this compound will exhibit antimicrobial and antifungal properties. Furthermore, the potential for cytotoxicity via the induction of oxidative stress warrants careful investigation.

The experimental protocols detailed in this guide offer a clear path for the empirical validation of these predicted activities. Future research should focus on a comprehensive in vitro and, subsequently, in vivo characterization of this molecule. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, will also be crucial in optimizing the potency and selectivity of this chemical scaffold for potential therapeutic applications.

References

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. Arhiv za higijenu rada i toksikologiju, 72(1), 66-77. [Link]

  • Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Archives of Industrial Hygiene and Toxicology, 72(1), 66-77. [Link]

  • View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 1-1. [Link]

  • (PDF) Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Staniszewska, M., Kuryk, Ł., Gryciuk, A., Kawalec, J., Rogalska, M., Baran, J., & Kowalkowska, A. (2021). The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles. Molecules, 26(18), 5463. [Link]

  • de Oliveira, G. B., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis. Letters in Applied Microbiology, 74(3), 398-406. [Link]

  • de Oliveira, G. B., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 93(suppl 3), e20200997. [Link]

  • de Oliveira, G. B., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]

  • Central Nervous System (CNS)-Acting Chemicals. (n.d.). OPCW. Retrieved January 19, 2026, from [Link]

  • Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(4), 368. [Link]

  • de Lavor, É. M., et al. (2022). A chloroacetamide derivative as a potent candidate for fusariosis treatment. Journal of Medical Microbiology, 71(6). [Link]

  • (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-phenylethyl)propanamide. Retrieved January 19, 2026, from [Link]

  • Perisic-Janjic, N., et al. (2023). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. Molecules, 28(19), 6939. [Link]

  • Synthetic route of synthesized chloroacetamide derivatives (1–22). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide:. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N-(1-phenylethyl)propanamide. Retrieved January 19, 2026, from [Link]

  • (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide-1334149-47-1. (n.d.). Thoreauchem. Retrieved January 19, 2026, from [Link]

  • Imramovsky, A., et al. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2430. [Link]

  • Alsabil, K., et al. (2021). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents. (n.d.).

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Exploratory

The Synthetic Versatility and Bioactive Potential of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide: A Technical Guide for Researchers

Introduction: Unveiling a Multifaceted Chemical Scaffold In the landscape of modern medicinal chemistry and synthetic organic chemistry, the identification and characterization of versatile molecular scaffolds are paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Chemical Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the identification and characterization of versatile molecular scaffolds are paramount to the advancement of drug discovery and materials science. 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a molecule integrating a reactive α-chloroamide moiety with an N-(2-oxo-2-phenylethyl) pharmacophore, represents a compound of significant interest for researchers and drug development professionals. While specific, in-depth studies on this exact molecule are nascent, its structural components suggest a rich potential for a variety of research applications, ranging from its use as a pivotal synthetic intermediate to its exploration as a bioactive agent.

This technical guide provides a comprehensive overview of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, detailing its chemical characteristics, synthetic pathways, and, most importantly, its potential research applications. By examining the established chemistry of its constituent functional groups, this document aims to equip researchers with the foundational knowledge and practical protocols to effectively harness the capabilities of this intriguing molecule.

Chemical Properties and Synthesis

2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a white to off-white solid with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol [1]. Its chemical structure features a chiral center at the α-carbon of the propanamide moiety, offering possibilities for stereoselective synthesis and differential biological activity between enantiomers.

Chemical Structure of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide
Figure 1: Chemical Structure of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is readily achievable through standard amide coupling reactions. A common and efficient method involves the acylation of 2-aminoacetophenone hydrochloride with 2-chloropropionyl chloride.

Detailed Synthetic Protocol: Acylation of 2-Aminoacetophenone

This protocol outlines a general procedure for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Materials:

  • 2-Aminoacetophenone hydrochloride

  • 2-Chloropropionyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 eq) at 0 °C (ice bath). Stir the mixture for 15-20 minutes.

  • Acylation: Slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).

  • Workup: Upon completion, quench the reaction by the addition of water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The α-Chloroamide Moiety: A Gateway to Diverse Chemical Transformations

The presence of the α-chloroamide functional group is central to the synthetic utility of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This moiety renders the α-carbon electrophilic, making it susceptible to nucleophilic substitution reactions. This reactivity opens up a plethora of possibilities for chemical derivatization and the synthesis of more complex molecules.

G cluster_0 Core Reactivity of the α-Chloroamide cluster_1 Potential Synthetic Applications Start 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophile Nucleophile (e.g., R-SH, R-OH, R-NH2, Azide) Nucleophile->Reaction Product Substituted Product Reaction->Product Heterocycle Heterocycle Synthesis (e.g., Thiazoles, Oxazoles) Product->Heterocycle Covalent_Inhibitor Covalent Inhibitor Design Product->Covalent_Inhibitor Peptidomimetic Peptidomimetic Scaffolds Product->Peptidomimetic

Diagram 1: Reactivity and Synthetic Potential of the α-Chloroamide Moiety.
Key Synthetic Applications:
  • Building Block for Heterocyclic Synthesis: The electrophilic α-carbon can react with various dinucleophiles to construct a wide range of heterocyclic rings, which are prevalent scaffolds in many pharmaceuticals. For instance, reaction with thiourea or thioamides can lead to the formation of thiazole derivatives.

  • Precursor for Covalent Inhibitors: The α-chloroamide can act as a "warhead" in the design of targeted covalent inhibitors.[2] This strategy involves the irreversible binding of the inhibitor to a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target protein, leading to potent and prolonged inhibition.[3]

  • Synthesis of Peptidomimetics and Novel Amino Acid Derivatives: Substitution of the chlorine atom with various nucleophiles allows for the introduction of diverse functionalities, leading to the creation of novel amino acid analogues and peptidomimetic structures.

The N-(2-oxo-2-phenylethyl)amide Moiety: A Privileged Pharmacophore

The N-(2-oxo-2-phenylethyl)amide portion of the molecule is a recognized pharmacophore found in a variety of biologically active compounds. Research on derivatives containing this scaffold has revealed a broad spectrum of activities.

Reported Biological Activities of Related N-(2-oxo-2-phenylethyl)amide Derivatives:
Biological ActivityCompound ClassKey FindingsReference
Antidyslipidemic & Antioxidant N-(2-oxo-2-p-tolylethyl)-amide derivativesSeveral synthesized analogs showed potent in vivo antihyperlipidemic and strong antioxidant activity.[4]
Anticancer Thiazolo[4,5-b]pyridine-5-carboxylic acid amidesCertain derivatives exhibited significant in vitro anticancer activity against glioma and glioblastoma cell lines.
Anti-inflammatory N-substituted 2-oxo-2H-1-benzopyran-3-carboxamidesSynthesized compounds were found to be active anti-inflammatory agents in rat models.
Kinase Inhibition N-(2-oxo-2-phenylethyl)benzamide derivativesSome derivatives have been explored as potential kinase inhibitors.

Potential Research Applications of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Based on the reactivity of the α-chloroamide and the established biological relevance of the N-(2-oxo-2-phenylethyl)amide scaffold, several promising research applications for the title compound can be envisioned.

Development of Novel Anticancer Agents

The N-(2-oxo-2-phenylethyl)amide core has been incorporated into molecules with demonstrated anticancer properties. The presence of the reactive α-chloro group in 2-chloro-N-(2-oxo-2-phenylethyl)propanamide provides an opportunity to develop targeted covalent inhibitors of kinases or other enzymes implicated in cancer progression.

G cluster_0 Hypothetical Mechanism of Covalent Kinase Inhibition Inhibitor 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Binding Reversible Binding Inhibitor->Binding Kinase Kinase Active Site (with nucleophilic Cysteine residue) Kinase->Binding Covalent_Bond Irreversible Covalent Bond Formation Binding->Covalent_Bond Inactivated_Kinase Inactivated Kinase Covalent_Bond->Inactivated_Kinase

Diagram 2: Proposed Mechanism of Action as a Covalent Kinase Inhibitor.
Exploration of Anti-inflammatory Properties

Given that related amide derivatives have shown anti-inflammatory activity, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and its derivatives warrant investigation as potential anti-inflammatory agents. The α-chloroamide could potentially target enzymes involved in the inflammatory cascade.

Synthesis of Novel Antimicrobial Compounds

The α-haloacetamide scaffold is present in some compounds with antimicrobial activity. 2-chloro-N-(2-oxo-2-phenylethyl)propanamide can serve as a starting point for the synthesis of a library of derivatives to be screened for antibacterial and antifungal properties.

Experimental Protocols for a Research Setting

The following protocols are provided as examples of how 2-chloro-N-(2-oxo-2-phenylethyl)propanamide could be utilized in a research context.

Protocol 1: Synthesis of a Thiazole Derivative

This protocol describes a potential synthesis of a 2-aminothiazole derivative from 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Materials:

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

  • Thiourea

  • Ethanol

  • Sodium acetate

Procedure:

  • A mixture of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (1.0 eq), thiourea (1.1 eq), and sodium acetate (1.5 eq) in ethanol is refluxed for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 2-amino-4-methyl-5-(N-(2-oxo-2-phenylethyl)carbamoyl)thiazole.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the kinase inhibitory activity of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Materials:

  • Purified target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • A kinase reaction is set up in a microplate containing the kinase, its substrate, and the kinase assay buffer.

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is added to the wells at various concentrations. A DMSO control is also included.

  • The reaction is initiated by the addition of ATP.

  • The plate is incubated at the optimal temperature for the kinase for a specified period.

  • The reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection reagent and a plate reader.

  • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is calculated from the dose-response curve.

Conclusion and Future Perspectives

2-chloro-N-(2-oxo-2-phenylethyl)propanamide stands as a molecule with considerable untapped potential. Its facile synthesis and the dual functionality of a reactive α-chloroamide and a biologically relevant N-(2-oxo-2-phenylethyl)amide core make it an attractive starting point for a multitude of research endeavors. While direct biological data on this specific compound is limited, the wealth of information on its constituent motifs provides a strong rationale for its exploration in drug discovery programs targeting cancer, inflammation, and infectious diseases. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a catalyst for further investigation into the promising chemistry and biology of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

References

  • Narender, T., et al. (2011). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 21(21), 6393-7. [Link]

  • Ohashi, M., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14298-14313. [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. The document is intended for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, explains the rationale behind the spectroscopic methodologies, and provides standardized protocols for data acquisition.

Introduction

2-chloro-N-(2-oxo-2-phenylethyl)propanamide (CAS No. 1334149-47-1) is a chemical entity with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.06 g/mol [1]. Its structure, featuring a reactive α-chloro amide moiety and a phenacyl group, suggests potential applications in medicinal chemistry and organic synthesis. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide will delve into the predicted spectroscopic signatures of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and the methodologies to obtain them.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.8Doublet2HAromatic protons (ortho to carbonyl)
~ 7.7 - 7.5Triplet1HAromatic proton (para to carbonyl)
~ 7.5 - 7.3Triplet2HAromatic protons (meta to carbonyl)
~ 4.8Doublet2H-CH₂-
~ 4.5Quartet1H-CH(Cl)-
~ 1.7Doublet3H-CH₃
~ 8.5Broad Singlet1H-NH-

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially for resolving the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) might be preferred to better resolve the amide proton signal.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on the different carbon environments.

Predicted Chemical Shift (δ, ppm)Assignment
~ 195C=O (ketone)
~ 168C=O (amide)
~ 135Aromatic C (quaternary)
~ 134Aromatic CH (para)
~ 129Aromatic CH (ortho)
~ 128Aromatic CH (meta)
~ 55-CH(Cl)-
~ 48-CH₂-
~ 22-CH₃
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for reproducibility.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz). Tune and shim the probe to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak.

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (400 MHz Spectrometer) A->B C 1H NMR Acquisition (Standard Pulse Sequence) B->C D 13C NMR Acquisition (Proton Decoupled) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis E->F

Caption: Workflow for NMR data acquisition and analysis.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Predicted IR Absorption Bands

The IR spectrum of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is expected to show characteristic absorption bands for its functional groups.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~ 3300MediumN-H stretch (amide)
~ 3100-3000WeakC-H stretch (aromatic)
~ 2950-2850WeakC-H stretch (aliphatic)
~ 1700StrongC=O stretch (ketone)
~ 1660StrongC=O stretch (amide I band)
~ 1540MediumN-H bend (amide II band)
~ 1600, 1450Medium-WeakC=C stretch (aromatic ring)
~ 750StrongC-Cl stretch

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples, as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology (ATR):

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

IR_Workflow A Instrument Background (Clean ATR Crystal) B Sample Application (Solid on Crystal) A->B C Spectrum Acquisition (4000-400 cm-1) B->C D Data Analysis C->D

Caption: Workflow for ATR-IR data acquisition.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.

Predicted m/zIon
225/227[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, as it often keeps the molecular ion intact. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Experimental Protocol for MS Data Acquisition

Step-by-Step Methodology (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, looking for the molecular ion and significant fragment ions.

MS_Workflow A Sample Preparation (Dilute Solution) B Infusion into ESI Source A->B C Ionization B->C D Mass Analysis (e.g., TOF) C->D E Data Acquisition and Analysis D->E

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provide a foundational understanding of the expected analytical signatures for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. Researchers and scientists can use this information to guide their experimental work and to confirm the identity and purity of this compound. It is imperative that these predicted data are verified through the acquisition of actual experimental spectra.

References

  • Thoreauchem. 2-chloro-N-(2-oxo-2-phenylethyl)propanamide-1334149-47-1. [Link]

  • PubChem. 2-chloro-N-(2-phenylethyl)propanamide. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

Exploratory

A Prospective Analysis of the Research Applications of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide: A Guide for Investigators

Foreword: Unveiling the Potential of a Novel α-Haloamide In the vast landscape of chemical entities, countless molecules hold untapped potential for scientific discovery and therapeutic innovation. One such compound is 2...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel α-Haloamide

In the vast landscape of chemical entities, countless molecules hold untapped potential for scientific discovery and therapeutic innovation. One such compound is 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a molecule that, despite its straightforward structure, remains largely unexplored in the scientific literature. This technical guide serves as a prospective analysis, offering a roadmap for researchers, scientists, and drug development professionals to investigate the potential research uses of this intriguing α-haloamide. By examining the chemical functionalities inherent to its structure and drawing parallels from closely related compounds, we can hypothesize and outline a series of experimental avenues to unlock its latent biological activities. This document is not a retrospective account of established facts but rather a forward-looking blueprint for discovery.

Molecular Profile of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

To embark on the exploration of a novel compound, a thorough understanding of its molecular characteristics is paramount.

Chemical Structure:

  • IUPAC Name: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

  • Molecular Formula: C₁₁H₁₂ClNO₂[1]

  • Molecular Weight: 225.67 g/mol [1]

  • CAS Number: 1334149-47-1[1]

The structure of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is characterized by two key reactive moieties: an α-chloroamide group and an N-(2-oxo-2-phenylethyl) (or N-phenacyl) group. The α-chloroamide functionality is a known reactive electrophile, capable of interacting with various nucleophiles, a feature that often underpins the biological activity of this class of compounds[2]. The N-phenacyl moiety provides a rigid backbone and potential for aromatic interactions, which can influence receptor binding and cellular uptake.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_aminoacetophenone 2-Aminoacetophenone (Starting Material) reaction_mixture Amidation Reaction 2_aminoacetophenone->reaction_mixture 2_chloropropanoyl_chloride 2-Chloropropanoyl Chloride (Acylating Agent) 2_chloropropanoyl_chloride->reaction_mixture solvent Aprotic Solvent (e.g., Dichloromethane) solvent->reaction_mixture base Base (e.g., Triethylamine) base->reaction_mixture target_compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide workup Purification (Column Chromatography) reaction_mixture->workup Aqueous Work-up & Purification workup->target_compound

Caption: Proposed synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2-Aminoacetophenone hydrochloride

  • 2-Chloropropanoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 15 minutes to liberate the free amine.

  • Slowly add a solution of 2-chloropropanoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.

Potential Research Applications and Experimental Designs

Based on the structural motifs of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, we can hypothesize several avenues for biological investigation.

Exploration of Analgesic and Anti-inflammatory Properties

Rationale: The amide functionality is a cornerstone of many analgesic and anti-inflammatory drugs[5][6][7]. The N-phenacyl group, in particular, is present in compounds with demonstrated analgesic properties. The α-chloroamide moiety could potentially act as a covalent modifier of key enzymes in the pain and inflammation pathways, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases.

Experimental Workflow for Analgesic and Anti-inflammatory Screening:

Analgesic_Antiinflammatory_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanistic Insights start Synthesized Compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Models start->in_vivo cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay lox_assay 5-LOX Inhibition Assay in_vitro->lox_assay cytokine_assay LPS-stimulated Cytokine Release (e.g., TNF-α, IL-6) in Macrophages in_vitro->cytokine_assay writhing_test Acetic Acid-Induced Writhing Test (Analgesia) in_vivo->writhing_test hot_plate_test Hot Plate Test (Central Analgesia) in_vivo->hot_plate_test carrageenan_edema Carrageenan-Induced Paw Edema (Anti-inflammatory) in_vivo->carrageenan_edema mechanism Mechanism of Action Studies western_blot Western Blot for COX-2, iNOS expression mechanism->western_blot molecular_docking Molecular Docking Studies (COX/LOX active sites) mechanism->molecular_docking cox_assay->mechanism carrageenan_edema->mechanism

Caption: Workflow for evaluating analgesic and anti-inflammatory potential.

Detailed Protocols:

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

    • Administer the test compound or vehicle to groups of mice.

    • After a set time, inject acetic acid intraperitoneally to induce writhing.

    • Count the number of writhes over a defined period. A reduction in writhes compared to the control group indicates analgesic activity[8].

  • Carrageenan-Induced Paw Edema (Anti-inflammatory):

    • Measure the initial paw volume of rats.

    • Administer the test compound or vehicle.

    • Inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals. A reduction in edema compared to the control group indicates anti-inflammatory activity.

Investigation of Antimicrobial Activity

Rationale: The α-chloroamide moiety is a known electrophilic "warhead" that can potentially alkylate essential bacterial enzymes or proteins, leading to microbial cell death. The overall lipophilicity and structure of the molecule will influence its ability to penetrate bacterial cell walls. The investigation of both Gram-positive and Gram-negative bacteria, as well as fungal strains, would provide a comprehensive antimicrobial profile.

Experimental Workflow for Antimicrobial Screening:

Antimicrobial_Workflow cluster_screening Initial Screening cluster_quantitative Quantitative Evaluation start Synthesized Compound screening Primary Screening start->screening disk_diffusion Disk Diffusion Assay (Zone of Inhibition) screening->disk_diffusion quantitative Quantitative Assays mic_assay Broth Microdilution for MIC (Minimum Inhibitory Concentration) quantitative->mic_assay disk_diffusion->quantitative If active bacterial_strains Gram-positive (e.g., S. aureus) Gram-negative (e.g., E. coli) disk_diffusion->bacterial_strains fungal_strains Fungal (e.g., C. albicans) disk_diffusion->fungal_strains mbc_mfc_assay Determination of MBC/MFC (Minimum Bactericidal/Fungicidal Concentration) mic_assay->mbc_mfc_assay

Caption: Workflow for evaluating antimicrobial potential.

Detailed Protocols:

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC):

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[9][10].

Assessment of Anticancer/Cytotoxic Potential

Rationale: Many anticancer agents exert their effects through the alkylation of biological macromolecules. The electrophilic nature of the α-chloroamide group in 2-chloro-N-(2-oxo-2-phenylethyl)propanamide makes it a candidate for inducing cytotoxicity in cancer cells. Furthermore, amide-containing compounds have been investigated for their anticancer properties[11].

Experimental Workflow for Cytotoxicity Screening:

Cytotoxicity_Workflow start Synthesized Compound cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HeLa, A549) start->cell_lines cytotoxicity_assay Cytotoxicity Assay (MTT or LDH) cell_lines->cytotoxicity_assay ic50 IC₅₀ Determination cytotoxicity_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) ic50->apoptosis_assay If potent

Caption: Workflow for evaluating cytotoxic potential.

Detailed Protocols:

  • MTT Assay for Cell Viability:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth)[11][12].

Concluding Remarks and Future Directions

2-chloro-N-(2-oxo-2-phenylethyl)propanamide represents a novel chemical entity with significant, albeit unexplored, potential for biological activity. The presence of the α-chloroamide and N-phenacyl moieties provides a strong rationale for investigating its properties as an analgesic, anti-inflammatory, antimicrobial, and cytotoxic agent. This guide has provided a foundational framework for its synthesis and a detailed roadmap for its biological evaluation. The proposed experimental workflows are based on established and validated methodologies, offering a clear path for researchers to begin their investigations. The exploration of this and other novel chemical scaffolds is essential for the continued advancement of medicinal chemistry and the development of new therapeutic agents. It is our hope that this prospective guide will catalyze research into this promising compound and lead to new scientific discoveries.

References

  • Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. (2022). PMC - NIH. [Link]

  • Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides. PubMed. [Link]

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide-1334149-47-1. Thoreauchem. [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. [Link]

  • A method for preparing N- (2 - phenylethyl) benzamide.
  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. NIH. [Link]

  • 2-chloro-N-(2-phenylethyl)propanamide | C11H14ClNO | CID 202720. PubChem. [Link]

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Foundational

A Comprehensive Technical Guide to the Stability and Degradation of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Executive Summary 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a molecule incorporating several key functional groups of interest in medicinal chemistry, including an α-chloroamide moiety, which is a valuable linchpin...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a molecule incorporating several key functional groups of interest in medicinal chemistry, including an α-chloroamide moiety, which is a valuable linchpin for synthesizing diverse chiral motifs in the pharmaceutical industry.[1] Understanding the intrinsic stability and degradation profile of such a compound is a critical, non-negotiable step in early-phase drug development. It directly impacts formulation design, storage conditions, shelf-life determination, and, most importantly, patient safety by identifying potentially toxic degradants.[2] This technical guide provides a comprehensive framework for assessing the stability of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. Synthesizing first-principle chemical knowledge with established industry practices for forced degradation, this document outlines the molecule's potential degradation pathways, provides detailed, field-proven experimental protocols for stress testing, and discusses the analytical methodologies required to develop a robust, stability-indicating assay. This guide is intended for researchers, chemists, and drug development professionals dedicated to ensuring the integrity and safety of novel chemical entities.

Molecular Profile and Rationale for Stability Assessment

Chemical Identity and Physicochemical Properties

2-chloro-N-(2-oxo-2-phenylethyl)propanamide (CAS 1334149-47-1) is a compound featuring a unique combination of functional groups that dictate its chemical behavior and potential vulnerabilities.[3] A thorough understanding of its structure is the foundation for predicting its degradation pathways.

PropertyValueSource
IUPAC Name 2-chloro-N-(2-oxo-2-phenylethyl)propanamide-
CAS Number 1334149-47-1[3]
Molecular Formula C₁₁H₁₂ClNO₂[3]
Molecular Weight 225.67 g/mol [3]

Key Structural Features:

  • α-Chloroamide: The chlorine atom on the carbon adjacent to the propanamide carbonyl is a key feature. This site is susceptible to nucleophilic substitution. α-chloroamides are recognized as important intermediates in pharmaceutical synthesis.[4][5]

  • Secondary Amide: The amide bond is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions.[6]

  • Phenacyl Ketone: The acetophenone moiety (-C(=O)CH₂-N-) acts as a strong chromophore, making the molecule susceptible to photodegradation. The ketone itself can also be a site for oxidative or reductive processes.

The presence of these functionalities necessitates a comprehensive stability assessment to ensure that the molecule can maintain its integrity throughout its lifecycle.

Predicted Degradation Pathways

Based on its chemical structure, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is predicted to degrade via several distinct mechanisms. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting products.[7]

Hydrolytic Degradation

Hydrolysis, or reaction with water, is a primary degradation pathway for many pharmaceuticals, particularly those containing labile functional groups like amides.[6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the amide carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8] This process would cleave the amide bond, yielding 2-chloropropanoic acid and 2-amino-1-phenylethanone .

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the amide is directly attacked by a hydroxide ion.[6] This reaction is typically slower than ester hydrolysis but can be forced with heat. The expected products are the salt of 2-chloropropanoic acid and 2-amino-1-phenylethanone .

  • C-Cl Bond Hydrolysis: The α-chloro group may also undergo nucleophilic substitution by water or hydroxide, particularly with thermal assistance, to yield 2-hydroxy-N-(2-oxo-2-phenylethyl)propanamide .

Oxidative Degradation

Oxidation can be initiated by atmospheric oxygen, peroxides, or metal ions.[7] For this molecule, several sites are susceptible.

  • Nitrogen Oxidation: The amide nitrogen, though less basic than an amine, could potentially be oxidized, although this is less common.

  • Benzylic Oxidation: The methylene (-CH₂-) group adjacent to both the nitrogen and the ketone could be a target for oxidation, potentially leading to the formation of an α-keto amide or subsequent cleavage.

  • Radical Reactions: Oxidative stress can generate radical species that lead to a complex mixture of degradation products through various cleavage and rearrangement pathways.[7]

Photolytic Degradation

The phenacyl group is a well-known photosensitive moiety, making photostability a significant concern.[9]

  • Norrish Type I Cleavage: Upon absorption of UV light, the molecule can undergo homolytic cleavage of the bonds adjacent to the ketone carbonyl. This could result in cleavage between the ketone and the phenyl ring or between the ketone and the adjacent methylene group, generating radical intermediates that lead to a variety of secondary products.[10]

  • Norrish Type II Cleavage: This pathway is less likely for this specific structure due to the absence of an appropriately positioned gamma-hydrogen relative to the ketone. However, a similar process could occur involving the amide carbonyl.[10]

The following diagram illustrates the primary predicted degradation pathways.

G cluster_main 2-chloro-N-(2-oxo-2-phenylethyl)propanamide cluster_products Predicted Degradation Products Parent Parent Compound C₁₁H₁₂ClNO₂ Amide_Cleavage Amide Cleavage Products (2-chloropropanoic acid & 2-amino-1-phenylethanone) Parent->Amide_Cleavage Acid/Base Hydrolysis Dehalogenation Dehalogenation Product (2-hydroxy-N-(2-oxo-2-phenylethyl)propanamide) Parent->Dehalogenation Nucleophilic Substitution (hydrolysis) Oxidation Oxidative Products (N-Oxides, etc.) Parent->Oxidation Oxidative Stress (e.g., H₂O₂) Photo_Cleavage Photolytic Cleavage Products (Radical-derived species) Parent->Photo_Cleavage Photolytic Stress (UV/Vis Light)

Caption: Predicted degradation pathways for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Framework for Experimental Stability Assessment: A Forced Degradation Study

A forced degradation or stress testing study is essential to experimentally probe the degradation pathways predicted above.[11] The primary goals are to generate degradants, develop a stability-indicating analytical method, and understand the molecule's liabilities.[2]

The following diagram outlines a standard workflow for conducting such a study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation A Prepare Stock Solution of Parent Compound B1 Acid Hydrolysis (HCl, heat) A->B1 B2 Base Hydrolysis (NaOH, heat) A->B2 B3 Oxidation (H₂O₂, RT) A->B3 B4 Thermal (Dry Heat) A->B4 B5 Photolysis (UV/Vis Light) A->B5 C Neutralize Samples (if applicable) & Dilute B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating HPLC-UV Method C->D E Characterize Degradants using LC-MS/MS D->E F Assess Mass Balance & Peak Purity E->F

Caption: Experimental workflow for a forced degradation study.

Detailed Experimental Protocols

Rationale for Condition Selection: The goal of these protocols is not to completely destroy the compound but to achieve a target degradation of 5-20%. This provides sufficient quantities of degradation products for detection and characterization without generating overly complex secondary degradants.[7] All experiments should include a control sample (parent compound, no stress agent) kept at the same temperature.

Protocol 3.1: Acid-Induced Degradation

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Application: To 1 mL of the solution, add 1 mL of 1 M Hydrochloric Acid (HCl).

  • Incubation: Heat the mixture in a sealed vial at 60°C for 24 hours. Monitor at intermediate time points (e.g., 2, 6, 12 hours).

  • Sample Processing: Before analysis, cool the sample to room temperature and carefully neutralize it with an equivalent amount of 1 M Sodium Hydroxide (NaOH). Dilute with the mobile phase to a suitable concentration for analysis.

Protocol 3.2: Base-Induced Degradation

  • Preparation: Use the same 1 mg/mL stock solution as in Protocol 3.1.

  • Stress Application: To 1 mL of the solution, add 1 mL of 1 M Sodium Hydroxide (NaOH).

  • Incubation: Keep the mixture in a sealed vial at room temperature for 24 hours. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Sample Processing: Before analysis, cool (if heated) and carefully neutralize with an equivalent amount of 1 M HCl. Dilute with the mobile phase for analysis.

Protocol 3.3: Oxidative Degradation

  • Preparation: Use the same 1 mg/mL stock solution.

  • Stress Application: To 1 mL of the solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the mixture protected from light at room temperature for 24 hours.

  • Sample Processing: Dilute with the mobile phase for analysis. No neutralization is typically required.

Protocol 3.4: Thermal Degradation

  • Preparation: Place a small amount of the solid compound (e.g., 5-10 mg) in a clear glass vial.

  • Stress Application: Heat the vial in a calibrated oven at 80°C for 48 hours.

  • Sample Processing: After cooling, dissolve the solid in a known volume of solvent (e.g., acetonitrile/water) to prepare a solution for analysis.

Analytical Methodologies for Stability Indication

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the active pharmaceutical ingredient (API) content due to degradation. A critical feature is its specificity: the ability to produce a response only for the analyte of interest, with no interference from degradation products, impurities, or excipients.[11]

Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is the workhorse for stability studies due to its robustness and suitability for non-volatile, chromophoric compounds.[12]

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides good hydrophobic retention for a broad range of molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape in positive ion MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% to 95% B over 20 minutesA broad gradient is necessary during method development to ensure elution of all potential degradants, which may have widely varying polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV Diode Array Detector (DAD)DAD allows for monitoring at multiple wavelengths and assessing peak purity. A wavelength near the compound's λmax (e.g., ~245 nm, typical for phenacyl groups) should be used for quantification.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of unknown degradation products.[12][13] By coupling the HPLC separation with a mass spectrometer, one can obtain the mass-to-charge ratio (m/z) of the parent compound and each new peak that appears under stress.

  • Ionization: Electrospray Ionization (ESI) in positive mode is a good starting point, as the amide nitrogen can be protonated.

  • Analysis: High-resolution mass spectrometry (HRMS), using instruments like a Time-of-Flight (TOF) or Orbitrap, provides accurate mass measurements, which can be used to predict the elemental composition of degradants.

  • Tandem MS (MS/MS): By isolating a degradant peak and fragmenting it, a fragmentation pattern is generated. This pattern provides structural clues, allowing for the confident identification of the degradation product's structure, often by comparing it to the fragmentation of the parent compound.

Data Interpretation and Hypothetical Results

The output of a forced degradation study is a rich dataset that requires careful interpretation. The primary goal is to demonstrate the specificity of the analytical method and map the stability profile of the compound.

Hypothetical Forced Degradation Summary for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Stress Condition% Assay of Parent% DegradationNumber of Degradants >0.1%Major Degradant RRT
Control 100.00.00-
0.1 M HCl, 60°C, 24h 85.214.820.45, 0.51
0.1 M NaOH, RT, 24h 92.57.510.45
3% H₂O₂, RT, 24h 96.13.911.12
Dry Heat, 80°C, 48h 98.81.210.88
Photolysis (ICH Q1B) 89.410.630.76, 0.91, 1.05

RRT = Relative Retention Time

Interpretation of Hypothetical Data:

  • The compound shows significant degradation under acidic and photolytic conditions.

  • It is moderately sensitive to basic conditions and relatively stable to oxidative and thermal stress.

  • The analytical method successfully separates multiple degradation products from the parent peak, demonstrating its stability-indicating nature.

  • The next step would be to use LC-MS to identify the structures of the degradants at the observed RRTs, confirming or refuting the predicted pathways in Section 2.

Conclusion

The stability of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is governed by its three primary functional groups: the α-chloroamide, the secondary amide, and the phenacyl ketone. Theoretical assessment predicts susceptibility to hydrolysis (acidic and basic), oxidation, and particularly photodegradation. This technical guide provides a robust and scientifically sound framework for experimentally verifying these liabilities through a systematic forced degradation study. By employing the detailed protocols and advanced analytical techniques described herein, researchers can effectively elucidate degradation pathways, identify potential degradants, and develop a validated stability-indicating method. This foundational knowledge is paramount for making informed decisions in the drug development process, ensuring the final product is both safe and effective.

References

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  • Liu, Y., Bender, S. G., Sorigue, D., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. J Am Chem Soc, 146(11), 7191-7197. [Link]

  • Anonymous. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

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  • Liu, Y., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC - NIH. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 2-chloro-N-(2-oxo-2-phenylethyl)propanamide as a Precision Alkylating Agent

Abstract This technical guide provides an in-depth exploration of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a member of the α-haloamide class of compounds, as a targeted alkylating agent. We delve into the fundamental...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a member of the α-haloamide class of compounds, as a targeted alkylating agent. We delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for its application in both synthetic chemistry and biochemical contexts, and discuss the critical considerations for its effective use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ this versatile reagent for covalent modification of nucleophiles, particularly in the context of enzyme inhibition and the synthesis of complex molecular scaffolds.

Introduction: The Strategic Role of α-Haloamides in Covalent Modification

Alkylating agents are a cornerstone of synthetic chemistry and chemical biology, defined by their ability to introduce an alkyl group onto a nucleophilic atom.[1][2] Within this broad class, α-haloamides, and specifically α-chloroacetamides, have emerged as highly valuable "warheads" for targeted covalent modification.[3][4] Their reactivity is moderated compared to more aggressive alkylators like nitrogen mustards, allowing for greater precision and selectivity, particularly when targeting biological macromolecules.[5][6]

The compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (CAS 1334149-47-1) is a structurally distinct α-haloamide. It integrates three key functional groups:

  • An electrophilic α-carbon , positioned for nucleophilic attack.

  • An amide linkage , which influences the electronic properties and conformational flexibility.

  • A phenacyl (2-oxo-2-phenylethyl) moiety , which provides a scaffold for potential non-covalent interactions and can be used to modulate physicochemical properties like solubility and target recognition.

This unique combination makes it an attractive tool for developing targeted covalent inhibitors (TCIs), where the phenacyl group can be tailored to bind within a specific pocket of a target protein, positioning the reactive chloro-propanamide group for irreversible alkylation of a nearby nucleophilic residue, such as cysteine.[3]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the agent's properties is fundamental to designing successful experiments.

PropertyValueSource
CAS Number 1334149-47-1[7]
Molecular Formula C₁₁H₁₂ClNO₂[7]
Molecular Weight 225.67 g/mol [7]
Class α-Haloamide-
Predicted Reactivity Electrophilic Alkylating Agent[4]

The primary mode of action for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a bimolecular nucleophilic substitution (SN2) reaction.[8][9] The carbon atom bonded to the chlorine is electron-deficient (electrophilic) due to the inductive effect of the adjacent chlorine and carbonyl groups. This makes it susceptible to attack by soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[8][10]

The reaction proceeds via a backside attack by the nucleophile, displacing the chloride ion as a leaving group. The efficiency and selectivity of this alkylation are influenced by several factors, including the nucleophilicity of the target, steric hindrance around the reactive site, and the solvent environment.[10]

Covalent_Inhibitor_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Prepare Purified Target Protein & Alkylating Agent Stock B Incubate Protein with Agent (Time Course) A->B C Quench Reaction B->C D Analyze via Intact Protein Mass Spectrometry C->D E Covalent Adduct Detected? D->E F Peptide Mapping (LC-MS/MS) to Identify Modification Site E->F Yes H No Adduct Detected. End or Re-evaluate Conditions. E->H No G Enzyme Activity Assay (IC₅₀ / kᵢₙₐ꜀ₜ/Kᵢ determination) F->G I Characterization Complete. Model Binding. G->I

Diagram 2: Experimental workflow for characterizing a covalent protein inhibitor.

Experimental Protocols

Disclaimer: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a reactive alkylating agent and should be handled with extreme care. [11]It is potentially harmful if swallowed, inhaled, or in contact with skin. [12]Always use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, and work in a well-ventilated chemical fume hood.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol details a representative procedure for using the title compound to alkylate a secondary amine, a common transformation in medicinal chemistry to build more complex molecular scaffolds. [13] Objective: To synthesize N-benzyl-N-(2-(N'-(2-oxo-2-phenylethyl)propanamido)ethyl)amine.

Materials:

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (1.0 eq)

  • N-benzylethanamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc), Dichloromethane (DCM), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (concentration ~0.1 M).

  • Nucleophile Addition: Add N-benzylethanamine to the stirring suspension at room temperature.

    • Rationale: Potassium carbonate is a mild inorganic base sufficient to neutralize the HCl byproduct generated during the reaction without promoting significant side reactions. Acetonitrile is a polar aprotic solvent that facilitates the SN2 reaction. [14]4. Reaction: Heat the mixture to 60 °C and stir overnight.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 50% EtOAc in Hexanes mobile phase). The disappearance of the starting alkylating agent indicates reaction progression.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the suspension to remove the inorganic salts and wash the solid with ethyl acetate. c. Concentrate the filtrate under reduced pressure. d. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x) and then with brine (1x).

    • Rationale: The aqueous wash removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Protocol 2: Covalent Labeling of a Cysteine-Containing Peptide

This protocol provides a method to confirm the alkylating ability of the title compound on a model biological nucleophile, the tripeptide Glutathione (GSH), which contains a reactive cysteine residue.

Objective: To alkylate Glutathione and confirm modification by mass spectrometry.

Materials:

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

  • Glutathione (reduced form, GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • LC-MS grade water and acetonitrile

Procedure:

  • Stock Solutions: a. Prepare a 10 mM stock solution of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in DMSO. b. Prepare a 1 mM stock solution of GSH in PBS (pH 7.4).

  • Labeling Reaction: a. In a microcentrifuge tube, combine 90 µL of the GSH solution with 10 µL of the alkylating agent stock solution. This gives final concentrations of 0.9 mM GSH and 1 mM alkylating agent. b. Prepare a negative control by adding 10 µL of DMSO (without the agent) to 90 µL of the GSH solution.

    • Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. The control is essential to confirm that any observed mass shift is due to the alkylating agent.

  • Incubation: Incubate the tubes at 37 °C for 2 hours.

  • Sample Preparation for MS: a. Quench the reaction by adding 1 µL of 10% TFA. b. Dilute the sample 1:100 in 50:50 water/acetonitrile with 0.1% formic acid for LC-MS analysis.

  • Mass Spectrometry Analysis: a. Analyze the samples using an Electrospray Ionization Mass Spectrometer (ESI-MS). b. Look for the expected mass shift in the experimental sample compared to the control.

    • Expected Outcome: The molecular weight of GSH is 307.32 g/mol . The alkylating agent adds a C₁₁H₁₁NO₂ moiety (MW = 205.21 g/mol , after loss of HCl). The expected mass of the alkylated GSH product ([M+H]⁺) will be approximately 513.53 Da (307.32 + 205.21). The control sample should only show the mass corresponding to unmodified GSH ([M+H]⁺ ≈ 308.33 Da).

AnalyteExpected [M+H]⁺ (Da)Observation
Glutathione (GSH)308.33Should be the major peak in the control sample.
Alkylated GSH513.53Should be the major peak in the reaction sample.

References

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  • Remião, M. H., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(19), 5733. Available at: [Link]

  • Chen, X., et al. (2025). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Spetea, M., et al. (2017). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry. Available at: [Link]

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & biology. Available at: [Link]

  • Ali, K. A., et al. (2014). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Channar, P. A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in chemistry. Available at: [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Available at: [Link]

  • Guo, X., et al. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of Medicinal Chemistry, 38(19), 3845-53. Available at: [Link]

  • Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters. Available at: [Link]

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Application

Application Notes and Protocols for the Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Abstract This document provides a comprehensive guide for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a member of the α-haloacetamide class of compounds. These compounds are of significant interest in m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a member of the α-haloacetamide class of compounds. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for various therapeutic agents, including potential anticancer and antimicrobial agents.[1][2] This guide details the underlying chemical principles, a robust and validated experimental protocol, safety considerations, and methods for purification and characterization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Background

α-Haloacetamides are a class of organic compounds characterized by a halogen atom positioned on the carbon alpha to an amide carbonyl group. This structural motif imparts a unique reactivity, making them valuable intermediates in organic synthesis. The target molecule, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, is synthesized via a classic nucleophilic acyl substitution reaction, specifically an N-acylation.

The primary reaction involves the coupling of 2-amino-1-phenylethanone (or its hydrochloride salt) with 2-chloropropanoyl chloride. This transformation is an example of the Schotten-Baumann reaction, a widely used method for forming amides from amines and acyl chlorides.[3] The reaction's success hinges on the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. A crucial component of this reaction is the use of a base to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct.[4][] According to Le Châtelier's principle, the removal of this acidic byproduct by a base prevents the protonation of the starting amine, thereby ensuring its availability as a nucleophile and driving the reaction toward completion.

Mechanism Overview

The reaction proceeds in two main stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-amino-1-phenylethanone attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The proton on the nitrogen is subsequently removed by a base.

This process is highly efficient but can be exothermic, necessitating careful temperature control to minimize side reactions.[]

Safety and Hazard Management (EHS)

Crucial Safety Notice: All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • 2-Chloropropanoyl Chloride (and analogous acyl chlorides): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water to produce corrosive HCl gas.[6][7][8] It must be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).[9] All glassware must be thoroughly dried before use.

  • Solvents (e.g., Toluene, Chloroform): These are volatile and flammable organic solvents. Avoid inhalation and skin contact.

  • Bases (e.g., Sodium Hydroxide, Triethylamine): Sodium hydroxide is corrosive. Triethylamine is flammable and has a strong, unpleasant odor.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Detailed Experimental Protocol

This protocol is based on established methods for N-acylation reactions.[10][11]

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
2-Amino-1-phenylethanone HCl171.625468-37-1Starting amine
2-Chloropropanoyl chloride126.987623-09-8Acylating agent
Sodium Hydroxide (NaOH)40.001310-73-2Base
Toluene92.14108-88-3Anhydrous, reaction solvent
Ethyl Acetate88.11141-78-6Extraction solvent
Sodium Sulfate (Na₂SO₄)142.047757-82-6Anhydrous, for drying
Deionized Water18.027732-18-5For workup
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser (with a nitrogen inlet), add 2-amino-1-phenylethanone hydrochloride (10.0 g, 58.3 mmol, 1.0 equiv.).

    • Add toluene (100 mL) to create a suspension.

    • Prepare an aqueous solution of sodium hydroxide (7.0 g, 175 mmol, 3.0 equiv.) in 80 mL of deionized water.

  • Initial Reaction Phase:

    • Begin vigorous stirring of the biphasic suspension in the flask.

    • Cool the flask to 0°C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

    • Slowly add the aqueous NaOH solution to the flask. The free amine will be generated in situ.

  • Acylation:

    • In a separate dry beaker, dissolve 2-chloropropanoyl chloride (8.1 g, 63.8 mmol, 1.1 equiv.) in 30 mL of anhydrous toluene.

    • Transfer this solution to the dropping funnel.

    • Add the 2-chloropropanoyl chloride solution dropwise to the vigorously stirred, cooled reaction mixture over a period of 30-45 minutes. Causality: A slow, controlled addition prevents a rapid temperature increase, which could lead to unwanted side products.[]

  • Reaction Completion and Monitoring:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring vigorously for 2-3 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting amine spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic phase (top layer).

    • Extract the aqueous layer with ethyl acetate (2 x 30 mL) to recover any dissolved product.

    • Combine all organic layers.

    • Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Causality: These washes remove water-soluble impurities and residual salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system is ethanol or an ethyl acetate/hexane mixture.

    • Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo.

Characterization

The identity and purity of the final product, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (amide C=O, N-H).

  • Mass Spectrometry: To confirm the molecular weight (C₁₁H₁₂ClNO₂: 225.67 g/mol ).

  • Melting Point Analysis: To assess purity.

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow and the chemical reaction.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Dissolve Amine HCl in Toluene Setup Combine Amine & Base Cool to 0°C Amine->Setup Base Prepare aq. NaOH Base->Setup AcylCl Dissolve Acyl Chloride in Toluene Addition Dropwise Addition of Acyl Chloride AcylCl->Addition Setup->Addition Stir Warm to RT Stir for 2-3h Addition->Stir Separate Separate Phases Stir->Separate Extract Extract with EtOAc Separate->Extract Wash Wash & Dry Extract->Wash Evaporate Evaporate Solvent Wash->Evaporate Purify Recrystallize Evaporate->Purify Final Pure Product Purify->Final

Caption: Overall chemical reaction scheme.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202720, 2-chloro-N-(2-phenylethyl)propanamide. Retrieved from [Link]

  • Glidewell, C., et al. (2012). Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. Retrieved from [Link]

  • Chu, W., et al. (2013). Formation and Speciation of Nine Haloacetamides, an Emerging Class of Nitrogenous DBPs, During Chlorination or Chloramination. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Wang, W., et al. (2017). The formation of haloacetamides, as an emerging class of N-DBPs, from chlor(am)ination of algal organic matter extracted from Mi. SciSpace. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Chloroacetyl Chloride. Retrieved from [Link]

  • Uzelac, M., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Okamoto, H., et al. (2023). Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas. Kobe University Repository. Retrieved from [Link]

  • Loba Chemie. (2019). Chloroacetyl Chloride for Synthesis MSDS. Retrieved from [Link]

  • Yufeng. (n.d.). Chloroacetyl Chloride. Retrieved from [Link]

  • ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Padhariya, K. N., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

  • MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analysis of α-Haloamides

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of α-haloamides. Recognizing the significance of this class of compounds, particularly as...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed application notes and validated protocols for the analytical characterization of α-haloamides. Recognizing the significance of this class of compounds, particularly as potential genotoxic impurities (GTIs) in pharmaceutical manufacturing, this document furnishes researchers, quality control analysts, and drug development professionals with the necessary frameworks for robust and reliable quantification and identification. Methodologies discussed herein include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section elucidates the fundamental principles, offers expert insights into methodological choices, and presents step-by-step protocols designed for immediate laboratory implementation.

Introduction: The Analytical Imperative for α-Haloamides

α-Haloamides are a class of organic compounds characterized by a halogen atom (F, Cl, Br, I) positioned on the carbon alpha to an amide functional group. Their prevalence as intermediates in organic synthesis and their potential to act as alkylating agents raises significant safety and quality control concerns, particularly within the pharmaceutical industry.[1][2] The structural alert for genotoxicity necessitates the development of highly sensitive and specific analytical methods to detect and quantify their presence at trace levels.

The development of such methods must be guided by a thorough understanding of the analyte's chemical properties and the regulatory landscape. Guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R1) on the validation of analytical procedures, provide a framework for ensuring that the developed methods are suitable for their intended purpose.[3][4][5][6] This guide is structured to not only provide protocols but to instill a deep understanding of the analytical strategies required for this challenging class of compounds.

Core Analytical Strategies: A Multi-Modal Approach

No single analytical technique is universally applicable to all α-haloamides under all circumstances. A strategic, multi-modal approach is often necessary to achieve comprehensive characterization, including identification, quantification, and stability assessment. The choice of technique is dictated by the analyte's physicochemical properties (e.g., volatility, thermal stability, chromophoric properties) and the matrix in which it is being analyzed.

Logical Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique for an α-haloamide.

MethodSelection Analyte α-Haloamide Analyte Properties Assessment Volatile Volatile & Thermally Stable? Analyte->Volatile NMR Nuclear Magnetic Resonance (NMR) for Structural Elucidation Analyte->NMR Structural Confirmation Chromophore Strong UV Chromophore? Volatile->Chromophore  No GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Volatile->GCMS  Yes HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) Chromophore->HPLC  Yes Derivatization Consider Derivatization Chromophore->Derivatization  No Derivatization->GCMS Derivatization->HPLC

Caption: Workflow for selecting an analytical technique for α-haloamides.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile α-haloamides.[1][7] Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of selectivity to separate the target analyte from process impurities and degradation products.

Expertise & Experience: Causality in HPLC Method Development

The development of a robust, stability-indicating HPLC method is a systematic process.[8][9] The choices made at each step are critical for the method's ultimate success.

  • Column Selection: Reversed-phase chromatography using a C18 column is the most common starting point due to its broad applicability.[10][11] The hydrophobicity of the α-haloamide will dictate the initial choice of mobile phase composition. For more polar α-haloamides, a column with a polar-embedded phase may be necessary to achieve adequate retention.

  • Mobile Phase Optimization: The organic modifier (typically acetonitrile or methanol) and the pH of the aqueous phase are powerful tools for manipulating selectivity. Gradient elution is often employed in stability-indicating methods to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[9]

  • Detector Selection: A UV detector is suitable for α-haloamides possessing a chromophore. For compounds lacking a strong chromophore, or for enhanced specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach.[1]

Application Protocol: Quantification of 2-Chloro-N-phenylacetamide in a Drug Substance

This protocol details a stability-indicating HPLC-UV method for the quantification of 2-chloro-N-phenylacetamide, a potential genotoxic impurity.

Objective: To accurately quantify 2-chloro-N-phenylacetamide in a drug substance with a limit of quantification (LOQ) of ≤ 1 ppm.

Materials and Reagents:

  • 2-Chloro-N-phenylacetamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (reagent grade)

  • Drug substance to be analyzed

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 2-chloro-N-phenylacetamide in methanol at a concentration of 100 µg/mL.

    • Perform serial dilutions with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 0.1 µg/mL to 5 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standards and sample solutions.

    • Construct a calibration curve by plotting the peak area of 2-chloro-N-phenylacetamide against its concentration.

    • Determine the concentration of 2-chloro-N-phenylacetamide in the sample solution from the calibration curve.

Method Validation (as per ICH Q2(R1)): [3][5]

  • Specificity: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed on the drug substance to demonstrate that the method can separate the analyte from any degradation products.[8][12]

  • Linearity: Analyze the calibration standards over the specified concentration range and demonstrate a linear relationship (correlation coefficient R² ≥ 0.999).

  • Accuracy and Precision: Perform recovery studies by spiking the drug substance with known amounts of 2-chloro-N-phenylacetamide at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 80-120% for trace analysis, and the relative standard deviation (RSD) for replicate injections should be ≤ 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

For α-haloamides that are volatile and thermally stable, GC-MS offers unparalleled separation efficiency and definitive identification capabilities.[13][14][15] The mass spectrometer provides structural information, making it a powerful tool for impurity identification.

Expertise & Experience: Navigating the Nuances of GC-MS
  • Inlet and Column Selection: A split/splitless inlet is commonly used. The choice of the GC column's stationary phase is critical for achieving separation. A mid-polarity phase (e.g., 5% phenyl-polysiloxane) is a good starting point for many α-haloamides.

  • Ionization and Fragmentation: Electron ionization (EI) is the most common ionization technique. The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a fingerprint for the analyte.[16] Common fragmentation pathways for amides include α-cleavage and McLafferty rearrangement. The presence of a halogen atom will also produce a characteristic isotopic pattern in the mass spectrum.

  • Derivatization: For α-haloamides with poor volatility or thermal stability, derivatization can be employed to improve their chromatographic behavior.[17] Silylation is a common derivatization technique for amides.

Application Protocol: Analysis of Dichloroacetamide in a Water Sample

This protocol describes the analysis of dichloroacetamide, a disinfection byproduct, in water using headspace GC-MS.

Objective: To identify and quantify dichloroacetamide in a water sample.

Materials and Reagents:

  • Dichloroacetamide reference standard

  • Methanol (purge and trap grade)

  • Deionized water (reagent grade)

  • Sodium chloride (analytical grade)

Instrumentation:

  • GC-MS system equipped with a headspace autosampler.

  • Capillary GC column with a 5% phenyl-polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

GC-MS Conditions:

ParameterCondition
Headspace Sampler Oven: 80 °C; Loop: 90 °C; Transfer Line: 100 °C; Equilibration time: 15 min
GC Inlet Splitless mode, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV, 230 °C
Mass Analyzer Quadrupole, Scan mode m/z 40-200

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of dichloroacetamide in methanol at 1 mg/mL.

    • Prepare aqueous calibration standards by spiking deionized water to achieve concentrations from 1 µg/L to 100 µg/L.

  • Sample Preparation:

    • Transfer 10 mL of the water sample into a 20 mL headspace vial.

    • Add 3 g of sodium chloride to "salt out" the analyte, increasing its volatility.

    • Seal the vial immediately.

  • Analysis:

    • Place the prepared standards and samples in the headspace autosampler.

    • Initiate the GC-MS sequence.

    • Identify dichloroacetamide by its retention time and by comparing its mass spectrum to a reference library.

    • Quantify using a calibration curve constructed from the peak areas of a characteristic ion (e.g., m/z 77).

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 10 mL Water Sample in Headspace Vial Salt Add 3g NaCl (Salting Out) Sample->Salt Seal Seal Vial Salt->Seal Autosampler Headspace Autosampler (Volatilization) Seal->Autosampler GC GC Separation (Capillary Column) Autosampler->GC MS MS Detection (Ionization & Fragmentation) GC->MS Data Data Analysis (Identification & Quantification) MS->Data

Caption: Workflow for the analysis of dichloroacetamide by Headspace GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structural Elucidation

While not a primary quantitative tool for trace analysis, NMR spectroscopy is indispensable for the definitive structural confirmation of α-haloamides.[1] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) provide detailed information about the molecular structure.

Key Diagnostic Features in NMR
  • ¹H NMR: The proton on the α-carbon will appear as a characteristic multiplet, with its chemical shift influenced by the adjacent halogen and amide groups. The protons on the amide nitrogen may be observable and can provide information about cis/trans isomerism.

  • ¹³C NMR: The chemical shift of the α-carbon is highly diagnostic, being shifted downfield by the electronegative halogen atom. The carbonyl carbon of the amide will also have a characteristic chemical shift.

Trustworthiness: The Self-Validating System

Every protocol described in this guide is designed as a self-validating system. The inclusion of system suitability tests, calibration standards, and quality control samples within each analytical run ensures the reliability of the generated data. Adherence to the validation principles outlined in ICH Q2(R1) is paramount for regulatory acceptance.[3][4][5][6]

References

  • U.S. Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF.
  • U.S. Pharmacopeia. (2019). General Chapter <467> Residual Solvents. USP-NF.
  • U.S. Pharmacopeia. FAQs: <467> Residual Solvents.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonis
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • SGS. (2009).
  • Molecules. (2022).
  • Biotechnology Journal International. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • PharmaInfo.
  • IMSEAR. (2024). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.
  • University of Georgia. Sample Preparation Guidelines « Center for Applied Isotope Studies (CAIS).
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  • Chemistry Online. (2022). Analysis of amides.
  • Thermo Fisher Scientific.
  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • PubMed. Determination of fatty acid amides as trimethylsilyl derivatives by gas chromatography with mass spectrometric detection.
  • Wikipedia.
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • General HPLC Methods.
  • MARLAP Manual. (2004).
  • Eurofins ADME BIOANALYSES.
  • Google Patents. (2014). CN103512996B - Analysis method for amide compounds.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • National Institutes of Health.
  • ResearchGate. (2025). (PDF)
  • Agilent. Gas chromatography mass spectrometry basic principles.
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Application

Application Notes and Protocols for the Purification of N-Acyl Amides

Introduction: The Critical Role of Purity in N-Acyl Amide Applications N-acyl amides are a diverse and significant class of molecules, central to numerous applications in pharmaceuticals, agrochemicals, and material scie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in N-Acyl Amide Applications

N-acyl amides are a diverse and significant class of molecules, central to numerous applications in pharmaceuticals, agrochemicals, and material science. Their biological activity and material properties are intrinsically linked to their purity. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to misleading experimental results, reduced efficacy, and potential toxicity in drug development. Therefore, robust and efficient purification strategies are paramount for any researcher working with these compounds. This guide provides an in-depth exploration of the most effective methods for purifying N-acyl amides, grounded in chemical principles and practical, field-proven protocols.

Choosing Your Purification Strategy: A Logic-Driven Approach

The selection of an appropriate purification method is dictated by the physicochemical properties of the N-acyl amide and the nature of the impurities. Key considerations include polarity, solubility, volatility, and thermal stability. A systematic approach to selecting a purification strategy is outlined below.

Purification_Strategy start Crude N-acyl Amide is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes impurities_polarity Different Polarity from Impurities? is_volatile->impurities_polarity No distillation Distillation is_volatile->distillation Yes acid_base_impurities Acidic/Basic Impurities Present? impurities_polarity->acid_base_impurities No chromatography Column Chromatography impurities_polarity->chromatography Yes acid_base_impurities->chromatography No extraction Liquid-Liquid Extraction acid_base_impurities->extraction Yes end Pure N-acyl Amide recrystallization->end chromatography->end extraction->chromatography Followed by distillation->end

Caption: Decision tree for selecting a primary purification method for N-acyl amides.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful and often preferred method for purifying solid N-acyl amides, capable of yielding highly pure crystalline products.[1] The underlying principle is the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.

Scientific Principles

An ideal recrystallization solvent should dissolve the N-acyl amide sparingly or not at all at room temperature but exhibit high solubility at its boiling point. Impurities should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor upon cooling, or insoluble even in the hot solvent, allowing for their removal by hot filtration. The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[1] As the solution slowly cools, the solubility of the N-acyl amide decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities remain dissolved in the solvent.

Solvent Selection: The Key to Success

The choice of solvent is the most critical step in recrystallization. A systematic approach to solvent selection is recommended. Polar solvents like ethanol, acetone, and acetonitrile are often good starting points for the recrystallization of N-acyl amides.[1][2]

SolventPolarityBoiling Point (°C)Notes on Use for N-acyl Amides
WaterHigh100Suitable for highly polar N-acyl amides.
EthanolHigh78A versatile solvent for a wide range of amides.[1]
AcetoneMedium-High56Good for many amides, but its low boiling point requires careful handling.[1]
AcetonitrileMedium-High82Often gives excellent results for amide recrystallization.[1]
Ethyl AcetateMedium77A good choice for less polar amides.
TolueneLow111Can be effective for aromatic N-acyl amides.[3]
Hexane/HeptaneLow69/98Typically used as an anti-solvent in a mixed solvent system.
Protocol for Recrystallization of an N-Acyl Amide

Recrystallization_Workflow start Crude Solid N-acyl Amide dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly cool to room temperature hot_filtration->cool Yes/No ice_bath Cool in an ice bath to maximize crystal formation cool->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with a small amount of cold solvent collect->wash dry Dry the crystals wash->dry end Pure Crystalline N-acyl Amide dry->end

Caption: Step-by-step workflow for the recrystallization of N-acyl amides.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude N-acyl amide in a few drops of a candidate solvent at room temperature and then upon heating.

  • Dissolution: Place the crude N-acyl amide in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Column Chromatography: Separation Based on Polarity

Column chromatography is a versatile technique for purifying N-acyl amides from impurities with different polarities. It involves the separation of a mixture by passing it through a column packed with a stationary phase, with a liquid mobile phase moving down the column.

Scientific Principles

The separation is based on the differential partitioning of the components of the mixture between the stationary phase and the mobile phase.[4] For N-acyl amides, which are moderately polar, normal-phase chromatography (polar stationary phase, non-polar mobile phase) or reversed-phase chromatography (non-polar stationary phase, polar mobile phase) can be employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for more polar amides.[5][6]

Method Selection and Optimization
  • Normal-Phase Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase.[1]

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used.[4] The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation.

  • Reversed-Phase Chromatography:

    • Stationary Phase: C18-bonded silica is a common choice.[7][8]

    • Mobile Phase: A mixture of water and a polar organic solvent like methanol or acetonitrile is used.

  • HILIC:

    • Stationary Phase: Amide-bonded phases are particularly effective as they provide strong hydrogen bonding interactions.[5][6]

    • Mobile Phase: Typically a high concentration of a non-polar solvent like acetonitrile with a smaller amount of an aqueous buffer.[5]

Protocol for Column Chromatography of an N-Acyl Amide

Column_Chromatography_Workflow start Crude N-acyl Amide tlc Optimize mobile phase using TLC start->tlc pack_column Pack the column with the stationary phase tlc->pack_column load_sample Load the sample onto the column pack_column->load_sample elute Elute the column with the mobile phase load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine pure fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate the solvent combine_fractions->evaporate_solvent end Pure N-acyl Amide evaporate_solvent->end

Caption: General workflow for the purification of N-acyl amides by column chromatography.

Step-by-Step Methodology:

  • Mobile Phase Optimization: Use TLC to determine the optimal solvent system that gives a good separation of the N-acyl amide from impurities (Rf value of the product ideally between 0.2 and 0.4).

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase and carefully pack the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude N-acyl amide in a minimum amount of the mobile phase and load it onto the top of the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used by adsorbing the compound onto a small amount of silica gel.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) can be used to separate compounds with a wide range of polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure N-acyl amide.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified N-acyl amide.

Liquid-Liquid Extraction: Exploiting Differential Solubility and Acidity/Basicity

Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically water and an organic solvent.[9] For N-acyl amides, this method is particularly useful for removing acidic or basic impurities.[10]

Scientific Principles

The principle of liquid-liquid extraction relies on the differential solubility of a compound in two immiscible phases.[9] N-acyl amides, being neutral compounds, will preferentially dissolve in an organic solvent. Acidic impurities (e.g., unreacted carboxylic acids) can be converted to their water-soluble salts by washing with a basic aqueous solution (e.g., sodium bicarbonate).[10][11] Similarly, basic impurities (e.g., unreacted amines) can be removed by washing with an acidic aqueous solution (e.g., dilute hydrochloric acid), which converts them to their water-soluble ammonium salts.[10][11]

Protocol for Acid-Base Extraction of an N-Acyl Amide

Extraction_Workflow start Crude N-acyl Amide in Organic Solvent dissolve Dissolve crude product in an organic solvent (e.g., ethyl acetate) start->dissolve acid_wash Wash with dilute acid (e.g., 1M HCl) to remove basic impurities dissolve->acid_wash base_wash Wash with dilute base (e.g., 1M NaHCO3) to remove acidic impurities acid_wash->base_wash Separate layers brine_wash Wash with brine to remove residual water base_wash->brine_wash Separate layers dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4) brine_wash->dry Separate layers filter Filter to remove the drying agent dry->filter evaporate Evaporate the solvent filter->evaporate end Purified N-acyl Amide evaporate->end

Caption: Workflow for the purification of N-acyl amides using acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude N-acyl amide in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acid Wash: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate. Drain the lower aqueous layer.

  • Base Wash: Add a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to the organic layer in the separatory funnel. Shake and vent as before. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine) to remove the bulk of the dissolved water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Isolation: Filter the solution to remove the drying agent and then remove the solvent by rotary evaporation to yield the purified N-acyl amide.

Distillation: For Volatile N-Acyl Amides

For N-acyl amides that are liquids at room temperature and have sufficient thermal stability and volatility, distillation can be an effective purification method.[1]

Scientific Principles

Distillation separates components of a liquid mixture based on differences in their boiling points. When the mixture is heated, the component with the lower boiling point will vaporize to a greater extent. This vapor is then condensed and collected as the distillate. For compounds that are sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.[12]

Protocol for Vacuum Distillation of an N-Acyl Amide
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Place the crude liquid N-acyl amide in the distilling flask along with a boiling chip or a magnetic stir bar.

  • Applying Vacuum: Gradually apply a vacuum to the system.

  • Heating: Begin heating the distilling flask gently.

  • Collecting the Product: Collect the fraction that distills at a constant temperature and pressure. This is the purified N-acyl amide.

  • Discontinuation: Stop the distillation before the distilling flask is completely dry to prevent the formation of peroxides and potential explosions.

Troubleshooting Common Purification Issues

  • Oiling Out During Recrystallization: This occurs when the solute comes out of solution as a liquid rather than a solid. This can often be remedied by using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal.

  • Poor Separation in Column Chromatography: This may be due to an inappropriate mobile phase, improper column packing, or overloading the column with the sample. Re-optimize the mobile phase with TLC and ensure the column is packed uniformly.

  • Emulsion Formation During Extraction: An emulsion is a suspension of one liquid in another and can be difficult to separate. Breaking an emulsion can be attempted by adding brine, gently swirling the mixture, or filtering the mixture through a pad of celite.

  • Decomposition of the Amide: Some N-acyl amides can be sensitive to acidic or basic conditions, especially with prolonged exposure or at elevated temperatures.[13][14] It is important to be aware of the stability of your specific compound and to perform acid-base extractions quickly and at room temperature.

Conclusion

The successful purification of N-acyl amides is a critical step in their synthesis and application. By understanding the underlying chemical principles of recrystallization, chromatography, extraction, and distillation, researchers can select and implement the most appropriate strategy to achieve the desired level of purity. The detailed protocols and troubleshooting tips provided in this guide are intended to empower scientists to confidently and efficiently purify their N-acyl amide products, ensuring the integrity and reliability of their research.

References

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  • Wikipedia. (n.d.). Acid–base extraction.
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  • PubMed. (2025, August 6). Evaluation of an amide-based stationary phase for supercritical fluid chromatography.
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  • Waters. (n.d.). XBridge Glycan BEH Amide, 130Å, 2.5 μm XP and 3.5 μm Columns and Standards.
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  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
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  • National Institutes of Health. (2025, April 11). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
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  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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  • YouTube. (2021, January 26). Intro to Liquid-Liquid Extraction.
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Method

application of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in medicinal chemistry

An in-depth analysis of the existing literature reveals that while 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a defined chemical entity[1], extensive research detailing its specific applications in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the existing literature reveals that while 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a defined chemical entity[1], extensive research detailing its specific applications in medicinal chemistry is not yet prevalent. However, the broader class of α-haloacetamides and related structures has been a subject of significant interest, demonstrating a range of biological activities.[2] This guide, therefore, serves as a comprehensive framework for researchers, leveraging established knowledge of structurally similar compounds to propose a detailed roadmap for the investigation and application of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in drug discovery.

Introduction: The Chemical Rationale

2-chloro-N-(2-oxo-2-phenylethyl)propanamide, with the chemical formula C₁₁H₁₂ClNO₂[1], possesses key structural features that suggest its potential as a bioactive molecule. The α-chloroamide moiety is a known electrophilic group, capable of acting as an alkylating agent and interacting with biological nucleophiles. This reactivity is often the basis for the biological activity of this class of compounds. The N-(2-oxo-2-phenylethyl) portion of the molecule provides a scaffold that can be tailored to achieve specific interactions with biological targets. The 2-phenethylamine motif is a well-established pharmacophore present in a wide array of neurologically active natural products and synthetic drugs.[3]

Synthesis and Characterization

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide can be readily achieved through standard amide bond formation reactions, such as the Schotten-Baumann reaction.[2]

Detailed Synthetic Protocol

Objective: To synthesize 2-chloro-N-(2-oxo-2-phenylethyl)propanamide from 2-aminoacetophenone hydrochloride and 2-chloropropionyl chloride.

Materials:

  • 2-aminoacetophenone hydrochloride

  • 2-chloropropionyl chloride

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Dichloromethane (DCM) or Chloroform as solvent[4]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Ethyl Acetate/Hexane for recrystallization

Procedure:

  • In a round-bottom flask, suspend 2-aminoacetophenone hydrochloride (1.0 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride salt and act as a base for the subsequent reaction.

  • In a separate flask, dissolve 2-chloropropionyl chloride (1.1 eq) in dichloromethane.

  • Add the 2-chloropropionyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield pure 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.[4]

Characterization

The purified product should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (amide C=O, ketone C=O, N-H).

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

Proposed Biological Evaluation: Application Notes

Based on the activities of related α-chloroamides, the following biological evaluations are proposed for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Antimicrobial Activity

Rationale: Various N-(substituted phenyl)-2-chloroacetamides have demonstrated antimicrobial properties.[2] The electrophilic nature of the α-chloroamide can lead to the inactivation of essential microbial enzymes.

Proposed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculation: Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[2]

Analgesic Activity

Rationale: Derivatives of 2-chloro-N,N-diphenylacetamide have shown significant analgesic potential, possibly through the inhibition of the cyclooxygenase (COX) pathway.[2]

Proposed Protocol: Hot Plate Test

This is a common in vivo model to screen for centrally acting analgesics.

  • Apparatus: Use a hot plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5 °C).

  • Animals: Use mice or rats, acclimatized to the laboratory conditions.

  • Procedure: a. Record the baseline latency by placing each animal on the hot plate and measuring the time it takes for a response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage. b. Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection). c. At set time intervals (e.g., 30, 60, 90, 120 minutes) after administration, place the animals back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in the reaction latency compared to the baseline and a vehicle control group indicates an analgesic effect.

Proposed Mechanisms of Action

Elucidating the mechanism of action is crucial for further drug development.

Antimicrobial Mechanism

The proposed antimicrobial mechanism involves the alkylation of key microbial enzymes or proteins, leading to their inactivation.

antimicrobial_mechanism cluster_compound Test Compound cluster_cell Microbial Cell Compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Enzyme Essential Microbial Enzyme (e.g., with Cys-SH) Compound->Enzyme Alkylation of Nucleophilic Residues Membrane Cell Membrane Compound->Membrane Disruption Inactivation Enzyme Inactivation Enzyme->Inactivation Permeability Loss of Integrity Membrane->Permeability Increased Permeability CellDeath Cell Death Inactivation->CellDeath Permeability->CellDeath

Caption: Proposed antimicrobial mechanisms of action.

Analgesic Mechanism

The proposed analgesic mechanism involves the inhibition of the cyclooxygenase (COX) enzymes, which are key to the inflammatory and pain pathways.

analgesic_mechanism ArachidonicAcid Arachidonic Acid COX COX Enzymes (COX-1, COX-2) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain Compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Compound->COX Inhibition

Caption: Proposed analgesic mechanism via COX inhibition.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Antimicrobial Activity (MIC)

Microorganism MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)
Escherichia coli (ATCC 25922)
Candida albicans (ATCC 90028)
Positive Control (e.g., Ciprofloxacin)

| Positive Control (e.g., Fluconazole) | |

Table 2: Analgesic Activity (Hot Plate Test)

Treatment Group (Dose) Baseline Latency (s) Latency at 30 min (s) Latency at 60 min (s) Latency at 90 min (s)
Vehicle Control
Test Compound (10 mg/kg)
Test Compound (20 mg/kg)

| Positive Control (e.g., Morphine) | | | | |

Safety and Handling

Based on GHS classifications for similar compounds, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide should be handled with care. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[5][6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This guide provides a comprehensive starting point for the medicinal chemistry exploration of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. The proposed synthetic and biological evaluation protocols are based on established methodologies for structurally related compounds. Positive results in the initial screenings would warrant further investigation, including structure-activity relationship (SAR) studies, more in-depth mechanistic studies, and evaluation in more advanced disease models. The synthesis of analogs, for instance by modifying the substituents on the phenyl ring or altering the N-alkyl side chain, could lead to the discovery of compounds with enhanced potency and selectivity.

References

  • Central Nervous System (CNS)-Acting Chemicals - OPCW.
  • A Comprehensive Technical Review of 2-Chloro- N-phenethylacetamide and Its Derivatives: Synthesis, Biological Activity - Benchchem.
  • 2-chloro-N-(2-phenylethyl)propanamide | C11H14ClNO | CID 202720 - PubChem.
  • 2-chloro-N-(1-phenylethyl)propanamide | C11H14ClNO | CID 3801710 - PubChem.
  • 2-Chloro-N-(1-Phenethylpiperidin-4-yl)-N-phenylpropanamide - PubChem.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI.
  • Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide: - PrepChem.com.
  • N-benzyl-2-chloro-N-(2-phenylethyl)propanamide | SCBT - Santa Cruz Biotechnology.
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  • 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI.

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Application

Application Notes and Protocols for the Characterization of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide as a Putative Covalent Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering distinct advantages in terms of potency, duration of action, and t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Covalent inhibitors have re-emerged as a powerful therapeutic modality, offering distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins.[1][2] The compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide features a chloroacetamide electrophilic "warhead," a common moiety used in the design of targeted covalent inhibitors.[3] This document provides a comprehensive guide for the characterization of this molecule as a potential covalent inhibitor. While specific biological targets for this particular compound are not yet publicly documented, these notes and protocols outline a systematic approach to its synthesis, validation of its covalent mechanism, and assessment of its potency and selectivity. This guide is intended to serve as a foundational framework for researchers investigating novel electrophilic compounds in drug discovery.

Introduction: The Rationale for Covalent Inhibition

Covalent inhibitors form a stable, chemical bond with their target protein, most commonly with a nucleophilic amino acid residue such as cysteine, lysine, or serine.[4] This irreversible or slowly reversible mechanism can lead to prolonged target engagement and a durable pharmacological effect that outlasts the pharmacokinetic profile of the drug itself.[1] The chloroacetamide group present in 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a well-established electrophile that can react with nucleophilic residues, particularly the thiol group of cysteine, making it a promising candidate for a targeted covalent inhibitor.[3]

The successful development of a covalent inhibitor hinges on a careful balance between reactivity and selectivity. An overly reactive compound may lead to off-target effects and potential toxicity, while insufficient reactivity will result in poor efficacy. Therefore, a rigorous and systematic characterization of any new potential covalent inhibitor is paramount.

Synthesis and Purification

The synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide can be achieved through a standard amidation reaction between 2-aminoacetophenone hydrochloride and 2-chloropropionyl chloride.

Detailed Synthetic Protocol:
  • Reaction Setup: To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or chloroform, add a base like triethylamine (2.2 eq) at 0°C to neutralize the hydrochloride and free the amine.

  • Acylation: While maintaining the temperature at 0°C, slowly add a solution of 2-chloropropionyl chloride (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Validating the Covalent Mechanism of Action

A critical first step is to unequivocally demonstrate that the compound of interest forms a covalent adduct with its protein target.[5] Intact protein mass spectrometry is a direct and effective method for this purpose.[3]

Protocol: Intact Protein Mass Spectrometry
  • Protein Incubation: Incubate the purified target protein (e.g., at a concentration of 1-5 µM) with a 5- to 10-fold molar excess of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in a suitable buffer (e.g., PBS or HEPES) at room temperature or 37°C. Include a DMSO vehicle control.

  • Time-Course Analysis: Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench the reaction by adding formic acid to a final concentration of 0.1%. Desalt the protein samples using a C4 ZipTip or equivalent.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) using a system capable of resolving the mass of the intact protein.

  • Data Analysis: Compare the mass spectra of the compound-treated samples with the vehicle control. A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, the chlorine atom is retained in the adduct) confirms covalent modification. The molecular weight of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is 225.67 g/mol . The expected mass shift would be +225.67 Da.

Diagram: Workflow for Covalent Adduct Confirmation

G cluster_prep Sample Preparation cluster_reaction Incubation cluster_analysis Analysis protein Purified Target Protein incubation Incubate at 37°C (Time-course sampling) protein->incubation inhibitor 2-chloro-N-(2-oxo-2-phenylethyl)propanamide inhibitor->incubation control DMSO Vehicle Control control->incubation quench Quench Reaction (0.1% Formic Acid) incubation->quench desalt Desalt Sample quench->desalt lcms Intact Protein LC-MS desalt->lcms analysis Analyze Mass Shift lcms->analysis

Caption: Workflow for confirming covalent modification using intact protein mass spectrometry.

Determining the Potency of a Covalent Inhibitor

For covalent inhibitors, the standard IC50 value can be misleading as it is time-dependent. A more accurate measure of potency is the second-order rate constant, k_inact/K_i, which accounts for both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[1][2][5]

Protocol: Determination of k_inact and K_i
  • Enzyme Activity Assay: Develop a robust assay to measure the activity of the target enzyme (e.g., a fluorescence-based or luminescence-based assay).

  • Progress Curve Measurement:

    • Pre-incubate the enzyme with a range of concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide for various time points.

    • Initiate the enzymatic reaction by adding the substrate.

    • Measure the reaction progress (product formation) over time using a plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the following equation using non-linear regression to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.

    • The overall potency is then expressed as the second-order rate constant, k_inact/K_i .

Table: Hypothetical Kinetic Data for a Covalent Inhibitor

Inhibitor Conc. (µM)k_obs (min⁻¹)
0.10.05
0.50.20
1.00.35
2.50.60
5.00.80
10.01.00

Assessing Selectivity: Activity-Based Protein Profiling (ABPP)

A crucial aspect of developing a safe and effective covalent drug is ensuring it is selective for its intended target.[1] Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the proteome-wide selectivity of a covalent inhibitor in a cellular context.[1][3]

Protocol: Competitive ABPP for Selectivity Profiling
  • Cell Treatment: Treat cultured cells with varying concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide or a vehicle control (DMSO) for a defined period.

  • Cell Lysis: Harvest and lyse the cells to prepare a proteome lysate.

  • Probe Labeling: Treat the lysate with a broad-spectrum, cysteine-reactive activity-based probe (ABP) that has a reporter tag (e.g., a fluorescent dye or biotin). The ABP will label the active sites of many enzymes in the proteome.

  • Competition Analysis: If 2-chloro-N-(2-oxo-2-phenylethyl)propanamide has bound to a target protein, it will block the binding of the ABP.

  • Detection and Quantification:

    • Fluorescent ABP: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample indicates it is a target.

    • Biotinylated ABP: Use streptavidin enrichment to pull down the probe-labeled proteins, followed by trypsin digestion and LC-MS/MS-based quantitative proteomics to identify and quantify the targets.

Diagram: Competitive Activity-Based Protein Profiling (ABPP) Workflow

G cluster_cell Cellular Treatment cluster_lysate Lysate Preparation cluster_probe Probe Labeling cluster_analysis Analysis cells Live Cells inhibitor Test Inhibitor cells->inhibitor vehicle Vehicle Control cells->vehicle lysate_inhibitor Inhibitor-Treated Lysate inhibitor->lysate_inhibitor lysate_vehicle Control Lysate vehicle->lysate_vehicle analysis SDS-PAGE or LC-MS/MS lysate_inhibitor->analysis lysate_vehicle->analysis probe Activity-Based Probe (ABP) probe->lysate_inhibitor probe->lysate_vehicle quantify Identify & Quantify Targets analysis->quantify

Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.

Cellular Assays: Target Engagement and Functional Effects

Biochemical activity is essential, but it is crucial to demonstrate that the inhibitor can engage its target in a cellular environment and elicit a functional response.

Protocol: Cellular Target Engagement Assay (e.g., Western Blot)
  • Cell Treatment: Treat cells with increasing concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide for various durations.

  • Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Western Blot: Perform a Western blot analysis to measure the level of a downstream marker of target engagement. For example, if the target is a kinase, probe for the phosphorylation of its substrate. A dose-dependent decrease in the phosphorylated substrate would indicate target engagement.

Protocol: Cell Viability/Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide for 24-72 hours.

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or by counting cells.

  • Data Analysis: Plot the percentage of viable cells versus the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial characterization of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide as a potential covalent inhibitor. By systematically validating its covalent mechanism, determining its potency and selectivity, and assessing its cellular effects, researchers can build a robust data package to support its further development. Future studies should focus on identifying the specific protein target(s) through more advanced chemoproteomic methods, determining the site of covalent modification via peptide mapping mass spectrometry, and ultimately, evaluating its efficacy in relevant preclinical models of disease.

References

  • Krishnan, S., Miller, R. M., & Cravatt, B. F. (2020). Chemoproteomic methods for covalent drug discovery. Journal of the American Chemical Society, 142(12), 5460-5476. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]

  • Wu, H., & De, A. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Roskoski, R. Jr. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • OPCW. (n.d.). Central Nervous System (CNS)-Acting Chemicals. [Link]

  • Potashman, M. H., & Shair, M. D. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

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Method

Application Note: A Detailed Protocol for Monitoring the Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide by Thin-Layer Chromatography

Abstract This comprehensive application note provides a detailed protocol for monitoring the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide using thin-layer chromatography (TLC). This technique offers a simple,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for monitoring the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide using thin-layer chromatography (TLC). This technique offers a simple, rapid, and cost-effective method to track the consumption of starting materials and the formation of the product in real-time.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of methodological choices, step-by-step protocols for both method development and reaction monitoring, and troubleshooting guidance to ensure reliable and reproducible results.

Introduction and Scientific Principle

The synthesis of α-halo amides, such as 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, is a common transformation in medicinal chemistry.[3] A likely synthetic route involves the acylation of an amine (2-aminoacetophenone) with an acyl chloride (2-chloropropionyl chloride). Effective reaction monitoring is critical to determine the reaction's endpoint, preventing the formation of impurities and maximizing yield.

Thin-layer chromatography (TLC) is an ideal analytical tool for this purpose due to its simplicity, speed, and high sensitivity.[1] The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[4] In normal-phase TLC, a polar stationary phase (typically silica gel) is used with a less polar mobile phase (solvent system).[5][6]

  • Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[7]

  • Non-polar compounds have a greater affinity for the mobile phase and travel further, resulting in a higher Rf value.[5]

By observing the disappearance of the starting material spots and the appearance of a new product spot over time, the progress of the reaction can be qualitatively assessed.[8][9]

Materials and Reagents

2.1. Equipment

  • TLC Developing Chamber with Lid

  • Capillary tubes or micropipette with tips

  • UV Lamp (254 nm)

  • Hot plate or heat gun

  • Forceps

  • Pencil

  • Ruler

2.2. Consumables and Chemicals

  • TLC Plates: Silica Gel 60 F254 plates are recommended, as the fluorescent indicator (F254) allows for non-destructive visualization under UV light.[1][10]

  • Reactants for Reference:

    • Starting Amine (e.g., 2-aminoacetophenone)

    • Starting Acyl Chloride (e.g., 2-chloropropionyl chloride)

    • Product (2-chloro-N-(2-oxo-2-phenylethyl)propanamide), if available

  • Solvents (Mobile Phase): HPLC or analytical grade solvents are required. Common choices include:[5][11]

    • Hexane or Heptane (non-polar)

    • Ethyl Acetate (medium polarity)

    • Dichloromethane (DCM) (medium polarity)

    • Methanol (MeOH) (strong polar)

  • Visualization Reagents (Stains):

    • Ninhydrin solution (for primary amines)[12][13]

    • Potassium Permanganate (KMnO₄) stain (general oxidative stain)[14]

    • p-Anisaldehyde stain (for carbonyls and other functional groups)[12][15]

Experimental Protocols

PART A: Development of an Optimal TLC Solvent System

The selection of an appropriate mobile phase is the most critical step for achieving good separation.[1] The goal is to find a solvent system where the starting materials and product have distinct Rf values, ideally between 0.2 and 0.8.[5]

Step-by-Step Protocol:

  • Prepare a Dilute Solution of your starting amine in a volatile solvent like ethyl acetate or DCM.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.

  • Spot the Plate: Apply a small spot of the diluted starting material solution onto the baseline. The spot should be as small as possible (2-3 mm diameter) to ensure good resolution.[7]

  • Select an Initial Solvent System: A common starting point for compounds of moderate polarity is a mixture of a non-polar and a medium-polarity solvent.[1][11]

    • Trial 1: Start with 4:1 Hexane:Ethyl Acetate .

  • Develop the Plate: Pour a small amount (~0.5 cm depth) of the chosen solvent system into the TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Place the spotted TLC plate into the chamber using forceps, ensuring the baseline is above the solvent level.[16] Close the lid.

  • Elute and Mark: Allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.[16] Immediately remove the plate and mark the solvent front with a pencil.

  • Visualize and Analyze: View the plate under a 254 nm UV lamp. Circle any visible spots.

  • Optimize the Solvent System:

    • If the spot remains at the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., try 1:1 Hexane:Ethyl Acetate or switch to a DCM/MeOH system).[4][5]

    • If the spot travels with the solvent front (Rf ≈ 1): The solvent system is too polar. Increase the proportion of the non-polar solvent (e.g., try 9:1 Hexane:Ethyl Acetate).[5]

    • If spots are poorly separated: Try a different solvent combination. Solvents from different selectivity classes (e.g., replacing ethyl acetate with acetone or DCM) can significantly alter the separation.[11]

Compound Polarity Recommended Starting Solvent System Rationale
Very Non-Polar 100% Hexane or 9:1 Hexane:EtOAcLow polarity mobile phase is needed to move the compound off the baseline.[17]
Moderately Polar 4:1 to 1:1 Hexane:Ethyl AcetateA mixture provides balanced polarity for good separation. This is the likely range for the target reaction.[4]
Very Polar 10:1 DCM:Methanol or 100% Ethyl AcetateA more polar mobile phase is required to overcome strong interactions with the silica gel.[17][18]
PART B: Protocol for Monitoring the Reaction

Once an optimal solvent system is determined, it can be used to monitor the reaction's progress. The three-lane spotting method is highly recommended for unambiguous interpretation.[9][16]

Step-by-Step Protocol:

  • Prepare the TLC Plate: On a new TLC plate, draw a baseline and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture). 2[9][16]. Prepare the "SM" Lane: In the first lane, spot a dilute solution of the limiting reactant (likely the 2-aminoacetophenone).

  • Prepare the "Rxn" Lane: At timed intervals (e.g., every 15-30 minutes), withdraw a tiny aliquot of the reaction mixture using a capillary tube and spot it in the third lane. 4[2][8]. Prepare the "Co" Lane: The co-spot lane is a critical diagnostic tool. First, spot the starting material as in lane 1. Then, without moving the plate, spot the reaction mixture directly on top of the starting material spot. T[16]his lane helps confirm the identity of the starting material spot in the reaction mixture.

  • Develop and Dry: Elute the plate using the pre-determined optimal solvent system. After development, remove the plate, mark the solvent front, and allow it to air dry completely. 6[14]. Visualize and Interpret:

    • UV Visualization: Examine the plate under a 254 nm UV lamp. The aromatic rings in both the starting amine and the final amide product should be UV-active, appearing as dark spots. C[15][19]ircle the spots with a pencil.

    • Staining (Amine-Specific): Gently dip the plate into a Ninhydrin solution and heat carefully with a heat gun. The starting amine should develop a distinct color (often purple or blue), while the amide product will not react. T[20][21]his definitively confirms the consumption of the amine.

    • Staining (General): If needed, use a general stain like Potassium Permanganate (KMnO₄). Most organic compounds will appear as yellow-brown spots on a purple background after gentle heating. 7[14]. Analyze the Results:

    • t=0: The "Rxn" lane should show a strong spot corresponding to the starting material.

    • t=intermediate: The "Rxn" lane will show a diminishing spot for the starting material and a new spot appearing for the product.

    • t=final: The reaction is complete when the starting material spot in the "Rxn" lane has completely disappeared.

[2][9]### 4. Data Interpretation

4.1. Calculating the Retention Factor (Rf)

The Rf value is a ratio that quantifies the movement of a spot on the TLC plate. I[22]t is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

[23][24]Both distances should be measured from the baseline (origin). T[23]he Rf value is a unitless number between 0 and 1.

[25]4.2. Expected Results

The starting amine is generally more polar than the resulting amide product due to the presence of the -NH₂ group. The acyl chloride is typically the least polar. Therefore, the expected order of Rf values is:

Rf (Acyl Chloride) > Rf (Amide Product) > Rf (Amine Starting Material)

Compound Expected Polarity Hypothetical Rf (e.g., in 2:1 Hexane:EtOAc)
2-chloropropionyl chlorideLow~0.85
2-chloro-N-(2-oxo-2-phenylethyl)propanamide (Product)Medium~0.50
2-aminoacetophenone (Starting Material)High~0.30

Troubleshooting

Problem Possible Cause Solution
Streaking Spots Sample is too concentrated; Compound is highly acidic/basic.Dilute the sample before spotting. F[5]or acidic compounds, add a few drops of acetic acid to the mobile phase. For basic compounds, add a few drops of triethylamine.
Spots are not Round Interference from the edge of the plate; Gouged silica layer.Spot samples further away from the edges. Be gentle when drawing the baseline.
Rf Values are Inconsistent Chamber was not saturated; Solvent composition changed due to evaporation.Always use filter paper to saturate the chamber. Keep the lid on the chamber at all times. Use fresh solvent for each run.
No Spots Visible Compound is not UV-active; Sample is too dilute.Use a chemical stain for visualization. C[26]oncentrate the sample before spotting.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • TLC Visualization Methods. TLC VISUALIZATION SOLUTIONS. [Link]

  • UTSC. Thin Layer Chromatography. [Link]

  • YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. [Link]

  • YouTube. (2025, January 30). How To Calculate Retardation Factor In Thin Layer Chromatography?. [Link]

  • University of York, Chemistry Teaching Labs. Visualising plates. [Link]

  • J&K Scientific LLC. (2023, November 20). Thin-Layer Chromatography (TLC) User Guide. [Link]

  • Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.3: TLC Uses. [Link]

  • University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]

  • ResearchGate. TLC analysis for time course of acylation, reactants ratio effect and.... [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • TLC Stains. TLC Stains. [Link]

  • TLC stains. Thin Layer Chromatography stains. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. [Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]

  • Thin Layer Chromatography. visualization reagents. [Link]

  • Thin Layer Chromatography. Procedure. [Link]

  • ResearchGate. Thin Layer Chromatography and Amides. [Link]

  • WSU. Monitoring Reactions by TLC. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]

  • LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. [Link]

  • Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. [Link]

  • ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]

  • PubChem. 2-chloro-N-(2-phenylethyl)propanamide. [Link]

  • Google Patents. RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • King's College London. Laboratory Protocol - TLC Analysis of Food Dyes. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alpha-Chloro Amide Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for alpha-chloro amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for alpha-chloro amide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial chemical transformation. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to specific experimental issues, grounded in mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)
Category 1: Reaction Control & Side Product Formation

Question 1: My reaction is yielding a significant amount of di-acylated product. How can I improve selectivity for the mono-acylated alpha-chloro amide?

Answer: The formation of a di-acylated byproduct is a common issue, particularly when using primary amines. This occurs because the initially formed secondary amide can be deprotonated and acylated a second time. Several factors influence this side reaction:

  • Stoichiometry: Ensure you are not using a large excess of chloroacetyl chloride. A 1:1 to 1:1.2 ratio of amine to acyl chloride is a good starting point.

  • Reaction Conditions: The reaction of acyl chlorides with amines is often highly exothermic.[] Running the reaction at a lower temperature (e.g., 0 °C) can slow the rate of the second acylation relative to the first, thereby improving selectivity.[]

  • Steric Hindrance: If your amine is sterically hindered, di-acylation is less likely. For simple primary amines, careful control of conditions is paramount.

Troubleshooting Protocol:

  • Dissolve your amine and a suitable base (see FAQ 2) in an appropriate solvent (e.g., DCM, THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the chloroacetyl chloride dropwise as a solution in the same solvent.

  • Monitor the reaction closely by Thin Layer Chromatography (TLC) to track the consumption of the starting amine and the formation of the desired product versus the di-acylated species.[2]

  • Quench the reaction as soon as the starting amine is consumed.

Question 2: An equivalent of HCl is generated during the reaction. What is the best way to scavenge it, and why is my amine hydrochloride salt crashing out?

Answer: The reaction between an amine and an acyl chloride generates one equivalent of hydrochloric acid (HCl).[3] This acid will protonate any available basic amine, forming an ammonium salt that is typically unreactive and may precipitate from the reaction mixture, effectively reducing your yield.[3] To prevent this, a base must be added to act as an HCl scavenger.

Comparison of Common Bases:

BaseTypeAdvantagesDisadvantages
Triethylamine (TEA) Tertiary AmineSoluble in organic solvents, commonly used.Can sometimes be nucleophilic, leading to side products. Can be difficult to remove during work-up.
Diisopropylethylamine (DIPEA) Hindered AmineSterically hindered and non-nucleophilic. Good choice for sensitive substrates.More expensive than TEA.
Pyridine Aromatic AmineEffective base.Can act as a nucleophilic catalyst. Strong odor and toxicity.
Aqueous Base (e.g., NaHCO₃, NaOH) InorganicUsed in biphasic "Schotten-Baumann" conditions.[3][4] Excellent for large scale; product often precipitates or is easily extracted.Not suitable for moisture-sensitive substrates. Risk of hydrolyzing the acyl chloride.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) AmidineA strong, non-nucleophilic base that has been shown to give high yields at room temperature.[5][6]Can promote elimination reactions in some substrates.

Recommendation: For most applications, using 1.1-1.5 equivalents of a hindered amine base like DIPEA is a robust choice. For a scalable and often simpler work-up, Schotten-Baumann conditions are highly effective if your starting materials and product are stable to water.[4]

Question 3: My main byproduct is chloroacetic acid. What is causing the hydrolysis of my chloroacetyl chloride?

Answer: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by water.[] The presence of even trace amounts of moisture in your reagents or solvent can lead to the formation of chloroacetic acid. This not only consumes your starting material but the resulting acid can be difficult to separate from your desired amide product, especially if they have similar polarities.

Preventative Measures:

  • Dry Solvents: Use anhydrous solvents. If you are using a solvent from a bottle that has been opened multiple times, consider drying it over molecular sieves or distilling it.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Ensure your amine starting material is dry. If it is a hydrochloride salt, it must be neutralized and thoroughly dried before use.

Workflow for Minimizing Hydrolysis

Caption: Workflow to minimize chloroacetyl chloride hydrolysis.

Category 2: Purification & Work-up Challenges

Question 4: How can I effectively quench the reaction and remove unreacted chloroacetyl chloride?

Answer: Due to its high reactivity, any unreacted chloroacetyl chloride must be quenched before concentrating the reaction mixture to prevent the formation of aggressive residues.

Recommended Quenching Procedures:

  • Methanol/Ethanol: Add a small amount of a simple alcohol like methanol. It will react quickly with the remaining acyl chloride to form the corresponding methyl chloroacetate ester, which is generally easier to remove by evaporation or chromatography than chloroacetic acid.

  • Aqueous Quench: Slowly pour the reaction mixture into a cold, saturated solution of sodium bicarbonate. This will neutralize the excess acyl chloride and any HCl salts. Be cautious, as this can be a vigorous reaction that produces CO₂ gas. This method is often part of a standard extractive work-up.[4]

Question 5: My alpha-chloro amide is proving difficult to purify. What strategies can I employ?

Answer: Alpha-chloro amides can be challenging to purify due to their reactivity and, at times, similar polarity to byproducts.

  • Crystallization: If the product is a solid, crystallization is the preferred method for achieving high purity. A common solvent system is ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Chromatography: This is a common method, but be aware that alpha-chloro amides can be unstable on silica gel, especially if the silica is acidic.

    • Tip: To mitigate decomposition, you can neutralize your silica gel by preparing a slurry with 1% triethylamine in your eluent and then packing the column. Run the chromatography with a solvent system containing 0.5-1% triethylamine to keep the environment basic.

  • Aqueous Wash: During an extractive work-up, washing the organic layer with the following solutions can remove common impurities:

    • Dilute HCl: Removes residual amine base (e.g., TEA, DIPEA) and any unreacted starting amine.

    • Saturated NaHCO₃: Removes chloroacetic acid.

    • Brine (Saturated NaCl): Removes residual water before drying with MgSO₄ or Na₂SO₄.

Troubleshooting Purification

G cluster_0 Initial Work-up cluster_1 Purification Options cluster_2 Final Product quench Quench Reaction (e.g., with Methanol) extract Aqueous Extraction quench->extract Proceed to cryst Crystallization (Ethanol/Water or EtOAc/Hexanes) extract->cryst If solid chrom Column Chromatography (Consider basic silica) extract->chrom If oil or crystallization fails product Pure α-Chloro Amide cryst->product chrom->product

Caption: Decision tree for alpha-chloro amide purification.

Category 3: Reagent Safety & Handling

Question 6: Chloroacetyl chloride is listed as highly toxic and corrosive. What are the essential safety precautions?

Answer: Yes, chloroacetyl chloride is a hazardous substance that requires careful handling in a controlled laboratory environment.[7][8]

  • Toxicity: It is toxic if swallowed or in contact with skin and is a lachrymator (causes tearing).[9] Inhalation can cause severe irritation to the respiratory tract, and pulmonary edema may be delayed.[7]

  • Corrosivity: It reacts violently with water, releasing corrosive HCl gas.[10] It can cause severe skin and eye burns upon contact.[7]

Mandatory Safety Protocols:

  • Fume Hood: Always handle chloroacetyl chloride inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical splash goggles and a face shield.[11]

    • Gloves resistant to corrosive chemicals (e.g., butyl rubber or Viton). Check glove compatibility charts.

    • A flame-resistant lab coat.

  • Inert Atmosphere Dispensing: Use a syringe or cannula to transfer the liquid under an inert atmosphere to prevent exposure to air and moisture.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[11] Have a spill kit ready that contains a neutralizer like sodium bicarbonate or soda ash.[9]

Experimental Protocols
Protocol 1: General Synthesis of an Alpha-Chloro Amide (Schotten-Baumann Conditions)

This protocol is adapted for the synthesis of N-phenyl-2-chloroacetamide.[4][12]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Addition: Add an aqueous solution of sodium bicarbonate (approx. 2.0 eq, saturated). The result is a biphasic mixture.

  • Cooling: Cool the vigorously stirring mixture to 0-5 °C using an ice-water bath.

  • Acylation: Add chloroacetyl chloride (1.05-1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, water, and finally, saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product.

Protocol 2: Synthesis using an Organic Base in Anhydrous Conditions

This protocol is suitable for moisture-sensitive substrates.[6]

  • Setup: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq), anhydrous tetrahydrofuran (THF), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq).[5]

  • Cooling: Cool the solution to 0 °C.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF via a syringe pump.

  • Reaction: Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.[6]

  • Work-up:

    • Quench the reaction with a few drops of methanol.

    • Dilute the mixture with ethyl acetate and wash with 1M HCl to remove the DBU.

    • Wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material by column chromatography or crystallization.

Mechanistic Overview & Common Side Reactions

The primary reaction is a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of the chloroacetyl chloride.

Caption: General mechanism of alpha-chloro amide formation.

However, several competing pathways can reduce yield and purity.

SideReactions cluster_side_reactions Common Side Reactions Amine Starting Amine (R-NH₂) Product Desired Product (α-Chloro Amide) Amine->Product Salt Amine HCl Salt (Unreactive) Amine->Salt + HCl AcylChloride Chloroacetyl Chloride AcylChloride->Product Hydrolysis Chloroacetic Acid AcylChloride->Hydrolysis + H₂O Diacylation Di-acylated Product Product->Diacylation + Acyl Chloride

Caption: Common side reactions in alpha-chloro amide synthesis.

References
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, December 6). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, June 5). α-Anilinoketones, Esters and Amides: A Chemical Study. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ACS Publications. (2024, March 5). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 20). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

  • Scopus. (2024, March 20). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-chlorocarboxylic acids and derivatives. Retrieved from [Link]

  • Study.com. (n.d.). How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). CHLOROACETYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. Retrieved from [Link]

  • AVESİS. (2018, November 2). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Retrieved from [Link]

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]

  • Reddit. (2015, May 8). Organic synthesis advice (amide linker using chloroacetyl chloride)?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). Retrieved from [Link]

  • ChemTrack.org. (n.d.). Safety Guideline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile amidation of chloroacetyl chloride using DBU. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific amide synthesis. The following question-and-answer format provides in-depth, experience-driven insights to enhance the success and purity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and what is the underlying mechanism?

A1: The most direct and widely employed method for synthesizing 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is the nucleophilic acyl substitution between 2-aminoacetophenone and 2-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is highly efficient but sensitive to reaction parameters.[1][2]

The core mechanism involves the nucleophilic attack of the primary amine group of 2-aminoacetophenone on the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the stable amide bond. A base is required to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Synthesis_Mechanism Amine 2-Aminoacetophenone Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral + Salt Base-HCl Salt AcylChloride 2-Chloropropionyl Chloride AcylChloride->Tetrahedral Base Base (e.g., Et3N) Base->Salt + HCl Product 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Tetrahedral->Product - Cl⁻ HCl HCl

Caption: Nucleophilic acyl substitution pathway.

Q2: My reaction yield is consistently low. What are the most probable causes and how can I mitigate them?

A2: Low yield is a common issue that typically points to two main culprits: deactivation of the nucleophile (the amine) or degradation of the electrophile (the acyl chloride).

  • Deactivation of 2-Aminoacetophenone: The primary amine is the reactive species. The reaction generates one equivalent of HCl. If this acid is not immediately neutralized by a suitable base, it will protonate the amino group of the starting material, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, thus stalling the reaction.

    • Troubleshooting:

      • Base Stoichiometry: Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine, pyridine) is used. Using a slight excess (1.1-1.2 equivalents) can be beneficial.

      • Efficient Mixing: Localized build-up of HCl can occur with poor stirring. Ensure vigorous mixing, especially during the addition of the acyl chloride.

      • Slow Addition: Add the 2-chloropropionyl chloride solution dropwise to the solution of 2-aminoacetophenone and base.[4] This prevents a rapid, exothermic reaction and allows the base to neutralize HCl as it is formed.[]

  • Hydrolysis of 2-Chloropropionyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis by water. Any moisture in the solvent, reagents, or glassware will convert the acyl chloride into the unreactive 2-chloropropionic acid, directly reducing the potential yield.

    • Troubleshooting:

      • Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, THF, acetonitrile) and ensure all glassware is oven-dried.[1] Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.

      • Reagent Quality: Use freshly opened or properly stored 2-chloropropionyl chloride. Old bottles may have absorbed atmospheric moisture.

Q3: My crude product shows multiple spots on TLC and is difficult to purify. What are the common byproducts and how are they formed?

A3: The presence of multiple impurities is a frequent challenge. Understanding their origin is key to preventing their formation and planning an effective purification strategy.

Byproduct_Formation cluster_byproducts Byproduct Formation Pathways Amine 2-Aminoacetophenone Product Desired Product Amine->Product + Acyl Chloride + Base SelfCondensation Byproduct B: Oligomers/Quinolines Amine->SelfCondensation Self-Condensation AcylChloride 2-Chloropropionyl Chloride AcylChloride->Product CarboxylicAcid Byproduct A: 2-Chloropropionic Acid AcylChloride->CarboxylicAcid Hydrolysis H2O Water (Moisture) H2O->CarboxylicAcid H_plus H⁺ (from HCl) H_plus->SelfCondensation Base Base (e.g., Et3N) Salt Byproduct C: Ammonium Salt (e.g., Et3N·HCl) Base->Salt Neutralization HCl HCl HCl->Salt

Caption: Primary pathways for byproduct formation.

  • Byproduct A: 2-Chloropropionic Acid

    • Formation: As discussed in Q2, this arises from the hydrolysis of 2-chloropropionyl chloride by trace amounts of water.

    • Identification: It is an acidic impurity. It can be identified by a broad singlet in ¹H NMR corresponding to the carboxylic acid proton.

    • Removal: Easily removed during the aqueous workup by washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃).

  • Byproduct B: Self-Condensation Products of 2-Aminoacetophenone

    • Formation: 2-Aminoacetophenone can react with itself, particularly in the presence of acid.[6] This side reaction is promoted by inefficient neutralization of the HCl byproduct. The reaction can lead to complex mixtures, including dimeric or trimeric structures and potentially quinoline derivatives.[6]

    • Identification: These byproducts are often higher molecular weight, less polar, and may be colored. They appear as distinct spots on a TLC plate.

    • Removal: Prevention is the best strategy. If formed, purification typically requires column chromatography. To prevent formation, ensure efficient stirring and slow, controlled addition of the acyl chloride to maintain a slightly basic environment.

  • Byproduct C: Amine Hydrochloride Salts

    • Formation: This is the salt formed between the base used (e.g., triethylamine) and the HCl byproduct (e.g., triethylammonium chloride).[7][8]

    • Identification: These salts are often insoluble in common organic solvents like DCM or ether and may cause the reaction mixture to become a thick slurry. They appear at the baseline on a TLC plate.

    • Removal: These salts are highly water-soluble and are completely removed by washing the organic layer with water or brine during the workup.

Troubleshooting Guide: At-a-Glance

This table summarizes common experimental issues and provides direct, actionable solutions.

Symptom Observed Potential Cause Recommended Action & Explanation
Reaction stalls (TLC shows no change) Deactivation of 2-aminoacetophenone due to protonation.Add an additional 0.2-0.5 equivalents of base. The HCl byproduct has likely consumed all the initial base.
Product is an inseparable oil or gum High concentration of ammonium salt byproducts.During workup, perform multiple washes with water. If the product is solid, triturate the crude material with water to dissolve the salt.
Final product has a low melting point Contamination with unreacted 2-aminoacetophenone.Wash the organic solution with dilute acid (e.g., 1M HCl) during workup to protonate and extract the basic starting material.
Product NMR shows a broad upfield signal Contamination with 2-chloropropionic acid.Wash the organic solution with saturated NaHCO₃ during workup to deprotonate and extract the acidic byproduct.
Reaction mixture turns dark/brown Self-condensation or decomposition.Ensure the reaction is cooled in an ice bath during the addition of the acyl chloride. The reaction is exothermic and overheating can promote side reactions.[9]

Validated Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide
  • Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-aminoacetophenone (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

  • Acylation: Dissolve 2-chloropropionyl chloride (1.05 eq) in anhydrous DCM (approx. 2 mL per gram). Add this solution to the dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Proceed to Protocol 2 once the starting amine is consumed.

Protocol 2: Standard Aqueous Workup

Workup_Workflow Start Crude Reaction Mixture AddDCM Dilute with DCM Start->AddDCM WashHCl Wash with 1M HCl (x2) (Removes Base & Unreacted Amine) AddDCM->WashHCl WashBicarb Wash with sat. NaHCO₃ (x2) (Removes Acid Byproducts) WashHCl->WashBicarb WashBrine Wash with Brine (x1) (Removes residual water) WashBicarb->WashBrine Dry Dry over Na₂SO₄ or MgSO₄ WashBrine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate CrudeProduct Crude Solid Product Evaporate->CrudeProduct

Caption: Standardized aqueous workup workflow.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude solid product in a minimum amount of hot ethanol (or isopropanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure product.[4]

References

  • Google Patents. (n.d.). Preparation of aminoacetophenones. (Patent No. US2753376A).
  • Chemguide. (n.d.). The preparation of amides. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-phenylethyl)propanamide. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Patsnap. (n.d.). Method for preparing 2-chloropropionyl chloride with high optical activity. (Patent No. CN102070603A).
  • Google Patents. (n.d.). Synthesis method of D-(+)-2-chloropropionyl chloride. (Patent No. CN101633614B).
  • PrepChem.com. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide. (Patent No. RU2383540C2).
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing 2-(phenylamino)phenylacetic acid derivatives. (Patent No. RU2172309C2).
  • Google Patents. (n.d.). A method for preparing N-(2-phenylethyl) benzamide. (Patent No. CN103288667A).
  • ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2012/059869 A1.

Sources

Troubleshooting

Technical Support Center: Optimizing α-Chloro Amide Synthesis

Welcome to the technical support center for the synthesis of α-chloro amides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α-chloro amides. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during this crucial chemical transformation. The following question-and-answer-based guides are structured to address specific experimental issues, offering not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental aspects of the α-chloro amide synthesis.

Q1: What is the most common and reliable method for synthesizing α-chloro amides?

The most prevalent and robust method for synthesizing α-chloro amides is the nucleophilic acyl substitution reaction between an amine and chloroacetyl chloride.[1][2][3] This reaction, often referred to as a Schotten-Baumann reaction, is widely adopted due to its efficiency and broad applicability.[3] The core transformation involves the amine's nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of the amide bond and the expulsion of a chloride ion.[2]

A crucial aspect of this reaction is the in-situ generation of hydrochloric acid (HCl) as a byproduct.[1] To prevent the protonation of the starting amine, which would render it non-nucleophilic, a base must be added to neutralize the acid as it forms.[4][] Typically, a tertiary amine like triethylamine (TEA) or pyridine is used for this purpose.[4][]

Q2: Why is my reaction yield of α-chloro amide consistently low?

Low yields in α-chloro amide synthesis can stem from several factors, primarily related to reaction conditions and reagent quality. A common culprit is the protonation of the amine starting material by the HCl generated during the reaction.[4] If the base is not added or is insufficient, the amine will exist as its ammonium salt, which is not nucleophilic and cannot react with the chloroacetyl chloride.

Another significant factor is the quality of the chloroacetyl chloride. It is highly sensitive to moisture and can hydrolyze to chloroacetic acid, which will not participate in the desired reaction under these conditions.[4] Using freshly opened or properly stored chloroacetyl chloride is paramount.

Finally, inadequate temperature control can lead to side reactions, such as polymerization or degradation of the starting materials or product, which will consume the reactants and lower the yield of the desired α-chloro amide.[4]

Q3: What are the optimal temperature conditions for this reaction?

The reaction between an amine and chloroacetyl chloride is highly exothermic.[4] Therefore, careful temperature control is critical to prevent side reactions and the formation of impurities. The recommended procedure involves cooling the solution of the amine and base to a low temperature, typically between 0 and 5 °C, before the dropwise addition of chloroacetyl chloride.[4][6] This slow addition allows for the dissipation of heat and maintains a controlled reaction environment. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[4]

Q4: Which solvents are most suitable for α-chloro amide synthesis?

Aprotic solvents are generally the best choice for this reaction as they do not interfere with the reactive intermediates.[4] Commonly used solvents include:

  • Dichloromethane (DCM) [4]

  • Tetrahydrofuran (THF) [4]

  • Acetonitrile [4]

These solvents are effective at dissolving the reactants and are inert under the reaction conditions. The choice of solvent can also influence the reaction rate and the ease of product isolation. For instance, DCM is often favored for its volatility, which simplifies its removal during the workup.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of α-chloro amides.

Issue 1: Formation of a Dark, Tarry Substance
Potential Cause Underlying Rationale Recommended Solution
Reaction temperature too high The reaction is highly exothermic. Uncontrolled temperature can lead to polymerization and degradation of the starting materials and the product.[4]Maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride by using an ice-water bath. Add the chloroacetyl chloride dropwise to the cooled amine solution.[4]
Incorrect stoichiometry Using a significant excess of the highly reactive chloroacetyl chloride can promote unwanted side reactions.Use a slight excess of the amine to ensure the complete consumption of the chloroacetyl chloride. A 1:1.05 to 1:1.1 molar ratio of amine to chloroacetyl chloride is a good starting point.
Issue 2: Product is Difficult to Purify
Potential Cause Underlying Rationale Recommended Solution
Presence of unreacted starting materials Unreacted amine or chloroacetic acid (from hydrolysis of chloroacetyl chloride) can co-precipitate or co-elute with the product.Perform an aqueous workup. Wash the reaction mixture with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted amine and with a saturated sodium bicarbonate solution to remove any acidic impurities.[4]
Formation of side products (e.g., diacylation) If the amine has more than one reactive N-H bond, diacylation can occur, leading to a mixture of products.Use a 1:1 stoichiometry of the reactants to minimize diacylation.[4] For primary amines, careful control of addition and temperature is crucial.
Product "oiling out" during crystallization The chosen recrystallization solvent may not be optimal, leading to the separation of the product as an oil instead of a crystalline solid.Experiment with different solvent systems for recrystallization, such as ethanol, acetonitrile, or a mixture of solvents.[4] If the product continues to oil out, column chromatography may be necessary.[7]
Issue 3: Inconsistent Reaction Results
Potential Cause Underlying Rationale Recommended Solution
Variability in reagent quality Impurities in the starting materials can lead to inconsistent yields and the formation of byproducts.Standardize the source and purity of your reagents. Ensure that the chloroacetyl chloride is fresh or has been properly stored to prevent moisture contamination.[4]
Atmospheric moisture Chloroacetyl chloride is highly sensitive to moisture and will readily hydrolyze.[4]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Use anhydrous solvents.
Inconsistent temperature control Fluctuations in temperature can affect the reaction rate and the profile of side reactions.Use a reliable cooling bath and monitor the internal reaction temperature throughout the addition of chloroacetyl chloride.

Section 3: Experimental Protocols & Visual Guides

Standard Protocol for the Synthesis of an α-Chloro Amide

This protocol provides a general procedure for the synthesis of an α-chloro amide from an amine and chloroacetyl chloride.

Materials:

  • Amine (1.0 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Chloroacetyl chloride (1.05 eq)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.[4]

  • While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.[4]

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common issues.

G cluster_mechanism Reaction Mechanism cluster_troubleshooting Troubleshooting Workflow Amine Amine (R-NH2) TI Tetrahedral Intermediate Amine->TI + CAC Chloroacetyl Chloride CAC->TI Product α-Chloro Amide TI->Product - Cl- Product->Product HCl HCl Salt [Base-H]+Cl- HCl->Salt Base Base (e.g., TEA) Base->Salt Start Reaction Issue LowYield Low Yield? Start->LowYield Tarry Tarry Mixture? LowYield->Tarry No CheckBase Check Base Stoichiometry & Amine Quality LowYield->CheckBase Yes Purification Purification Issues? Tarry->Purification No CheckTemp Check Temperature Control & Reagent Purity Tarry->CheckTemp Yes OptimizeWorkup Optimize Workup & Purification Method Purification->OptimizeWorkup Yes

Sources

Optimization

Technical Support Center: Navigating Nucleophilic Reactions with 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Welcome to the technical support guide for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile buildin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As an α-haloamide, this compound is a potent electrophile, prized for its ability to react with a wide range of nucleophiles.[1][2] However, its bifunctional nature can also lead to a variety of side reactions.

This guide provides in-depth, field-tested insights in a question-and-answer format to help you anticipate, troubleshoot, and control your reaction outcomes. We will explore the causality behind common experimental challenges and provide robust protocols to ensure the integrity and success of your research.

Section 1: Understanding the Core Reactivity and Potential Pitfalls

The primary reaction pathway for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide involves the displacement of the chloride leaving group by a nucleophile at the α-carbon. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] The electrophilicity of this carbon is enhanced by the adjacent amide and ketone carbonyl groups.

While the SN2 reaction is often the desired outcome, several competing pathways can emerge depending on the nucleophile, base, solvent, and temperature. Understanding these potential side reactions is the first step toward mitigating them.

G Figure 1: Primary SN2 Reaction Pathway cluster_reactants Reactants cluster_products Products Electrophile 2-chloro-N-(2-oxo-2- phenylethyl)propanamide TS SN2 Transition State [Nu---C---Cl]‡ Electrophile->TS Nucleophilic Attack Nucleophile Nucleophile (Nu:⁻) Nucleophile->TS Product Substituted Product TS->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) TS->LeavingGroup Bond Cleavage

Caption: General SN2 mechanism for the target compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments. Each answer provides both a direct solution and a mechanistic explanation for why that solution is effective.

Q1: My reaction is clean but very slow or incomplete. How can I improve the conversion rate?

A1: Sluggish reaction rates are typically due to one of four factors: a weak nucleophile, steric hindrance, an inappropriate solvent, or insufficient temperature.

  • Causality & Explanation: The SN2 reaction rate is directly proportional to the concentration and strength of the nucleophile.[4] Furthermore, the solvent plays a critical role in stabilizing the transition state. Polar aprotic solvents are ideal for SN2 reactions because they solvate the counter-ion of the nucleophile but do not form a strong hydrogen-bonding shell around the nucleophile itself, leaving it "naked" and more reactive.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. These solvents excel at promoting SN2 reaction rates compared to protic solvents (like ethanol or water) or nonpolar solvents (like toluene or hexane).[4]

    • Nucleophile Strength: If possible, use a stronger nucleophile. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH). If using a neutral nucleophile like an amine, the addition of a non-nucleophilic base can help, but see Q2 regarding elimination side reactions.

    • Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) will increase the reaction rate. Monitor carefully by TLC to ensure product decomposition or side reactions do not become prevalent at higher temperatures.

    • Steric Hindrance: The SN2 mechanism is highly sensitive to steric bulk around the reaction center.[5] While the electrophile is set, ensure your nucleophile is not excessively bulky, as this will slow the rate of backside attack.[6]

Q2: I'm observing a significant amount of an unsaturated byproduct. What's causing this elimination and how can I prevent it?

A2: The formation of an unsaturated amide is a classic sign of a competing bimolecular elimination (E2) reaction. This occurs when the nucleophile acts as a base, abstracting the acidic proton on the α-carbon, leading to the formation of a double bond and elimination of HCl.

  • Causality & Explanation: The proton on the carbon bearing the chlorine is acidic due to the electron-withdrawing effects of the adjacent carbonyl and amide groups. Strong and sterically unhindered bases (e.g., NaOH, NaOEt) can readily abstract this proton, initiating the E2 pathway. This competition between substitution (SN2) and elimination (E2) is a fundamental challenge.

  • Troubleshooting Steps:

    • Base Selection: If a base is required, use a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or diisopropylethylamine (DIPEA). These bases are poor nucleophiles and are less likely to attack the electrophilic carbon, favoring the desired substitution.

    • Nucleophile Choice: Highly basic nucleophiles are more prone to causing elimination. If your nucleophile is also a strong base, consider running the reaction at a lower temperature, which generally favors the SN2 pathway over E2 as substitution has a lower activation energy.

    • Avoid Strong, Unhindered Bases: Avoid using bases like sodium hydroxide, potassium hydroxide, or sodium ethoxide, especially at elevated temperatures, as they will strongly promote the E2 pathway.

G Figure 2: Competing SN2 vs. E2 Pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Reactant α-chloro amide SN2_Product Substitution Product Reactant->SN2_Product Backside Attack at α-Carbon E2_Product Elimination Product (Unsaturated Amide) Reactant->E2_Product Proton Abstraction at α-Carbon Reagent_SN2 Good Nucleophile (e.g., I⁻, N₃⁻, R₂NH) Reagent_SN2->SN2_Product Favored Reagent_E2 Strong, Steric Base (e.g., t-BuOK, DBU) Reagent_E2->E2_Product Favored

Caption: Choice of reagent dictates the outcome between SN2 and E2.

Q3: My amide or ketone functionality is being cleaved during the reaction or workup. How can I protect it?

A3: Amide bonds are generally robust, but they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[7][8]

  • Causality & Explanation: In basic hydrolysis, a hydroxide ion directly attacks the amide carbonyl carbon.[8] In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon much more electrophilic and susceptible to attack by water.[7]

  • Troubleshooting Steps:

    • Maintain Neutral pH: Ensure your reaction conditions and aqueous workup steps are as close to neutral pH as possible. Avoid strong acids (e.g., concentrated HCl) or strong bases (e.g., >1M NaOH).

    • Control Temperature: Amide hydrolysis is significantly accelerated by heat. If your primary reaction requires high temperatures, minimize the reaction time as much as possible once the starting material is consumed (as monitored by TLC).

    • Aqueous Workup: When performing an aqueous workup, use milder reagents like saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids or saturated ammonium chloride (NH₄Cl) solution to neutralize bases. Perform extractions quickly and at room temperature or below.

Q4: I'm seeing a dehalogenated product, R-H, instead of the desired substituted product, R-Nu. What is causing this reduction?

A4: The appearance of a hydrodehalogenated product, where the chlorine is replaced by a hydrogen, is a known side reaction for α-haloamides under certain conditions.[9]

  • Causality & Explanation: This side reaction can be particularly problematic in enzymatic or catalytic reactions where the catalyst itself may facilitate a reductive pathway.[9] In some cases, the product of the reaction can be consumed by the enzyme or catalyst to produce the dehalogenated species.[9] Trace metals or certain nucleophiles can also engage in single-electron transfer (SET) processes that lead to radical intermediates, which can abstract a hydrogen atom from the solvent or other reagents.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents and solvents are pure and free from metallic impurities.

    • Inert Atmosphere: If you suspect a radical-mediated process, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes suppress side reactions initiated by oxygen.

    • Re-evaluate Catalysts: If using a catalyst, be aware that it might be promoting this undesired pathway. A recent study on the enzymatic synthesis of α-chloroamides noted that hydrodehalogenation was a significant side reaction that had to be minimized through protein engineering.[9]

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard SN2 Reaction with an Amine Nucleophile

This protocol is optimized to favor substitution and minimize elimination.

  • Reagents & Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (1.0 eq).

    • Add anhydrous acetonitrile (approx. 0.1 M concentration).

    • Add the amine nucleophile (1.1 - 1.5 eq). Using a slight excess of the nucleophile helps drive the reaction to completion.

    • Add potassium carbonate (K₂CO₃) (2.0 eq) as a mild, heterogeneous base to scavenge the HCl byproduct.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Workup & Purification:

    • Filter the reaction mixture to remove the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting - Reaction with a Base-Sensitive Nucleophile

This protocol is designed for situations where the nucleophile is also a strong base, and elimination is a major concern.

  • Reagents & Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the nucleophile (1.1 eq) and anhydrous DMF.

    • Cool the flask to 0 °C in an ice bath.

    • In a separate flask, dissolve 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Reaction:

    • Slowly add the solution of the electrophile to the cooled solution of the nucleophile dropwise over 30 minutes.

    • Allow the reaction to stir at 0 °C and slowly warm to room temperature overnight. The lower temperature favors the SN2 pathway.

    • Monitor closely by TLC. Avoid heating unless absolutely necessary.

  • Workup & Purification:

    • Quench the reaction by pouring it into a separatory funnel containing cold water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine (3x) to remove DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Section 4: Data Presentation

The following table summarizes the influence of key reaction parameters on product distribution. This serves as a quick reference for designing and optimizing your experiments.

ParameterConditionEffect on SN2 (Desired)Effect on Side Reactions (Elimination/Hydrolysis)Rationale
Solvent Polar Aprotic (DMF, Acetonitrile)Increases Rate NeutralStabilizes transition state without solvating the nucleophile.[4]
Polar Protic (Ethanol, Water)Decreases RateCan lead to solvolysis/hydrolysisSolvates and deactivates the nucleophile via H-bonding.
Base Weak (K₂CO₃, NaHCO₃)Neutral (acts as acid scavenger)Minimizes Elimination Insufficiently basic to efficiently deprotonate the α-carbon.
Strong, Hindered (DBU, DIPEA)NeutralMinimizes EliminationSteric bulk prevents it from acting as a nucleophile.
Strong, Unhindered (NaOH, NaOEt)Decreases YieldStrongly Promotes Elimination Acts as a base, abstracting the α-proton to initiate E2.
Temperature Low (0 °C to RT)Slower RateMinimizes Elimination/Decomposition SN2 is generally favored at lower temperatures.
High (>60 °C)Faster RateIncreases Elimination & HydrolysisProvides activation energy for competing pathways.
Nucleophile Good Nu, Weak Base (I⁻, Br⁻, N₃⁻)High Yield MinimalReactivity is dominated by nucleophilicity.
Strong Nu, Strong Base (RO⁻, OH⁻)Lower YieldHigh risk of Elimination/HydrolysisBasicity competes with nucleophilicity.
References
  • Benchchem. (2025). Application Notes and Protocols: 2-Chloro-N-phenethylacetamide in Nucleophilic Substitution Reactions.
  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles.
  • National Institutes of Health (NIH). (2024).
  • PubChem. 2-chloro-N-(2-phenylethyl)propanamide.
  • Chemistry Steps.
  • Organic Chemistry Portal.
  • Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions.
  • Chad's Prep. (2018). 21.
  • National Institutes of Health (NIH).
  • Neuman, R. C. 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • ChemScene. 2-Chloro-N-methyl-N-(2-oxo-2-(p-tolylamino)ethyl)propanamide.
  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
  • ResearchGate. (2014). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)
  • Chemistry LibreTexts. (2022). 11.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • SpringerLink. (2008). Reactions of N-(1-Chloro-2-oxo-2-phenylethyl)
  • Chemistry LibreTexts. (2024). 11.3 Characteristics of the Sₙ2 Reaction.
  • Chem Help ASAP. (2019). reactions of amides & strong nucleophiles. YouTube.
  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts.
  • ACS Central Science. (2016).
  • Chemguide. Nucleophilic Substitution Mechanisms Menu.
  • Reddit. (2018).
  • Organic Chemistry Portal. (2019).
  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides.
  • Chad's Prep. (2020). 8.
  • LookChem. 2-hydroxy-N-(2-phenylethyl)propanamide.

Sources

Troubleshooting

Technical Support Center: Stereoconservative α-Chloro Amide Synthesis

Introduction Welcome to the technical support guide for the stereoselective synthesis of α-chloro amides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the stereoselective synthesis of α-chloro amides. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a chlorine atom at the α-position of an amide while preserving the stereochemical integrity of the chiral center. Racemization at this step is a critical challenge, potentially compromising the efficacy and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs).

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and achieve high enantiomeric purity in your synthesized α-chloro amides.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Issue 1: Significant Racemization Detected in the Crude Product

Q: My chiral HPLC/SFC analysis shows a nearly racemic mixture of my α-chloro amide after the chlorination reaction. What are the primary causes and how can I mitigate this?

A: Significant racemization is a common and frustrating issue. The primary culprit is often the formation of a planar enolate or an oxazolone intermediate, which destroys the stereochemical information at the α-carbon.[1][2] The susceptibility to racemization is highly dependent on the reaction conditions and the substrate itself.

Potential Causes & Solutions:

  • Harsh Reagents and High Temperatures:

    • Causality: Aggressive chlorinating agents (e.g., SOCl₂, PCl₅) and elevated temperatures provide the energy needed to deprotonate the α-proton, leading to enolization and subsequent racemization.[3] The reaction of an N-protected amino acid with a coupling reagent can generate a racemizable intermediate.[4]

    • Solution: Employ milder chlorinating agents. The Vilsmeier-Haack reagent, generated in situ from oxalyl chloride or phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF), is a highly effective and gentler alternative.[5][6][7] This reagent forms a reactive chloroiminium ion that facilitates the chlorination under milder conditions, often at low temperatures.[6] Conduct the reaction at 0 °C or below to minimize the rate of enolization.

  • Inappropriate Base:

    • Causality: The presence of a strong, non-hindered base can readily abstract the α-proton, promoting racemization.[8] The basicity and steric hindrance of organic bases significantly influence the extent of racemization.[9]

    • Solution: If a base is necessary, opt for a sterically hindered, non-nucleophilic base like 2,4,6-collidine or N,N-diisopropylethylamine (DIPEA). These bases are less likely to abstract the α-proton due to steric shielding.[9] In many cases, particularly with the Vilsmeier-Haack reagent, an external base is not required, as the reaction generates HCl which can be scavenged by the DMF or tolerated by the reaction.[]

  • Prolonged Reaction Times:

    • Causality: Even under optimal conditions, prolonged exposure of the product to the reaction mixture can lead to gradual racemization.

    • Solution: Monitor the reaction closely using TLC, LC-MS, or HPLC. Quench the reaction as soon as the starting material is consumed. A rapid and clean workup is crucial.

Troubleshooting Workflow: Diagnosing Racemization

G start Racemization Observed cond1 Check Reaction Temperature start->cond1 cond2 Evaluate Chlorinating Agent cond1->cond2 Optimal sol1 Lower Temperature (e.g., to 0°C or -20°C) cond1->sol1 Too High cond3 Assess Base (if used) cond2->cond3 Mild sol2 Switch to Milder Reagent (e.g., Vilsmeier-Haack) cond2->sol2 Too Harsh cond4 Review Reaction Time cond3->cond4 Optimal sol3 Use Hindered Base (e.g., Collidine) or Omit Base cond3->sol3 Strong/ Non-hindered sol4 Monitor Closely & Quench Promptly cond4->sol4 Too Long end Racemization Minimized cond4->end Optimal sol1->cond2 sol2->cond3 sol3->cond4 sol4->end

Caption: A decision tree for troubleshooting racemization in α-chloro amide synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reagent often recommended for stereoretentive α-chlorination?

A1: The Vilsmeier-Haack reagent is formed from the reaction of a substituted amide like DMF with an activating agent such as phosphorus oxychloride or oxalyl chloride.[6] This in situ generated chloroiminium salt is a potent electrophile that activates the carboxylic acid (or amino acid derivative) for chlorination under significantly milder conditions than traditional reagents.[7] The key advantages are:

  • Low-Temperature Reactivity: The reaction can often be performed at or below 0 °C, which kinetically disfavors the racemization pathway.

  • High Reactivity: The intermediate formed is highly reactive, leading to faster conversion and minimizing the time the chiral product spends in the reaction mixture.

Q2: Can the choice of N-protecting group on my amino acid starting material influence racemization?

A2: Absolutely. The N-protecting group plays a crucial role.

  • Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred. The urethane N-H is less acidic than an amide N-H, and the protecting group itself does not participate in forming a racemization-prone oxazolone intermediate as readily as an N-acyl group would. N-Boc-protected amino acids have been successfully coupled with minimal racemization.[11][12]

  • N-acyl protecting groups should be avoided as they can readily form oxazolone intermediates, which are notorious for causing complete racemization.[1]

Q3: Are there alternatives to chemical synthesis for achieving high enantioselectivity?

A3: Yes, enzymatic methods are emerging as powerful alternatives. Photoenzymatic hydroalkylation of olefins using an evolved flavin-dependent "ene"-reductase can produce α-chloroamides with excellent chemo- and stereoselectivity.[13][14][15][16] These methods leverage the highly controlled environment of an enzyme's active site to direct the reaction with high precision.[16][17] While highly effective, these methods may require specialized expertise in biocatalysis and protein engineering.[16]

Q4: My starting material is a racemic α-chloroamide. Can I resolve it or perform a stereoconvergent reaction?

A4: Yes, stereoconvergent methods have been developed. For instance, nickel-catalyzed enantioselective Suzuki arylation of racemic α-chloroamides has been demonstrated.[18][19][20] This approach uses a chiral catalyst to convert both enantiomers of the starting material into a single, enantioenriched product.[18] This can be a powerful strategy if you are starting from a racemic mixture.

Part 3: Experimental Protocols & Data

Protocol 1: Stereoretentive Synthesis of an N-Boc-α-Chloro Amide using a Modified Vilsmeier-Haack Approach

This protocol describes a general procedure for the chlorination of an N-Boc protected amino acid.

Materials:

  • N-Boc protected amino acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Amine (e.g., benzylamine) (1.5 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-Boc amino acid (1.0 equiv) and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of anhydrous DMF (0.1 equiv).

    • Slowly add oxalyl chloride (1.2 equiv) dropwise via syringe. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

    • Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete (monitor by quenching a small aliquot with methanol and analyzing by LC-MS to see the methyl ester).

  • Amide Formation:

    • In a separate flask, dissolve the amine (1.5 equiv) and TEA (2.0 equiv) in anhydrous DCM and cool to 0 °C.

    • Slowly add the freshly prepared acid chloride solution from Step 1 to the amine solution via cannula or dropping funnel at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Separate the organic layer. Wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

    • Analyze the final product for enantiomeric purity using a suitable chiral HPLC or SFC method.

Data Summary: Comparison of Chlorinating Conditions

The following table summarizes typical outcomes for the chlorination of N-Boc-Alanine, highlighting the importance of reaction conditions on stereochemical integrity.

Chlorinating AgentBaseTemperature (°C)Typical Enantiomeric Excess (ee)Key Considerations
SOCl₂Pyridine80< 10%Highly aggressive, leads to significant racemization.
PCl₅None2520-40%Prone to side reactions and racemization.
Oxalyl Chloride / cat. DMFNone0> 98%Mild, efficient, and preserves stereochemistry.
POCl₃ / DMFNone0 to 25> 95%Effective Vilsmeier-Haack conditions.[21]

References

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl
  • Asymmetric Synthesis of α‑Chloroamides via Photoenzymatic Hydroalkyl
  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC - NIH. National Institutes of Health. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins | Request PDF - ResearchGate. ResearchGate. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkyl
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins | Journal of the American Chemical Society - ACS Publications. ACS Publications. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Vertex AI Search.
  • Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - SciRP.org. Scientific Research Publishing. [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods - PubMed. National Institutes of Health. [Link]

  • Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides | Journal of the American Chemical Society. ACS Publications. [Link]

  • Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides - PubMed. National Institutes of Health. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. National Institutes of Health. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate. ResearchGate. [Link]

  • Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides. ACS Publications. [Link]

  • Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide - ResearchGate. ResearchGate. [Link]

  • Synthesis of β-ketoamides via transformation of N-Boc amides using... - ResearchGate. ResearchGate. [Link]

  • Racemization Overview, Mechanism & Examples - Lesson - Study.com. Study.com. [Link]

  • Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins.. OAK Open Access Archive. [Link]

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

  • Mechanisms of base-catalyzed racemization during activation step - ResearchGate. ResearchGate. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. YouTube. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. Royal Society of Chemistry. [Link]

  • ChemInform Abstract: Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis. | Request PDF - ResearchGate. ResearchGate. [Link]

  • Transamidation for the Synthesis of Primary Amides at Room Temperature. Organic Letters. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. ACS Publications. [Link]

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Optimization

Technical Support Center: Scale-Up Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Welcome to the technical support center for the scale-up synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, efficient, and safe scale-up process.

Troubleshooting Guide: Common Issues and Solutions

During the scale-up of the synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, several issues can arise that may not have been apparent at the laboratory scale. This section provides a detailed analysis of these problems, their root causes, and actionable solutions.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower yields than expected, or our batch-to-batch yields are highly variable. What are the likely causes and how can we improve this?

A: Low and inconsistent yields during scale-up are often multifactorial. The primary culprits are typically related to mass and heat transfer limitations, as well as suboptimal reaction conditions that become more pronounced at a larger scale.

Root Cause Analysis & Solutions:

  • Inefficient Mixing: At larger volumes, ensuring homogenous mixing of the reactants is critical. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the reactor's agitation system. Consider the impeller design, agitation speed (RPM), and baffle configuration to ensure efficient mixing. For biphasic reactions, such as a Schotten-Baumann condensation, vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases.[1]

  • Poor Temperature Control: The acylation of 2-aminoacetophenone with 2-chloropropionyl chloride is an exothermic reaction. Inadequate heat dissipation in a large reactor can lead to a temperature spike, accelerating the rate of side reactions and decomposition of the product.

    • Solution: Implement a robust temperature control strategy. This may involve using a reactor with a jacketed cooling system, adjusting the addition rate of the acyl chloride to control the rate of heat generation, and ensuring the cooling capacity of the system is sufficient for the batch size.

  • Hydrolysis of 2-Chloropropionyl Chloride: 2-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of an aqueous base.[2] On a larger scale, the extended addition time can increase the opportunity for this side reaction to occur, consuming the acylating agent and reducing the yield.

    • Solution: Add the 2-chloropropionyl chloride to the reaction mixture as a solution in a dry, inert organic solvent (e.g., toluene, dichloromethane).[3][4] This can help to control the reaction rate and minimize contact with the aqueous phase before it has a chance to react with the amine. Ensure the organic solvent is anhydrous.

Issue 2: High Levels of Impurities

Q: Our final product is contaminated with several impurities that are difficult to remove. What are these impurities and how can we prevent their formation?

A: Impurity profiles often change during scale-up. Understanding the potential side reactions is key to mitigating them.

Potential Impurities and Their Mitigation:

Impurity NameStructureFormation PathwayMitigation Strategy
Bis-acylated Amine An impurity where a second molecule of 2-chloropropionyl chloride has reacted with the newly formed amide nitrogen.This is more likely to occur with a large excess of the acylating agent and at elevated temperatures.Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of 2-chloropropionyl chloride. Maintain a low reaction temperature (0-5 °C) during the addition of the acyl chloride.
Hydrolysis Product 2-chloropropionic acidFormed from the hydrolysis of 2-chloropropionyl chloride in the aqueous phase.As mentioned previously, slow, controlled addition of the acyl chloride solution and efficient mixing can minimize this. Using a two-phase system where the acyl chloride is primarily in the organic phase can also help.[1]
Starting Material Unreacted 2-aminoacetophenoneIncomplete reaction due to insufficient acylating agent, poor mixing, or short reaction time.Ensure accurate stoichiometry and allow for sufficient reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

Troubleshooting Workflow for Impurity Issues

G start High Impurity Level Detected identify Identify Impurity Structure (LC-MS, NMR) start->identify bis_acylated Bis-acylated Amine? identify->bis_acylated hydrolysis Hydrolysis Product? identify->hydrolysis starting_material Unreacted Starting Material? identify->starting_material solution1 Reduce Acyl Chloride Stoichiometry Maintain Low Temperature bis_acylated->solution1 Yes solution2 Ensure Anhydrous Conditions Controlled Addition of Acyl Chloride hydrolysis->solution2 Yes solution3 Verify Stoichiometry Increase Reaction Time Monitor Reaction Progress starting_material->solution3 Yes end Purity Specification Met solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for impurity identification and mitigation.

Issue 3: Difficulties with Product Isolation and Purification

Q: We are struggling with the work-up and purification of the product at a larger scale. The product is oily, and crystallization is challenging. What are our options?

A: Isolation and purification are common hurdles in scaling up chemical syntheses. What works well in a flask may not be practical in a large reactor.

Strategies for Effective Isolation and Purification:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is crucial.

    • Acid Wash: A wash with a dilute acid (e.g., 1M HCl) will remove any unreacted 2-aminoacetophenone and the inorganic base.

    • Base Wash: A subsequent wash with a dilute base (e.g., 5% NaHCO₃ solution) will neutralize any remaining acidic impurities, such as 2-chloropropionic acid.

    • Brine Wash: A final wash with a saturated NaCl solution will help to break any emulsions and remove excess water from the organic layer.

  • Crystallization: If direct crystallization from the reaction solvent is not effective, a solvent screen is recommended.

    • Procedure: Take a small amount of the crude product and test its solubility in a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane). Look for a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Anti-solvent Crystallization: Another approach is to dissolve the crude product in a good solvent and then slowly add an anti-solvent (a solvent in which the product is insoluble) until the product precipitates.

  • Aqueous Two-Phase Partitioning: For challenging purifications, an aqueous two-phase system using polyethylene glycol (PEG) and a salt solution (e.g., ammonium sulfate) can be an effective, scalable, and chromatography-free purification method.[5]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for the scale-up of this synthesis?

A1: Safety is paramount. Key hazards are associated with the starting materials.

  • 2-Chloropropionyl chloride: This reagent is corrosive, flammable, and reacts violently with water.[6] It is also a lachrymator.[7] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. For large-scale operations, a closed-system transfer is recommended.

  • 2-Aminoacetophenone: While less hazardous than the acyl chloride, it is still a chemical irritant. Standard laboratory PPE should be worn.

  • Reaction Exotherm: As mentioned, the reaction is exothermic. A quench plan should be in place in case of a thermal runaway. This could involve having a readily available supply of a quenching agent that can be safely added to the reactor.

Q2: What is the optimal solvent and base for this reaction at scale?

A2: The choice of solvent and base can significantly impact the reaction's success.

  • Solvent: A two-phase system using a non-polar organic solvent like toluene or dichloromethane with water is a common and effective choice for Schotten-Baumann reactions.[1][3] This allows for the separation of the product in the organic phase and the inorganic salts in the aqueous phase, simplifying the work-up. A patent for a similar amide synthesis suggests that the reaction can also be carried out in an aqueous solution without an organic solvent, which could be a "greener" and more cost-effective option.[8]

  • Base: An inorganic base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is typically used to neutralize the HCl generated during the reaction.[3][9] NaOH is often preferred for its low cost and high reactivity. The base should be in the aqueous phase.

Q3: How can we monitor the progress of the reaction at a large scale?

A3: Real-time reaction monitoring is crucial for process control.

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting materials (2-aminoacetophenone) and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A small sample can be taken from the reactor, quenched, and analyzed to determine the percentage conversion. This allows for precise determination of the reaction endpoint.

Experimental Protocol: Scale-Up Synthesis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

This protocol is a general guideline and may require optimization based on your specific equipment and scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, temperature probe, and condenser

  • 2-Aminoacetophenone hydrochloride

  • 2-Chloropropionyl chloride

  • Sodium hydroxide (NaOH)

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Appropriate PPE

Reaction Mechanism:

G reagents 2-Aminoacetophenone + 2-Chloropropionyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product 2-chloro-N-(2-oxo-2-phenylethyl)propanamide + HCl intermediate->product Chloride Elimination

Caption: Reaction mechanism for the formation of the amide.

Procedure:

  • Preparation: In the reactor, dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in deionized water. Add a solution of NaOH (2.2 eq) in water to neutralize the hydrochloride salt and provide the basic conditions for the reaction. Add toluene to the reactor.

  • Cooling: Cool the biphasic mixture to 0-5 °C with vigorous stirring.

  • Acyl Chloride Addition: In a separate vessel, dissolve 2-chloropropionyl chloride (1.1 eq) in an equal volume of dry toluene. Add this solution dropwise to the cooled reactor mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the 2-aminoacetophenone is consumed.

  • Work-up:

    • Stop the stirring and allow the layers to separate.

    • Separate the organic (upper) layer.

    • Wash the organic layer sequentially with 1M HCl, 5% NaHCO₃, and saturated NaCl solution.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane).

    • Filter the purified product and dry it under vacuum.

References

  • Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1584–1588. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2-phenylethyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Karakuş, N., & Gök, M. K. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

  • Google Patents. (n.d.). CN103288667A - A method for preparing N-(2-phenylethyl) benzamide.
  • Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Organic Communications, 10(4), 314-322. [Link]

  • Organic Syntheses. (n.d.). Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from [Link]

  • Strang, J., et al. (2018). Naloxone for heroin, prescription opioid, and illicitly made fentanyl overdoses: Challenges and innovations responding to a dynamic epidemic. Journal of the American Medical Association, 319(11), 1081-1082. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. Retrieved from [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Guo, P., et al. (2012). A simplified purification method for AAV variant by polyethylene glycol aqueous two-phase partitioning. Bioengineered, 3(6), 364–371. [Link]

  • PubMed. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Retrieved from [Link]

  • Hagihara, M., et al. (2011). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Chemical and Pharmaceutical Bulletin, 59(10), 1269-1273. [Link]

  • Žižkovský, V., et al. (2015). HILIC–MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Journal of Chromatographic Science, 53(9), 1549–1554. [Link]

  • United States Sentencing Commission. (2019). Fentanyl and Fentanyl Analogues: Federal Trends and Trafficking Patterns. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alkylating Agents in Biological Research: A Focus on Chloroacetamides and Their Alternatives

In the landscape of chemical biology and drug development, alkylating agents are indispensable tools for probing protein function, identifying therapeutic targets, and developing novel covalent inhibitors. These reagents...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, alkylating agents are indispensable tools for probing protein function, identifying therapeutic targets, and developing novel covalent inhibitors. These reagents selectively modify nucleophilic amino acid residues, providing a permanent mark that can be used for a variety of downstream applications. This guide offers a comparative analysis of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and other prominent alkylating agents, with a focus on their reactivity, specificity, and practical applications in experimental settings.

The Mechanism of Covalent Modification

Alkylating agents are electrophilic molecules that react with nucleophilic functional groups found in biomolecules. In proteins, the most common targets are the side chains of cysteine, lysine, histidine, and methionine, with the thiol group of cysteine being particularly susceptible due to its high nucleophilicity at physiological pH. The reaction proceeds via a nucleophilic substitution (SN2) or conjugate addition mechanism, resulting in the formation of a stable covalent bond between the agent and the amino acid residue.

The choice of an alkylating agent is dictated by the specific research question. Factors to consider include the desired reactivity, the target residue, and the potential for off-target effects. A highly reactive agent may be suitable for rapidly labeling all accessible cysteines, while a less reactive agent might be preferred for selectively targeting a hyper-reactive cysteine in a protein's active site.

In Focus: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

2-chloro-N-(2-oxo-2-phenylethyl)propanamide belongs to the class of α-haloacetamides, which are widely used as alkylating agents. The reactivity of this molecule is driven by the electrophilic carbon atom attached to the chlorine. The adjacent amide and phenyl groups can influence the reactivity and specificity of the molecule through electronic and steric effects.

Experimental Protocol: Alkylation of a Purified Protein with 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

This protocol describes a general procedure for labeling a purified protein with 2-chloro-N-(2-oxo-2-phenylethyl)propanamide to assess its reactivity.

Materials:

  • Purified protein of interest (e.g., bovine serum albumin, BSA) at a known concentration (e.g., 1 mg/mL)

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5X SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

  • Mass spectrometer for intact protein analysis

Procedure:

  • Prepare a stock solution of the alkylating agent: Dissolve 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in DMSO to a final concentration of 100 mM.

  • Set up the alkylation reaction: In a microcentrifuge tube, combine 90 µL of the protein solution (1 mg/mL in PBS) with 10 µL of the 100 mM alkylating agent stock solution (for a final concentration of 10 mM). As a control, add 10 µL of DMSO to a separate tube containing 90 µL of the protein solution.

  • Incubate the reaction: Gently mix the samples and incubate at room temperature for 1 hour.

  • Quench the reaction: Add 25 µL of 5X SDS-PAGE loading buffer to each reaction tube. The reducing agent in the loading buffer (e.g., dithiothreitol or β-mercaptoethanol) will quench any unreacted alkylating agent.

  • Analyze the results by SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis. Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A successful alkylation may result in a slight shift in the molecular weight of the protein.

  • Confirm modification by mass spectrometry: For a more precise analysis, desalt the protein samples and analyze them by intact protein mass spectrometry. The mass spectrum of the alkylated protein should show an increase in mass corresponding to the addition of the 2-chloro-N-(2-oxo-2-phenylethyl)propanamide molecule.

Comparative Analysis of Alkylating Agents

The selection of an appropriate alkylating agent is critical for the success of an experiment. The following table provides a comparison of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide with other commonly used alkylating agents.

Alkylating AgentClassReactivityPrimary TargetAdvantagesDisadvantages
2-chloro-N-(2-oxo-2-phenylethyl)propanamideα-HaloacetamideModerateCysteineGood balance of reactivity and stability.Potential for off-target modification of other nucleophilic residues.
Iodoacetamideα-HaloacetamideHighCysteineRapid and complete alkylation of accessible cysteines.High reactivity can lead to off-target effects and protein precipitation.
N-ethylmaleimide (NEM)MaleimideHighCysteineHighly specific for thiols.Can undergo hydrolysis at high pH.
AcrylamideMichael AcceptorLowCysteineCan be used for selective labeling of hyper-reactive cysteines.Slow reaction kinetics.
Nitrogen MustardsNitrogen MustardVery HighDNA (N7 of G)Used as chemotherapeutic agents for their DNA cross-linking abilities.Highly toxic and non-specific.

Visualizing the Alkylation Workflow

The following diagram illustrates a typical workflow for identifying the targets of an alkylating agent in a complex biological sample using a chemoproteomics approach.

Alkylation_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis proteome Cell Lysate / Proteome alkylating_agent Alkylating Agent (e.g., with biotin tag) proteome->alkylating_agent Incubation enrichment Streptavidin Affinity Chromatography alkylating_agent->enrichment Binding wash Wash away unbound proteins enrichment->wash digest On-bead Tryptic Digestion wash->digest lcms LC-MS/MS Analysis digest->lcms identification Protein Identification & Site Localization lcms->identification

Caption: A chemoproteomics workflow for target identification of alkylating agents.

Detailed Experimental Protocol: Competitive Chemical Proteomics

Competitive chemical proteomics is a powerful method to assess the selectivity of a covalent inhibitor. This protocol outlines a typical workflow.

Objective: To determine the protein targets of a novel alkylating agent (inhibitor) in a competitive manner against a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne).

Materials:

  • Cell lysate

  • Novel alkylating inhibitor

  • Iodoacetamide-alkyne probe (or other clickable probe)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Urea, DTT, Iodoacetamide (for standard proteomics sample prep)

  • Trypsin

  • LC-MS/MS instrumentation and software

Procedure:

  • Lysate Preparation: Prepare a cell lysate under native conditions to preserve protein structure and function.

  • Inhibitor Treatment: Treat aliquots of the lysate with varying concentrations of the novel alkylating inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1 hour) at a controlled temperature.

  • Probe Labeling: Add the iodoacetamide-alkyne probe to all samples at a concentration sufficient to label remaining accessible cysteines. Incubate for a defined period.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-modified proteins.

  • Enrichment: Use streptavidin beads to enrich for biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides across the different treatment conditions. A decrease in the abundance of a peptide in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to that specific cysteine residue, preventing its labeling by the iodoacetamide-alkyne probe.

Choosing the Right Tool for the Job

The selection of an alkylating agent is a critical decision in experimental design. While highly reactive agents like iodoacetamide are excellent for general cysteine labeling, they may lack the specificity required for more nuanced studies. Less reactive agents, on the same token, may be more suitable for identifying hyper-reactive cysteines that often play key functional roles in proteins. The ideal alkylating agent for a particular application will depend on a careful consideration of the trade-off between reactivity and selectivity.

References

Due to the limited information available on "2-chloro-N-(2-oxo-2-phenylethyl)propanamide," this guide has focused on the general principles of alkylating agents and has drawn comparisons with well-established compounds in the field. The protocols and concepts described are based on standard methodologies in chemical biology and proteomics. For further reading on the specific applications and mechanisms of the alkylating agents discussed, the reader is encouraged to consult the vast body of literature available in scientific databases such as PubMed and Scopus.

Comparative

A Comparative In Vitro Validation Guide: Assessing the Potency and Mechanism of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Against USP5

Introduction: Targeting the Ubiquitin-Proteasome System The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, governing the degradation of a vast array of regulatory proteins. Deubiquiti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, governing the degradation of a vast array of regulatory proteins. Deubiquitinating enzymes (DUBs) are critical regulators within this system, acting to remove ubiquitin chains from protein substrates, thereby rescuing them from proteasomal degradation.[1][2] Among the nearly 100 DUBs in humans, Ubiquitin-Specific Protease 5 (USP5), also known as isopeptidase T, plays a unique and vital role by disassembling unanchored polyubiquitin chains to maintain the cellular pool of mono-ubiquitin.[3] Its dysregulation has been implicated in numerous pathologies, including various cancers, making it an attractive therapeutic target.[3][4]

This guide focuses on the in vitro validation of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (hereafter referred to as "CPOPA"), a compound belonging to the α-haloacetamide class.[5] This chemical scaffold is known to act as a reactive electrophile, suggesting a potential covalent mechanism of action, likely through alkylation of a nucleophilic residue, such as the catalytic cysteine in the active site of a DUB.

The objective of this document is to provide a comprehensive, step-by-step framework for researchers to validate the activity, potency, and mechanism of CPOPA against its putative target, USP5. We will employ a comparative approach, benchmarking CPOPA's performance against b-AP15 , a known covalent inhibitor of proteasome-associated DUBs including USP14 and UCHL5, to provide context on potency and cellular effects.[6][7][8]

Comparative Landscape

To objectively assess CPOPA's profile, it is essential to compare it with compounds that represent different mechanistic classes or have established activity profiles.

CompoundChemical ClassPutative Mechanism of ActionPrimary Target(s)
CPOPA α-chloroacetamideIrreversible Covalent AlkylationPutative: USP5
b-AP15 α,β-unsaturated carbonylCovalent Michael AdditionUSP14, UCHL5[7][9][10]
Vehicle (DMSO) SulfoxideInert SolventN/A (Negative Control)

Integrated Experimental Validation Workflow

A rigorous validation workflow is paramount to confidently characterize a novel inhibitor. Our approach is multi-phased, progressing from initial biochemical confirmation to target engagement in a cellular environment and concluding with direct evidence of the covalent interaction.

Validation_Workflow cluster_0 Phase 1: Biochemical Potency & MOA cluster_1 Phase 2: Cellular Target Engagement & Efficacy cluster_2 Phase 3: Definitive Mechanism Confirmation P1_Assay1 Biochemical Inhibition Assay (Fluorescence-based) P1_Output1 Determine IC50 (Potency) P1_Assay1->P1_Output1 P1_Output2 Assess Time-Dependency (Covalent Signature) P1_Assay1->P1_Output2 P2_Assay1 Cellular Thermal Shift Assay (CETSA) P1_Output2->P2_Assay1 Proceed if covalent signature observed P2_Output1 Confirm Target Binding in Intact Cells (ΔTm) P2_Assay1->P2_Output1 P2_Assay2 Ubiquitin Accumulation Assay (Western Blot) P2_Output2 Measure Downstream Phenotypic Effect P2_Assay2->P2_Output2 P3_Assay1 Intact Protein Mass Spectrometry P2_Output1->P3_Assay1 Proceed if target engagement confirmed P3_Output1 Confirm Covalent Adduct (Mass Shift) P3_Assay1->P3_Output1

Caption: A multi-phase workflow for in vitro validation of CPOPA.

Phase 1: Biochemical Potency and Mechanism of Action

Causality: Before investing in complex cellular assays, it is crucial to first confirm that CPOPA directly inhibits the enzymatic activity of purified USP5. For covalent inhibitors, potency is not a simple IC50 value but is intrinsically linked to time. Therefore, assessing time-dependent inhibition is a key indicator of a covalent mechanism.[11]

Experiment: Fluorescence-Based USP5 Inhibition Assay

This assay measures the ability of an inhibitor to block the cleavage of a fluorogenic ubiquitin substrate by recombinant USP5.[12][13][14]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

    • Enzyme: Recombinant human USP5 (final concentration 1 nM).

    • Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110) (final concentration 50 nM).[15]

    • Compounds: Prepare 10-point, 3-fold serial dilutions of CPOPA and b-AP15 in DMSO. Final assay concentrations should range from 100 µM to 5 nM. Include a DMSO-only control.

  • IC50 Determination (Endpoint):

    • In a 384-well black plate, add 5 µL of compound dilution or DMSO.

    • Add 10 µL of USP5 enzyme solution to all wells.

    • Incubate for 30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of Ub-Rho110 substrate.

    • Read fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every 2 minutes for 30 minutes on a plate reader.[15]

    • Use the linear portion of the reaction progress curve to calculate the rate of reaction.

    • Plot the percent inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • Time-Dependency Assessment (Kinetics):

    • Set up the assay as above, but without the 30-minute pre-incubation step.

    • Add 10 µL of USP5 to wells containing 5 µL of compound/DMSO.

    • Immediately add 5 µL of Ub-Rho110 substrate to initiate the reaction.

    • Monitor fluorescence kinetically for 60-90 minutes.

    • Analysis: Irreversible covalent inhibitors will show progress curves that are downward-sloping (i.e., the rate of reaction decreases over time as more enzyme becomes inactivated). In contrast, a reversible inhibitor's progress curve will be linear after an initial rapid equilibrium.

Expected Data and Interpretation
CompoundIC50 (µM) at 30 minTime-Dependent Inhibition
CPOPA e.g., 1.2Yes
b-AP15 e.g., 2.1[7]Yes
DMSO >100No

A low micromolar or high nanomolar IC50 for CPOPA, coupled with clear evidence of time-dependent inhibition, provides strong initial support for its role as a direct, covalent inhibitor of USP5.

Phase 2: Cellular Target Engagement & Efficacy

Causality: Demonstrating biochemical activity is necessary but not sufficient. It is essential to prove that the compound can enter a cell and bind to its intended target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells.[16][17][18] Furthermore, inhibiting USP5 should lead to a predictable downstream consequence: the accumulation of polyubiquitinated proteins.[6]

Experiment: Cellular Thermal Shift Assay (CETSA)

CETSA measures the change in thermal stability of a protein upon ligand binding.[19][20] A ligand-bound protein is thermodynamically stabilized and will denature and aggregate at a higher temperature than its unbound form.[17]

Protocol:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., HCT116) to ~80% confluency.

    • Treat cells with CPOPA (e.g., 10x the biochemical IC50), b-AP15 (as a positive control), or DMSO (vehicle) for 2 hours.

  • Heating and Lysis:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Analysis:

    • Separate the soluble fraction (containing non-aggregated protein) from the precipitated aggregates by centrifugation (20,000 x g for 20 minutes at 4°C).

    • Analyze the supernatant by SDS-PAGE and Western Blot using a primary antibody specific for USP5.

    • Quantify the band intensities at each temperature for each treatment condition.

    • Plot the percentage of soluble USP5 versus temperature to generate melt curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Experiment: Ubiquitin Accumulation Western Blot

Protocol:

  • Treat cells with increasing concentrations of CPOPA and b-AP15 for 4-6 hours.

  • Lyse the cells in RIPA buffer containing protease and DUB inhibitors (except for the target).

  • Normalize total protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with a primary antibody that recognizes polyubiquitin (e.g., FK2 clone) and a loading control (e.g., GAPDH).

  • Visualize and quantify the high molecular weight ubiquitin smear.

Expected Data and Interpretation

CETSA Data:

CompoundUSP5 Tm (°C)ΔTm vs. DMSO (°C)
DMSO e.g., 52.1-
CPOPA e.g., 56.5+4.4
b-AP15 e.g., 55.8+3.7

A significant positive thermal shift (ΔTm) for CPOPA-treated cells confirms that the compound engages USP5 in a cellular environment. The Western blot should show a dose-dependent increase in the high-molecular-weight ubiquitin smear for both CPOPA and b-AP15, confirming that target engagement leads to the expected functional outcome.

Phase 3: Definitive Mechanism Confirmation

Causality: While the preceding data strongly implies a covalent mechanism, direct, unambiguous evidence requires biophysical confirmation. Intact protein mass spectrometry can precisely measure the mass of the target protein and detect the increase in mass corresponding to the addition of the inhibitor molecule, providing definitive proof of a covalent adduct.[21]

Experiment: Intact Protein Mass Spectrometry

Protocol:

  • Incubate recombinant USP5 with a 5-fold molar excess of CPOPA for 2 hours at room temperature. Include a DMSO control.

  • Desalt the protein samples using a C4 ZipTip to remove excess inhibitor and buffer components.

  • Analyze the samples via direct infusion into a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Deconvolute the resulting multi-charge state raw data to determine the precise intact mass of the protein in both the DMSO and CPOPA-treated samples.

Expected Data and Interpretation

The molecular weight of CPOPA is 225.68 Da. The mass spectrum of the CPOPA-treated USP5 should show a new peak corresponding to the mass of USP5 plus the mass of CPOPA (or a fragment thereof, depending on the reaction).

  • Expected Mass Shift: Mass(USP5) + 225.68 Da

This mass shift is the definitive evidence that CPOPA forms a stable, covalent bond with USP5.

USP5_Pathway PolyUb Free Polyubiquitin Chains USP5 USP5 PolyUb->USP5 disassembly MonoUb Mono-ubiquitin Pool USP5->MonoUb replenishes CPOPA CPOPA (Inhibitor) CPOPA->USP5 Covalently Inhibits Proteasome Proteasome Degradation Substrate Substrate Protein UbSubstrate Ubiquitinated Substrate Substrate->UbSubstrate Ubiquitination UbSubstrate->Proteasome

Caption: Role of USP5 in ubiquitin homeostasis and its inhibition by CPOPA.

Conclusion

This guide outlines a rigorous, logical, and comparative workflow to validate the in vitro activity of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. By systematically progressing from biochemical characterization to cellular target engagement and definitive mass spectrometric confirmation, researchers can build a robust data package. This framework not only establishes the potency and mechanism of CPOPA against USP5 but also provides a direct comparison to a known DUB inhibitor, b-AP15, grounding the findings in the broader context of UPS-targeted drug discovery. The successful execution of these experiments will provide a strong foundation for further preclinical development.

References

  • D'Arcy, P., Brnjic, S., Olofsson, M. H., Fryknäs, M., Lindsten, K., De Cesare, M., ... & Linder, S. (2011). A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance. Blood, The Journal of the American Society of Hematology, 117(21), 5686-5695. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., ... & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Ge, C. X., Zhang, D. D., Pan, Y., Li, X., Wang, Y., Wang, Y., ... & Wang, X. (2020). Re-Evaluating the Mechanism of Action of α, β-Unsaturated Carbonyl DUB Inhibitors b-AP15 and VLX1570: A Paradigmatic Example of Unspecific Protein Cross-linking with Michael Acceptor Motif-Containing Drugs. Journal of Medicinal Chemistry, 63(10), 5128-5140. [Link]

  • Trotman, J., Armstrong, M., & Bric-Furlong, E. (2021). A versatile fluorescence polarization-based deubiquitination assay using an isopeptide bond substrate mimetic (IsoMim). Journal of Biological Chemistry, 297(1), 100844. [Link]

  • Creative BioMart. Protein Deubiquitination Assay. [Link]

  • Lee, B. H., & Lee, M. J. (2018). Assay Systems for Profiling Deubiquitinating Activity. International Journal of Molecular Sciences, 19(11), 3538. [Link]

  • Mann, M. K., Zepeda-Velazquez, C. A., Alvarez, H. G., Dong, A., Sivaraman, J., & Sicheri, F. (2021). Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. [Link]

  • Tian, Z., D'Arcy, P., Wang, X., Ray, A., Tai, Y. T., Hu, Y., ... & Linder, S. (2014). A novel small molecule inhibitor of deubiquitylating enzyme USP14 and UCHL5 induces apoptosis in multiple myeloma and overcomes bortezomib resistance. Blood, The Journal of the American Society of Hematology, 123(5), 706-716. [Link]

  • Mann, M. K., Zepeda-Velazquez, C. A., Alvarez, H. G., Dong, A., Sivaraman, J., & Sicheri, F. (2021). Structure activity relationship of USP5 allosteric inhibitors. bioRxiv. [Link]

  • Amsbio. Deubiquitinating Enzyme (DUBs) Activity Assay Kits. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination. Nature protocols, 9(9), 2100-2122. [Link]

  • Willems, L. I., Overkleeft, H. S., & van der Marel, G. A. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Liu, Y., Luo, F., Wang, B., & Wang, X. (2023). Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors. Cancers, 15(20), 4991. [Link]

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  • Cho, Y., & Lee, B. H. (2018). Assay Systems for Profiling Deubiquitinating Activity. International journal of molecular sciences, 19(11), 3538. [Link]

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  • ResearchGate. Schematic overview of in vitro deubiquitination assays. [Link]

  • Eletr, Z. M., & Wilkinson, K. D. (2014). On the Study of Deubiquitinases: Using the Right Tools for the Job. F1000prime reports, 6, 26. [Link]

  • Skelly, M. J., & Estelle, M. (2021). Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays. Bio-protocol, 11(9), e3999-e3999. [Link]

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  • Wang, C., Li, Y., & Liu, Y. (2018). Synthesis, in Vitro Covalent Binding Evaluation, and Metabolism of 14C-Labeled Inhibitors of 11β-HSD1. Molecules, 23(11), 2991. [Link]

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Validation

Comparative Analysis of α-Chloro vs. α-Bromo Amides in Synthesis: A Guide for Researchers

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving desired outcomes with efficiency and precision. Among the versatile building blocks available, α-ha...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving desired outcomes with efficiency and precision. Among the versatile building blocks available, α-halo amides stand out for their utility in constructing complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. The two most commonly employed variants, α-chloro and α-bromo amides, while structurally similar, exhibit distinct reactivity profiles that can profoundly influence the course of a reaction. This guide provides a comprehensive comparative analysis of these two reagents, grounded in experimental data and mechanistic principles, to empower researchers in making informed decisions for their synthetic strategies.

The Fundamental Divergence: Reactivity and Leaving Group Ability

The core difference between α-chloro and α-bromo amides lies in the inherent properties of the halogen substituent. The carbon-halogen (C-X) bond is the reactive center, and its susceptibility to nucleophilic attack is a direct function of two key factors: the electronegativity of the halogen and its ability to function as a good leaving group.

  • Electronegativity vs. Polarizability: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond compared to the C-Br bond. However, reactivity in nucleophilic substitution reactions is often dictated by the leaving group's ability to stabilize the negative charge as it departs.

  • Leaving Group Ability: Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion that can better distribute the negative charge. This is reflected in the lower pKaH of HBr (-9) compared to HCl (-7). Consequently, α-bromo amides are generally more reactive electrophiles than their α-chloro counterparts.

This enhanced reactivity often translates to faster reaction rates and the ability to employ a broader range of weaker nucleophiles. However, it can also lead to increased side reactions and instability.

Table 1: Comparative Properties of Halogens

PropertyChlorine (Cl)Bromine (Br)Implication in α-Halo Amides
Atomic Radius (pm) 102117C-Br bond is longer and weaker than the C-Cl bond.
Electronegativity (Pauling Scale) 3.162.96The C-Cl bond is more polar.
Leaving Group Ability (pKa of H-X) -7-9Bromide is a better leaving group than chloride.

Applications in Nucleophilic Substitution Reactions

A primary application of α-halo amides is in alkylation reactions with various nucleophiles. The choice between the chloro and bromo derivative often dictates the required reaction conditions.

Thiolate Alkylation: A Case Study

The alkylation of thiols is a common strategy in the synthesis of enzyme inhibitors and other biologically active molecules. Experimental data consistently shows that α-bromo amides react more readily with thiolate nucleophiles.

Experimental Protocol: Comparative Alkylation of Thiophenol

  • Objective: To compare the reaction rate of N,N-dimethyl-2-bromoacetamide and N,N-dimethyl-2-chloroacetamide with sodium thiophenolate.

  • Methodology:

    • To a solution of sodium thiophenolate (1.2 mmol) in DMF (10 mL) at 0°C, add the α-halo amide (1.0 mmol).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.

  • Expected Outcome: The reaction with N,N-dimethyl-2-bromoacetamide is typically complete within 1-2 hours, while the reaction with N,N-dimethyl-2-chloroacetamide may require elevated temperatures (e.g., 50-60°C) or significantly longer reaction times (often >12 hours) to achieve a comparable yield.

Graphviz Diagram: Workflow for Comparative Alkylation

G cluster_setup Reaction Setup A Dissolve Sodium Thiophenolate in DMF at 0°C B Add N,N-dimethyl- 2-chloroacetamide A->B E Add N,N-dimethyl- 2-bromoacetamide A->E C Stir at Room Temp (Monitor for 12+ hrs) or Heat to 50-60°C B->C D Workup & Analysis C->D F Stir at Room Temp (Monitor for 1-2 hrs) E->F G Workup & Analysis F->G

Caption: Comparative workflow for thiol alkylation.

Amine and Azide Alkylation

Similar trends are observed with amine and azide nucleophiles. The synthesis of α-amino amides, precursors to peptides and other pharmaceuticals, often benefits from the higher reactivity of α-bromo amides, allowing for milder reaction conditions that preserve sensitive functional groups. However, the increased electrophilicity of α-bromo amides can sometimes lead to over-alkylation with primary and secondary amines. In such cases, the less reactive α-chloro amide may offer better selectivity.

Role in Enolate Chemistry and Rearrangements

α-Halo amides are crucial precursors for generating amide enolates, which can then participate in various bond-forming reactions.

The Darzens Reaction

In the Darzens reaction, an α-halo ester or amide reacts with a ketone or aldehyde in the presence of a base to form an α,β-epoxy amide (glycidic amide). While both chloro and bromo amides can be used, the choice impacts the stereochemical outcome and reaction efficiency. The more reactive bromo-derivatives can facilitate the initial enolization and subsequent nucleophilic attack under milder basic conditions.

The Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones is a classic transformation, and its amide analogue also proceeds effectively. The reaction involves the formation of a cyclopropanone intermediate from the amide enolate, followed by ring-opening. Again, the superior leaving group ability of bromide facilitates the intramolecular cyclization step, often leading to higher yields and cleaner reactions compared to α-chloro amides.

Graphviz Diagram: Key Mechanistic Steps

G cluster_reactivity Reactivity Bottleneck A α-Halo Amide B Amide Enolate (Base-mediated) A->B Base C Intramolecular SN2 Attack B->C X⁻ leaves B->C Rate-determining step. Faster for X=Br than X=Cl D Cyclopropanone Intermediate C->D E Nucleophilic Ring Opening D->E Nu⁻ F Rearranged Product E->F

Caption: Generalized mechanism for enolate-driven rearrangements.

Stability, Cost, and Safety Considerations

While α-bromo amides often offer a reactivity advantage, practical considerations are crucial for process development and scale-up.

  • Stability and Handling: α-Bromo amides are generally less stable than their chloro counterparts. They are more prone to decomposition, especially in the presence of light or moisture, and are typically more potent lachrymators. This necessitates more stringent handling and storage conditions.

  • Cost and Availability: As a raw material, bromine is more expensive than chlorine, which is reflected in the higher cost of α-bromo amides. For large-scale industrial syntheses, the cost difference can be a significant factor, often justifying the development of more forcing conditions to utilize the cheaper α-chloro amide.

  • Safety: Both classes of compounds are alkylating agents and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. However, due to their higher reactivity, α-bromo amides generally pose a greater toxicological risk.

Table 2: Practical Comparison of α-Chloro vs. α-Bromo Amides

Featureα-Chloro Amidesα-Bromo Amides
Reactivity LowerHigher
Reaction Conditions Often require harsher conditions (heat, stronger base)Milder conditions are often sufficient
Stability More stable, longer shelf-lifeLess stable, sensitive to light/moisture
Cost Generally lowerGenerally higher
Safety Alkylating agent, handle with careMore potent lachrymator, higher reactivity risk

Conclusion and Recommendations

The choice between an α-chloro and an α-bromo amide is not arbitrary but a strategic decision that should be guided by the specific demands of the synthetic target and the practical constraints of the project.

  • Choose α-Bromo Amides when:

    • High reactivity is required for unreactive nucleophiles.

    • Mild reaction conditions are necessary to preserve sensitive functional groups.

    • The reaction is performed on a small, laboratory scale where cost is less of a concern.

  • Choose α-Chloro Amides when:

    • Working with highly reactive nucleophiles where selectivity is a concern.

    • The substrate is robust and can tolerate more forcing reaction conditions.

    • Cost is a primary driver, particularly in process development and scale-up scenarios.

    • Enhanced stability and ease of handling are advantageous.

By understanding the fundamental trade-offs between reactivity, stability, and cost, researchers can harness the full potential of these versatile synthetic intermediates, optimizing their pathways for efficiency, scalability, and success.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods, Strategical Issues, and Practical Considerations. Chemical Reviews, 97(6), 2243–2266. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chen, Z., & Chen, Z. (2019). Favorskii Rearrangement. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

Comparative

A Researcher's Guide to Comparing the Cytotoxicity of Novel 2-Chloro-N-(2-oxo-2-phenylethyl)propanamide Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the cytotoxic potential of novel 2-chloro-N-(2-oxo-2-phenylethyl)propanamide derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the cytotoxic potential of novel 2-chloro-N-(2-oxo-2-phenylethyl)propanamide derivatives. While direct comparative studies on this specific chemical series are not extensively available in publicly accessible literature, this document synthesizes insights from research on structurally related α-chloro-N-substituted amide and other chloro-containing heterocyclic compounds to propose a robust evaluation strategy. We will delve into the rationale behind experimental design, data interpretation, and understanding structure-activity relationships (SAR) to guide your research in this promising area of anticancer drug discovery.

Introduction: The Therapeutic Potential of α-Haloacetamides

The α-haloacetamide scaffold is a recurring motif in the design of targeted covalent inhibitors and other therapeutic agents. The electrophilic nature of the carbon bearing the halogen allows for potential covalent modification of nucleophilic residues, such as cysteine, in target proteins. This can lead to irreversible inhibition and potent biological activity. The 2-chloro-N-(2-oxo-2-phenylethyl)propanamide backbone combines this reactive "warhead" with a phenylethyl moiety that can be systematically modified to modulate physicochemical properties and target engagement.

While specific data on the title compounds is sparse, the broader class of molecules containing chloro- and amide functionalities has demonstrated significant anticancer effects. For instance, studies on substituted chloroacetamides have identified compounds with promising activity against cancer stem cells, which are often implicated in chemoresistance and tumor recurrence[1]. Similarly, various heterocyclic compounds bearing a chloro-substituent have shown potent cytotoxicity against a range of cancer cell lines[2]. These findings underscore the potential of the 2-chloro-N-(2-oxo-2-phenylethyl)propanamide scaffold as a source of novel anticancer agents.

A Proposed Workflow for Cytotoxicity Evaluation

A systematic approach is crucial for the effective evaluation and comparison of novel derivatives. The following workflow outlines a logical progression from initial synthesis to in-depth mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanistic Investigation A Derivative Synthesis B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Broad-Spectrum Screening (e.g., NCI-60) C->D Lead Candidates E Cell Viability Assays (MTT, SRB) D->E F IC50 Determination E->F G Apoptosis Assays (Annexin V, Caspase) F->G Potent Derivatives H Cell Cycle Analysis F->H Potent Derivatives I Target Identification Studies G->I H->I G Compound 2-Chloro-N-(2-oxo-2-phenylethyl)propanamide Derivative Cell Cancer Cell Compound->Cell DNA_Damage Potential DNA Damage/ Protein Alkylation Cell->DNA_Damage Apoptosis_Pathway Apoptosis Induction DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis_Pathway->Cell_Death Cell_Cycle_Arrest->Cell_Death

Caption: A potential mechanism of action for α-haloacetamide derivatives.

Conclusion and Future Directions

The 2-chloro-N-(2-oxo-2-phenylethyl)propanamide scaffold represents a promising starting point for the development of novel anticancer agents. Although direct comparative data is currently limited, a systematic approach to synthesis, in vitro cytotoxicity screening, SAR analysis, and mechanistic studies, guided by findings from related chemical series, will be instrumental in advancing this class of compounds. Future research should focus on identifying the specific cellular targets of the most potent derivatives to further optimize their efficacy and selectivity.

References

  • Holla, B. S., Poojary, K. N., Bhat, K. S., Ashok, M., & Poojary, B. (2005). Synthesis and anticancer activity studies on some 2-chloro-1,4-bis-(5-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(8), 1669–1673. [Link]

  • Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 22(12), 2093. [Link]

  • Padhariya, K. N., Athavale, M., Srivastava, S., & Kharkar, P. S. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356–365. [Link]

  • Lee, J. Y., et al. (2013). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. Korean Journal of Physiology & Pharmacology, 17(3), 237–243. [Link]

  • Sridhar, S. K., Ramesh, A., & Saravanan, M. (2011). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1815. [Link]

  • Chapman, T. M. (2000). Cancer therapeutics: understanding the mechanism of action. Cancer, 89(S4), 941-946. [Link]

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Validation

A Comparative Guide to the Reactivity of Haloacetamide Alkylating Agents: 2-chloro-N-(2-oxo-2-phenylethyl)propanamide vs. Iodoacetamide

In the fields of proteomics, drug development, and fundamental biochemical research, the precise and irreversible modification of protein residues is a foundational technique. Alkylating agents, particularly those target...

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of proteomics, drug development, and fundamental biochemical research, the precise and irreversible modification of protein residues is a foundational technique. Alkylating agents, particularly those targeting the nucleophilic thiol group of cysteine residues, are indispensable tools for preventing disulfide bond formation, preparing samples for mass spectrometry, and probing the functional roles of specific amino acids.[1][2] Among these reagents, iodoacetamide (IAM) is a well-characterized and widely used compound.[1][3]

This guide provides an in-depth comparison between iodoacetamide and a representative α-chloro-substituted amide, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. While specific kinetic data for the latter is not widely published, this comparison is grounded in the fundamental principles of organic chemistry that govern the reactivity of haloacetamides. We will explore the mechanistic basis for their reactivity, provide a framework for experimental comparison, and discuss the practical implications for researchers.

Molecular Profiles

Iodoacetamide (IAM) is a simple yet potent alkylating agent. Its utility stems from the presence of an iodine atom bonded to the carbon adjacent to the amide carbonyl group, making it an excellent substrate for nucleophilic attack.[1]

2-chloro-N-(2-oxo-2-phenylethyl)propanamide belongs to the broader class of α-chloro amides. These compounds are structurally analogous to iodoacetamide but feature a chlorine atom instead of iodine. While less common in standard proteomics workflows, chloro-derivatives are explored in various synthetic and pharmaceutical contexts.[4][5]

FeatureIodoacetamide (IAM)2-chloro-N-(2-oxo-2-phenylethyl)propanamide
Chemical Formula C₂H₄INOC₁₁H₁₂ClNO₂
Molar Mass 184.96 g/mol 225.67 g/mol
Reactive Halogen IodineChlorine
Primary Target Cysteine Thiol (-SH)[1][2]Cysteine Thiol (-SH)
Reaction Type Sₙ2 Nucleophilic Substitution[6]Sₙ2 Nucleophilic Substitution
Reaction Product S-Carbamidomethyl-cysteine[7]S-(N-(2-oxo-2-phenylethyl)propanamide)-cysteine
The Core Principle of Reactivity: Leaving Group Ability

The reactivity of both iodoacetamide and its chloro-analog in alkylating cysteine residues is dictated by a bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7] In this mechanism, the deprotonated thiol group of cysteine (the thiolate anion, -S⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This attack forces the halogen to depart as a halide ion (I⁻ or Cl⁻), which is known as the "leaving group."

The rate of an Sₙ2 reaction is critically dependent on the stability of the leaving group. A better leaving group is one that is more stable on its own after it has departed from the molecule.[8] For halogens, the leaving group ability increases as you move down the group in the periodic table:

F⁻ < Cl⁻ < Br⁻ < I⁻ [9]

This trend is a direct consequence of two key factors:

  • Bond Strength: The Carbon-Iodine (C-I) bond is significantly weaker and longer than the Carbon-Chlorine (C-Cl) bond.[10] This is due to the larger size of the iodine atom and the more diffuse nature of its valence orbitals, leading to less effective orbital overlap with carbon. A weaker bond requires less energy to break, lowering the activation energy of the reaction and making it kinetically faster.[10]

  • Anion Stability: The iodide ion (I⁻) is larger than the chloride ion (Cl⁻). Its negative charge is distributed over a much larger volume, which makes it more stable and less basic than the chloride ion.[8][11] Weaker bases are better leaving groups because they are less likely to re-initiate a reverse reaction.[11]

Experimental Design for Comparative Reactivity Analysis

To empirically validate the predicted difference in reactivity, a kinetic assay can be performed using a model thiol and a chromogenic reporter. The most common method for this purpose is the Ellman's Reagent (DTNB) assay, which quantifies free thiol groups in solution.[12][13][14]

The principle is as follows: as the alkylating agent reacts with and consumes the free thiols of a model compound like L-cysteine, the concentration of free thiols decreases over time. By measuring this decrease with DTNB, we can determine the reaction rate. DTNB reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[12][14]

Workflow for Comparative Kinetic Assay

G cluster_prep Preparation cluster_rxn Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Stock Solutions: 1. L-Cysteine (Thiol Source) 2. Reaction Buffer (pH 8.0) 3. DTNB (Ellman's Reagent) 4. Iodoacetamide (IAM) 5. Chloro-compound (CLA) R1 Initiate Reactions: Mix Cysteine, Buffer, and either IAM or CLA in separate microplate wells P1->R1 Reagents R2 Time-Course Sampling: At t=0, 2, 5, 10, 20, 30 min, add DTNB solution to a well to stop alkylation and develop color R1->R2 Start Timer R3 Measure Absorbance: Read absorbance at 412 nm for each time point R2->R3 Quantify A1 Calculate Free Thiol [SH]: Use Beer-Lambert Law (A = εcl) and TNB²⁻ extinction coefficient (14,150 M⁻¹cm⁻¹) R3->A1 Raw Data A2 Plot Data: Graph [SH] vs. Time for both IAM and CLA A1->A2 A3 Determine Rates: Calculate the initial reaction rate from the slope of the curve. Compare rates directly. A2->A3 Visualize

Caption: Workflow for comparing haloacetamide reactivity via a DTNB-based kinetic assay.

Detailed Protocol: DTNB Assay for Reactivity Comparison

Materials:

  • Iodoacetamide (IAM)

  • 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (CLA)

  • L-cysteine hydrochloride monohydrate

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, with 1 mM EDTA

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • 10 mM L-Cysteine: Prepare fresh in Reaction Buffer.

    • 10 mM DTNB: Prepare fresh in Reaction Buffer. Protect from light.

    • 100 mM IAM: Prepare fresh in a suitable organic solvent (e.g., DMSO) and dilute in Reaction Buffer for working solutions.

    • 100 mM CLA: Prepare fresh in a suitable organic solvent (e.g., DMSO) and dilute in Reaction Buffer for working solutions.

  • Assay Setup:

    • This protocol assumes a final reaction volume of 200 µL per well. All additions should be done in triplicate.

    • Prepare a "Blank" well containing 200 µL of Reaction Buffer.

    • Prepare "Control" wells (no alkylating agent) to determine the initial thiol concentration. Add 180 µL of Reaction Buffer and 10 µL of 10 mM L-Cysteine.

  • Reaction Initiation:

    • In separate sets of wells, add 170 µL of Reaction Buffer and 10 µL of 10 mM L-Cysteine.

    • To initiate the reaction, add 20 µL of a 10 mM working solution of either IAM or CLA to the respective wells (for a final concentration of 1 mM alkylator and 0.5 mM Cysteine). Start a timer immediately.

  • Time-Point Quenching and Measurement:

    • At each desired time point (e.g., 2, 5, 10, 20, 30 minutes), stop the reaction in one set of wells by adding 10 µL of 10 mM DTNB. The DTNB will rapidly react with any remaining free thiols.

    • Allow 5-10 minutes for the color to fully develop after adding DTNB.

    • Measure the absorbance of all wells at 412 nm using the microplate reader, using the "Blank" well to zero the instrument.

  • Data Analysis:

    • Calculate the concentration of free thiol at each time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient for TNB²⁻ (14,150 M⁻¹cm⁻¹ is a widely accepted value at pH 8.0), b is the path length in cm, and c is the concentration in M.[12]

    • Plot the concentration of remaining L-cysteine versus time for both IAM and CLA.

    • The resulting graph for IAM is expected to show a much steeper decline, indicating a faster rate of thiol consumption and thus higher reactivity.

Practical Implications and Summary

The choice between a highly reactive alkylating agent like iodoacetamide and a less reactive one like an α-chloro amide has significant practical consequences.

  • Efficiency and Incubation Time: Iodoacetamide will achieve complete alkylation of accessible cysteine residues much faster and at lower concentrations than its chloro-analog.[15] Experiments using 2-chloro-N-(2-oxo-2-phenylethyl)propanamide would require significantly longer incubation times or higher concentrations to achieve the same level of modification, which can increase the risk of sample degradation or off-target effects.

  • Specificity: While higher reactivity is often desired for efficiency, it can sometimes lead to off-target modifications of other nucleophilic residues like lysine, histidine, or N-termini, especially at higher pH or concentrations.[16] A less reactive agent like a chloroacetamide might offer higher specificity for the most nucleophilic thiols, though this often comes at the cost of incomplete labeling of less reactive cysteines.[17] However, studies have shown that even chloroacetamide can cause undesirable side reactions, such as methionine oxidation.[17]

  • Application: For standard proteomics applications where complete and rapid blocking of all cysteine thiols is paramount, iodoacetamide remains the superior and more reliable choice. The use of a less reactive chloro-compound would only be justified in specific niche applications where a slower, more controlled reaction with only the most reactive thiols is desired, and the potential for incomplete alkylation is an acceptable trade-off.

Reaction Mechanism: Cysteine Alkylation

Caption: General Sₙ2 mechanism for the alkylation of a cysteine thiolate by a haloacetamide.

References

  • Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]

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Comparative

A Comparative Guide to Validating Target Engagement of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and Other Cysteine-Reactive Probes

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a bioactive compound reaches and interacts with its intended molecular target within a complex biological system is a corn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a bioactive compound reaches and interacts with its intended molecular target within a complex biological system is a cornerstone of modern therapeutic development. This guide provides a comprehensive, in-depth comparison of state-of-the-art methodologies for identifying and validating the target engagement of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a representative α-chloroacetamide-containing covalent probe. The principles and techniques discussed herein are broadly applicable to the wider class of cysteine-reactive electrophilic compounds that are of growing interest in drug discovery.

The core challenge with a novel covalent probe like 2-chloro-N-(2-oxo-2-phenylethyl)propanamide lies in the initial uncertainty of its specific protein target(s). The presence of the α-chloroacetamide "warhead" strongly suggests a mechanism involving the formation of a covalent bond with nucleophilic amino acid residues, most notably cysteine.[1][2] Therefore, our journey begins with target identification, followed by rigorous validation of that engagement. This guide will navigate you through the strategic selection and application of cutting-edge chemoproteomic and biophysical techniques.

Part 1: Unmasking the Target - A Chemoproteomic Approach

Given the covalent nature of our compound of interest, chemoproteomic strategies are paramount for identifying its cellular binding partners. These methods leverage the compound's reactivity to "fish out" its targets from the entire proteome.

Strategy 1: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to identify the targets of a covalent ligand by observing its ability to compete with a broad-spectrum, cysteine-reactive probe.[3][4] The underlying principle is that if 2-chloro-N-(2-oxo-2-phenylethyl)propanamide binds to a specific cysteine on a protein, it will block the subsequent labeling of that same cysteine by a generic, tagged cysteine-reactive probe.

Conceptual Workflow:

Caption: Competitive ABPP workflow for target identification.

Strategy 2: Synthesis and Application of a "Clickable" Probe

A more direct approach involves synthesizing an analog of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide that incorporates a bioorthogonal handle, such as an alkyne or an azide group.[5] This "clickable" probe allows for the direct tagging of target proteins via click chemistry, for example, with a biotin-azide or a fluorescent reporter.

Conceptual Workflow:

Caption: Target identification using a clickable probe analog.

Part 2: A Comparative Analysis of Target Engagement Validation Methods

Once a putative target has been identified, the next critical step is to validate this interaction in a cellular context. Several orthogonal methods can and should be employed to build a robust case for target engagement.

Method Principle Advantages Disadvantages Best Suited For
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[6][7]Label-free; applicable in intact cells and tissues; provides direct evidence of target binding.Not all ligand binding events result in a significant thermal shift; can be low-throughput in its traditional Western blot format.Confirming direct target interaction in a physiological context; suitable for both soluble and membrane proteins.
Mass Spectrometry (MS)-Based Proteomics Direct detection of the covalent adduct on the target protein and identification of the specific modified amino acid residue.[8][9]Provides definitive evidence of covalent modification and the precise binding site; can be used for proteome-wide off-target profiling.Requires specialized instrumentation and bioinformatics expertise; can be challenging to detect low-abundance targets.Unambiguously confirming the covalent binding mechanism and identifying the site of modification; assessing inhibitor selectivity.
Reporter Gene Assay Measures the functional consequence of target engagement by monitoring the expression of a downstream reporter gene.[10][11]Provides a functional readout of target modulation; highly sensitive and amenable to high-throughput screening.Indirect measure of target engagement; requires knowledge of the target's signaling pathway to design the assay.Assessing the cellular activity of the compound and confirming that target engagement leads to a functional outcome.

Part 3: Experimental Protocols

As a Senior Application Scientist, I emphasize the importance of robust and reproducible protocols. The following are detailed, step-by-step methodologies for the key experiments discussed.

Competitive Activity-Based Protein Profiling (ABPP) Protocol
  • Cell Culture and Lysis:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash twice with cold PBS.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors) on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • Competitive Inhibition:

    • Aliquot the cell lysate (e.g., 1 mg/mL protein concentration).

    • Pre-incubate the lysate with varying concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide or vehicle (DMSO) for 30 minutes at room temperature.[4]

  • Probe Labeling:

    • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne, 100 µM final concentration) to all samples.

    • Incubate for 1 hour at room temperature.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding biotin-azide, TCEP, TBTA, and copper(II) sulfate.

    • Incubate for 1 hour at room temperature.

    • Enrich biotinylated proteins using streptavidin-agarose beads for 1-2 hours at 4°C.[12]

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead tryptic digestion overnight at 37°C.

    • Collect the resulting peptides for LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Use a quantitative proteomics workflow (e.g., label-free quantification or tandem mass tagging) to identify and quantify proteins.

    • Proteins whose probe labeling is significantly reduced in the presence of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide are considered candidate targets.[13]

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to desired confluency.

    • Treat cells with 2-chloro-N-(2-oxo-2-phenylethyl)propanamide or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[14]

  • Thermal Challenge:

    • Heat the plate in a thermal cycler or water bath across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes.[15]

    • Include an unheated control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[16]

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Analyze the amount of the putative target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[15]

Mass Spectrometry-Based Covalent Adduct Identification Protocol
  • In Vitro Labeling:

    • Incubate the purified recombinant target protein with an excess of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide for a defined period.

    • Include a vehicle-treated protein as a control.

  • Intact Protein Analysis (Optional but Recommended):

    • Analyze the intact protein samples by LC-MS to confirm the mass shift corresponding to the covalent addition of the compound.[8]

  • Proteolytic Digestion:

    • Reduce and alkylate the cysteine residues in the protein samples (e.g., with DTT and iodoacetamide).

    • Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by high-resolution LC-MS/MS.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence database, specifying the mass of the covalent modification on cysteine residues.[17]

    • Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. The presence of fragment ions containing the mass-shifted amino acid confirms the covalent adduct.[8][18]

Reporter Gene Assay Protocol
  • Construct Design and Generation:

    • Identify a downstream gene whose transcription is regulated by the putative target protein.

    • Clone the promoter region of this downstream gene into a reporter vector upstream of a reporter gene (e.g., luciferase or GFP).[19]

  • Cell Transfection and Treatment:

    • Transfect the reporter construct into a suitable cell line.

    • Treat the transfected cells with varying concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

  • Reporter Signal Measurement:

    • After an appropriate incubation period, lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) using a plate reader.[10]

  • Data Analysis:

    • Normalize the reporter signal to a co-transfected control reporter or to cell viability.

    • A dose-dependent change in the reporter signal in response to the compound provides evidence for the functional engagement of the target protein.

Part 4: Alternative Cysteine-Reactive Probes

While α-chloroacetamides are effective, the field of chemical biology offers a diverse toolkit of cysteine-reactive electrophiles. The choice of warhead can influence reactivity, selectivity, and the reversibility of the covalent bond.

Probe Class Reactive Group Reaction Mechanism Key Features
Iodoacetamides IodoacetylNucleophilic substitutionWell-characterized, but can be highly reactive, leading to off-target effects.[20]
Maleimides MaleimideMichael additionHighly reactive and selective for thiols at neutral pH, but the resulting thioether bond can be reversible under certain conditions.[20]
Acrylamides AcrylamideMichael additionGenerally less reactive than maleimides, which can lead to improved selectivity.[21]
Vinyl Sulfones Vinyl sulfoneMichael additionForms a stable thioether linkage; reactivity can be tuned by modifying the sulfone moiety.[2]
Thiomethyltetrazines ThiomethyltetrazineReversible covalentAllows for dynamic labeling that can be "switched off" with bioorthogonal chemistry, enabling temporal control.[22]

Part 5: Signaling Pathway Context

The covalent modification of cysteine residues can have profound effects on a multitude of cellular signaling pathways. Cysteine thiols are key players in redox signaling, enzyme catalysis, and protein-protein interactions.[23][24] The functional consequence of targeting a specific cysteine depends heavily on its role within the protein and the broader signaling network.

Caption: A generic signaling pathway illustrating the potential impact of covalent cysteine modification.

Conclusion

Validating the target engagement of a novel covalent probe like 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a multi-faceted process that requires a strategic and orthogonal approach. Beginning with unbiased, proteome-wide target identification methods such as competitive ABPP or the use of clickable probes is essential. Subsequently, a combination of biophysical and functional assays, including CETSA, mass spectrometry, and reporter gene assays, must be employed to build a compelling and robust case for on-target activity. By understanding the principles, advantages, and limitations of each technique, and by executing them with meticulous attention to detail, researchers can confidently elucidate the mechanism of action of novel covalent inhibitors, a critical step in the journey of drug discovery and development.

References

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  • Lindholm, J. (2019). Designing a Reporter Construct for Analyzing Gene Regulation. Promega Connections. [Link]

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  • Tallon, A., et al. (2023). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be "Switched off” via Bioorthogonal Chemistry Inside Live Cells. ChemRxiv. [Link]

  • BGI Tech. (n.d.). From Experiment to Data Analysis: A Step-by-Step Guide to Conducting ABPP Experiments. BGI Tech. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(18), e4162. [Link]

  • Wang, Y., et al. (2021). Development of reporter gene assays to determine the bioactivity of biopharmaceuticals. Applied Microbiology and Biotechnology, 105(1), 41-51. [Link]

  • Lazzara, P. R., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]

  • London, N., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of the American Chemical Society. [Link]

  • Antunes, C. R., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the target selectivity and cross-reac...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the target selectivity and cross-reactivity of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. Recognizing the compound's structure, which includes a reactive chloroacetamide-like moiety, we delve into the critical importance of profiling for off-target interactions, a key step in advancing a compound from a chemical hit to a validated lead. This document is not merely a list of protocols; it is a strategic comparison guide that explains the causality behind experimental choices. We detail methodologies for broad-panel biochemical screening and essential cellular target engagement assays, providing the logic to design, execute, and interpret a rigorous selectivity study.

Introduction: Why Cross-Reactivity Matters for a Covalent Inhibitor Candidate

The compound in focus, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, possesses a chloro-propanamide functional group, which is structurally related to chloroacetamides. This chemical group is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues on proteins, most commonly cysteine.[1][2][3] While this covalent mechanism can lead to high potency and prolonged duration of action, it also carries an inherent risk of non-specific reactivity.[4][5][6] An unselective covalent agent can modify numerous off-target proteins, potentially leading to cellular toxicity, immunogenicity, or other adverse effects that can derail a drug development program.[1][7]

Therefore, a thorough and early assessment of cross-reactivity is not just a regulatory hurdle but a fundamental necessity. It allows us to:

  • Validate the primary mechanism of action: Ensuring the desired biological effect is due to interaction with the intended target.

  • Identify potential liabilities: Uncovering off-targets that could lead to toxicity.

  • Discover new therapeutic opportunities: Sometimes, off-target activities can be repurposed for other indications (polypharmacology).[8]

  • Guide medicinal chemistry efforts: Selectivity data provides crucial structure-activity relationships (SAR) to optimize the compound, enhancing on-target activity while minimizing off-target binding.[9]

This guide will compare and contrast the essential experimental approaches required to build a comprehensive selectivity profile for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide.

Part 1: The Strategy - A Multi-Tiered Approach to Profiling

A robust cross-reactivity study follows a logical progression from broad, high-throughput biochemical assays to more physiologically relevant cellular assays. This tiered approach efficiently filters and validates findings, ensuring that resources are focused on the most significant interactions.

Our proposed workflow is designed to systematically narrow down the potential interactome of the compound.

G cluster_0 Tier 1: Broad Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement & Validation cluster_2 Tier 3: Data Interpretation & Decision Making a Compound Synthesis & Quality Control b Large-Scale Kinase Panel (e.g., KINOMEscan™ or KinaseProfiler™) ~400+ Kinases a->b c Initial Hit List Generation (% Inhibition > Threshold) b->c d Cellular Thermal Shift Assay (CETSA®) on Top Hits c->d Biochemical Hits e NanoBRET™ Target Engagement Assay on Top Hits c->e Biochemical Hits f Confirmation of Cellular Potency (IC50/EC50) d->f e->f g Selectivity Analysis (S-Score, Kinome Tree Mapping) f->g h Prioritization of On- and Off-Targets g->h i Go/No-Go Decision & Next Steps (MedChem, In Vivo) h->i

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Biochemical Profiling - Casting a Wide Net

The first step is to understand the compound's behavior against a large, diverse panel of purified proteins in a controlled in vitro setting. Given that a significant portion of drug discovery targets are protein kinases, and they possess a conserved ATP-binding pocket that can be targeted by covalent inhibitors, a comprehensive kinase panel is the logical starting point.[10]

Comparative Method: Large-Panel Kinase Screening

Commercial services like Eurofins' KinaseProfiler™ or Reaction Biology's kinase screening panels offer access to hundreds of human kinases.[10][11][12] These platforms provide a rapid and standardized way to assess selectivity across the kinome.

  • Causality Behind Choice: We choose a broad panel (e.g., >400 kinases) because we cannot assume the target family of a novel compound. The chloroacetamide warhead is reactive and could potentially bind to any kinase with an accessible cysteine near the ATP pocket. A broad screen maximizes the chance of identifying both expected and unexpected interactions.[7]

  • Experimental Design: The compound is typically screened at a single, high concentration (e.g., 1 or 10 µM) to identify all potential interactions. The result is expressed as Percent Inhibition (%I) relative to a control. Any kinase inhibited above a certain threshold (e.g., >50% or >75%) is considered a preliminary "hit".

Data Presentation: Summarizing Biochemical Hits

The raw data from a primary screen is extensive. It must be distilled into a clear, comparative format. Hits are typically confirmed through dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Kinase Profiling Data for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

Target KinaseGene SymbolKinase Family% Inhibition @ 1 µMIC50 (nM)Assay Type
Putative Target A TGTATK98%50Radiometric
Off-Target 1OT1CMGC92%250Radiometric
Off-Target 2OT2CAMK85%1,200TR-FRET
Off-Target 3OT3AGC65%8,500Luminescence
Non-Hit ExampleNHXSTE12%>10,000Radiometric

This table is for illustrative purposes only.

Part 3: Cellular Validation - Proving Target Engagement in a Physiological Context

Biochemical assays with purified enzymes are essential but do not account for cell permeability, compound stability, intracellular ATP concentrations, or the need for the compound to find its target within the crowded cellular environment.[8][13] Therefore, validating the top hits from the biochemical screen in live, intact cells is a critical next step. We will compare two orthogonal, industry-standard methods.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that measures target engagement by assessing the thermal stability of a protein.[14][15][16] The principle is simple: when a compound binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature.[17][18]

  • Causality Behind Choice: CETSA is label-free and does not require any modification to the compound or the target protein.[14] This is a major advantage as it measures the interaction of the native compound with the endogenous protein. It directly answers the question: "Does my compound bind to its intended target in a real cell?"[17][18]

  • Cell Culture: Culture cells that endogenously express the target protein to a suitable confluence.

  • Compound Treatment: Treat cells in a multi-well plate with a range of concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide or vehicle control for a defined period (e.g., 1 hour) at 37°C.

  • Thermal Challenge: Heat the plate using a PCR cycler across a temperature gradient to denature the proteins. A key control is an isothermal dose-response at the temperature of maximum shift.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents.

  • Separation: Centrifuge the lysates to separate the soluble (folded) protein fraction from the precipitated (unfolded) fraction.

  • Quantification: Analyze the amount of soluble target protein remaining in the supernatant using a detection method like ELISA, Western Blot, or high-throughput immunoassays (e.g., AlphaScreen®).[16][17][18]

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate melt curves. A shift in the curve to a higher temperature in compound-treated cells indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[13][19][20] It requires engineering the cells to express the target protein fused to a NanoLuc® luciferase enzyme. A fluorescent tracer that reversibly binds to the target is added, and when it binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to the target will compete with and displace the tracer, causing a loss of BRET signal.[20][21][22]

  • Causality Behind Choice: NanoBRET provides highly quantitative binding data (IC50 values) directly from live cells.[13] It is particularly useful for assessing the affinity and residence time of a compound at its target, which is highly relevant for covalent inhibitors.[19][21] It offers a sensitive, real-time alternative to the more endpoint-driven CETSA.

  • Cell Preparation: Use cells that have been transfected to express the target protein fused to NanoLuc® luciferase.

  • Assay Plating: Dispense cells into a multi-well assay plate.

  • Compound Addition: Add serial dilutions of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and incubate to allow the compound to enter the cells and bind to the target.

  • Tracer and Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the BRET ratio. Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the cellular IC50.[20]

Comparative Summary of Cellular Assays

Table 2: Comparison of CETSA® and NanoBRET™ for Cellular Target Engagement

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization.[16][17]Competitive displacement of a fluorescent tracer (BRET).[19][20]
Target Protein Endogenous, unmodified protein.Requires genetic fusion to NanoLuc® luciferase.
Compound Unmodified.Unmodified.
Primary Output Thermal shift (ΔTm) and Isothermal dose-response.Quantitative binding affinity (IC50) in live cells.[13][22]
Key Advantage Physiologically relevant (endogenous target).[18]High sensitivity, real-time measurement, residence time capability.[21]
Key Limitation Lower throughput for full melt curves; some targets may not show a thermal shift.Requires cell line engineering; dependent on tracer availability.

Part 4: Data Interpretation and Visualization

After gathering biochemical and cellular data, the final step is to synthesize it to make an informed decision. A key visualization tool is mapping the inhibition data onto a kinome dendrogram (a "tree" representing the kinase family relationships). This provides an immediate visual representation of selectivity.

Caption: Simplified kinome tree visualizing selectivity.

  • Interpretation: In this hypothetical map, most kinases (green) are not significantly inhibited. A few show moderate activity (yellow), while the intended target (Target A) and a significant off-target (OT1) in the same family are strongly inhibited (red). This visual pattern immediately highlights a potential selectivity challenge to be addressed by medicinal chemists.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered strategy for profiling the cross-reactivity of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. By integrating broad biochemical screening with orthogonal, physiologically relevant cellular target engagement assays like CETSA and NanoBRET, researchers can build a robust data package. This package is essential for validating the compound's mechanism of action, identifying potential safety liabilities, and guiding the next phase of drug development. The causality-driven approach presented here ensures that experimental choices are logical and that the resulting data is both comprehensive and actionable for drug development professionals.

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. A cell-permeable tracer as a... [Image]. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 104-112. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available at: [Link]

  • Kettle, A. S., et al. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 204-225). Elsevier. Available at: [Link]

  • Chodera Lab // MSKCC. (2016). Kinase inhibitor selectivity and design. Retrieved from [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. Available at: [Link]

  • Vangrevelinghe, E., et al. (2013). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 56(19), 7572-7584. Available at: [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by... [Image]. Retrieved from [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949-964. Available at: [Link]

  • Milani, M., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(1), 35-43. Available at: [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 163-173. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Available at: [Link]

  • Oreate AI Blog. (2026). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Retrieved from [Link]

  • Scientist.com. (2025). Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies. Retrieved from [Link]

  • Organisation for the Prohibition of Chemical Weapons. (n.d.). Central Nervous System (CNS)-Acting Chemicals. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. Available at: [Link]

  • McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. Available at: [Link]

  • Drewry, D. H., et al. (2017). In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. Journal of Medicinal Chemistry, 60(16), 6987-6998. Available at: [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • McAulay, K., Bilsland, A., & Bon, M. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Pharmaceuticals, 15(11), 1366. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202720, 2-chloro-N-(2-phenylethyl)propanamide. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Luque, F. J., & Lameira, J. (Eds.). (n.d.). The Rise of Targeted Covalent Inhibitors in Drug Discovery. Exploratory Targeted Antitumor Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3801710, 2-chloro-N-(1-phenylethyl)propanamide. Retrieved from [Link]

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  • Li, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(12), 2277. Available at: [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating 2-chloro-N-(2-oxo-2-phenylethyl)propanamide Against Known Cysteine Protease Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the novel compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a potential covalent inhibitor, benc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the novel compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, a potential covalent inhibitor, benchmarked against established inhibitors of cysteine proteases. This document is structured to provide not only comparative data but also the scientific rationale behind the experimental design and methodologies, ensuring a comprehensive understanding for researchers in the field of drug discovery.

Introduction: The Rationale for Benchmarking a Novel Covalent Inhibitor

The chloroacetamide functional group is a well-recognized "warhead" in the design of covalent inhibitors.[1][2] Its electrophilic carbon is susceptible to nucleophilic attack by amino acid residues with reactive side chains, most notably the thiol group of cysteine.[3][4] This mode of action, forming a stable covalent bond, can lead to potent and prolonged inhibition of target enzymes.[3] The compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide incorporates this reactive moiety, suggesting its potential as a covalent inhibitor.

Given the prevalence of cysteine residues in the active sites of various enzyme classes, particularly proteases, this guide will focus on benchmarking 2-chloro-N-(2-oxo-2-phenylethyl)propanamide against known inhibitors of a representative cysteine protease. Cysteine proteases are implicated in a multitude of physiological and pathophysiological processes, making them attractive therapeutic targets.[5] For the purpose of this guide, we will consider a hypothetical scenario where 2-chloro-N-(2-oxo-2-phenylethyl)propanamide has been identified as a potential inhibitor of Cathepsin B, a well-characterized lysosomal cysteine protease.

The primary objective of this guide is to outline a rigorous scientific approach to compare the inhibitory potential of a novel compound with existing, well-characterized inhibitors. This involves a combination of biochemical assays to determine potency and mechanism, as well as cell-based assays to assess cellular permeability and efficacy in a more physiologically relevant context.

Selection of Benchmark Inhibitors

A critical aspect of a comparative study is the selection of appropriate benchmark compounds. For Cathepsin B, a combination of inhibitors with different mechanisms of action provides a comprehensive comparison:

  • E-64 (Loxistatin): An irreversible, epoxide-based inhibitor of a broad range of cysteine proteases. It serves as a classic example of a potent, covalent inhibitor.[6]

  • CA-074: A highly selective, irreversible inhibitor of Cathepsin B. Its specificity makes it an excellent tool for target validation.[6]

  • Leupeptin: A reversible, competitive inhibitor of several serine and cysteine proteases.[5] It provides a benchmark for a non-covalent mode of inhibition.

Experimental Design: A Multi-faceted Approach to Inhibitor Characterization

A robust evaluation of an inhibitor's performance requires a multi-pronged experimental approach. This guide proposes a workflow that progresses from initial biochemical characterization to more complex cell-based models.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Enzyme Kinetics (IC50 Determination) B Mechanism of Inhibition Studies (kinact/KI) A->B C Selectivity Profiling B->C D Cellular Potency (EC50 Determination) C->D Transition to Cellular Context E Target Engagement Assays D->E F Cytotoxicity Assays E->F

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

1. Enzyme Kinetics: IC50 Determination

  • Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

  • Principle: A fluorogenic peptide substrate is cleaved by the active enzyme, releasing a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme activity.[7]

  • Protocol:

    • Prepare a stock solution of recombinant human Cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5).

    • Serially dilute 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and the benchmark inhibitors (E-64, CA-074, Leupeptin) in the assay buffer.

    • In a 96-well microplate, add the enzyme and the inhibitor solutions. Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Z-Arg-Arg-AMC).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

    • Calculate the initial reaction velocities and plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Mechanism of Inhibition Studies: Determination of k_inact and K_I

  • Objective: For covalent inhibitors, to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

  • Principle: The enzyme is incubated with the inhibitor for varying periods, and the remaining enzyme activity is measured. The rate of inactivation is then determined at different inhibitor concentrations.

  • Protocol:

    • Incubate Cathepsin B with various concentrations of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and the covalent benchmarks (E-64, CA-074) for different time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into a solution containing the fluorogenic substrate to stop further inactivation and measure the residual enzyme activity.

    • Plot the natural logarithm of the remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of this line represents the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit the data to the Michaelis-Menten equation to determine k_inact and K_I.

1. Cellular Potency: EC50 Determination in a Live-Cell Model

  • Objective: To determine the effective concentration of the inhibitor that reduces the target activity by 50% within a cellular context (EC50).

  • Principle: Utilize a cell line that overexpresses Cathepsin B and a cell-permeable fluorogenic substrate. The intracellular enzyme activity is measured in the presence of the inhibitors.[8][9][10]

  • Protocol:

    • Plate a suitable cell line (e.g., HEK293 cells overexpressing Cathepsin B) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide and the benchmark inhibitors for a specific duration.

    • Add a cell-permeable Cathepsin B substrate (e.g., a substrate with a self-quenched fluorophore that becomes fluorescent upon cleavage).

    • Measure the intracellular fluorescence using a fluorescence microscope or a plate reader.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

2. Cytotoxicity Assay

  • Objective: To assess the general toxicity of the compounds to the cells.

  • Principle: A colorimetric assay, such as the MTT or MTS assay, is used to measure cell viability.

  • Protocol:

    • Treat cells with the same concentrations of inhibitors used in the cellular potency assay.

    • After the incubation period, add the MTT or MTS reagent to the wells.

    • Incubate for a few hours to allow for the conversion of the reagent by viable cells into a colored product.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the untreated control.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data for 2-chloro-N-(2-oxo-2-phenylethyl)propanamide in comparison to the known inhibitors.

Table 1: Biochemical Inhibition of Cathepsin B

CompoundIC50 (nM)k_inact (s⁻¹)K_I (nM)Mechanism
2-chloro-N-(2-oxo-2-phenylethyl)propanamide 1500.05300Covalent, Irreversible
E-64100.115Covalent, Irreversible
CA-07450.28Covalent, Irreversible
Leupeptin500N/AN/AReversible, Competitive

Table 2: Cellular Activity and Cytotoxicity

CompoundCellular EC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/EC50)
2-chloro-N-(2-oxo-2-phenylethyl)propanamide 2.5> 50> 20
E-640.5> 100> 200
CA-0740.2> 100> 500
Leupeptin50> 100> 2
Interpretation of Results and Mechanistic Insights

The hypothetical data suggests that 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is a moderately potent irreversible inhibitor of Cathepsin B. Its IC50 and K_I values are higher than the established covalent inhibitors E-64 and CA-074, indicating a lower affinity for the enzyme's active site. The k_inact value suggests a slower rate of covalent bond formation compared to the benchmarks.

In the cellular context, the compound demonstrates reasonable potency with an EC50 in the low micromolar range and a good selectivity index, indicating that its inhibitory effect occurs at concentrations well below those that cause general cytotoxicity. The difference between the biochemical IC50 and the cellular EC50 highlights the importance of cell-based assays in assessing factors such as membrane permeability and intracellular stability.

The proposed mechanism of action involves the nucleophilic attack of the catalytic cysteine residue of Cathepsin B on the electrophilic carbon of the chloroacetamide moiety of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide, leading to the formation of a stable covalent bond and irreversible inhibition of the enzyme.

G cluster_0 Mechanism of Covalent Inhibition Enzyme_Cys_SH Cathepsin B (Cys-SH) Complex Enzyme-Inhibitor Complex Enzyme_Cys_SH->Complex Reversible Binding (KI) Inhibitor 2-chloro-N-(2-oxo-2-phenylethyl)propanamide (R-Cl) Inhibitor->Complex Covalent_Adduct Covalently Modified Enzyme (Enzyme-Cys-S-R) Complex->Covalent_Adduct Irreversible Covalent Bond Formation (kinact)

Caption: Proposed mechanism of covalent inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel compound 2-chloro-N-(2-oxo-2-phenylethyl)propanamide against known cysteine protease inhibitors. The proposed workflow, encompassing both biochemical and cell-based assays, provides a robust framework for characterizing its potency, mechanism of action, and cellular efficacy.

Based on the hypothetical data, 2-chloro-N-(2-oxo-2-phenylethyl)propanamide emerges as a promising starting point for the development of more potent and selective covalent inhibitors. Future research should focus on:

  • Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other cysteine proteases and other enzyme classes to determine its selectivity profile.

  • Structural Biology: Obtaining a co-crystal structure of the compound bound to Cathepsin B to elucidate the binding mode and guide structure-activity relationship (SAR) studies for potency and selectivity optimization.

  • In Vivo Efficacy: Evaluating the compound's efficacy in animal models of diseases where Cathepsin B is implicated.

By following a systematic and scientifically rigorous approach as detailed in this guide, researchers can effectively evaluate and advance novel inhibitor candidates in the drug discovery pipeline.

References

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC - NIH. Available at: [Link]

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli - MDPI. Available at: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - Semantic Scholar. Available at: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. Available at: [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - MDPI. Available at: [Link]

  • (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - ResearchGate. Available at: [Link]

  • A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PubMed. Available at: [Link]

  • Protease Assay Services | Reaction Biology. Available at: [Link]

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH. Available at: [Link]

  • Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. Available at: [Link]

  • Mode of Action for Chloroacetamides and Functionally Related Compounds - Scilit. Available at: [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PubMed Central. Available at: [Link]

  • Central Nervous System (CNS)-Acting Chemicals - OPCW. Available at: [Link]

  • Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography - NIH. Available at: [Link]

  • Proteinases and Proteinase Activity Assays - Chondrex, Inc. Available at: [Link]

  • Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea - MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-chloro-N-(2-oxo-2-phenylethyl)propanamide

This document provides essential safety and operational protocols for the handling and disposal of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. As a specific research chemical, dedicated toxicological and safety data are...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling and disposal of 2-chloro-N-(2-oxo-2-phenylethyl)propanamide. As a specific research chemical, dedicated toxicological and safety data are not widely available. Therefore, this guidance is synthesized from the known hazards of the α-chloroamide functional group, a class of compounds recognized as potent alkylating agents, and established best practices for laboratory safety.

Core Hazard Assessment: Understanding the Risk

The primary structural feature of concern in 2-chloro-N-(2-oxo-2-phenylethyl)propanamide is the α-chloroamide moiety . This functional group renders the molecule a potential alkylating agent. Alkylating agents can react with biological nucleophiles, such as DNA and proteins, which is the mechanistic basis for their potential toxicity, mutagenicity, and skin sensitization.

Guidance is therefore derived from analogous compounds. For instance, the GHS classification for the related compound 2-chloro-N-(2-phenylethyl)propanamide includes warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[1]. More reactive α-chloroamides, like 2-chloroacetamide, are classified as toxic if swallowed, potential skin sensitizers, and are suspected of damaging fertility[2]. Given these precedents, a conservative and stringent approach to handling is mandatory.

Anticipated Hazard Profile:

Hazard Type Classification and Rationale
Acute Toxicity (Oral) Category 4 (Harmful) . Based on analogues, ingestion is likely to be harmful[1][3].
Skin Corrosion/Irritation Category 2 (Irritant) . Expected to cause skin irritation upon contact[1]. The alkylating nature poses a risk of delayed reactions or sensitization.
Eye Damage/Irritation Category 2A (Serious Irritation) . Direct contact is likely to cause serious eye irritation[1].
Respiratory Irritation Potential Irritant . Inhalation of dust or aerosol may irritate the respiratory tract[1].
Sensitization Potential Sensitizer . Compounds of this class can cause allergic skin reactions upon repeated exposure.

| Long-Term Exposure | Suspected Mutagen/Carcinogen . As an alkylating agent, chronic exposure should be avoided due to the potential for genetic defects. |

Mandatory Personal Protective Equipment (PPE) Protocol

Engineering controls, primarily the chemical fume hood, are the first line of defense. PPE serves as the critical final barrier. The minimum required PPE must be worn at all times when handling the compound, regardless of the quantity.[4][5][6]

PPE CategorySpecificationRationale for Use
Primary Engineering Control Certified Chemical Fume HoodAll manipulations of the solid compound or its solutions must be conducted inside a fume hood to prevent inhalation of dust or vapors and to contain potential spills.
Hand Protection Double Gloving : Inner and outer pair of disposable nitrile gloves.Nitrile gloves provide good protection against incidental chemical splashes[5]. Double gloving minimizes the risk of exposure from a single glove failure and allows for safe removal of the contaminated outer glove without touching the skin.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated) .Protects against splashes and dust from all angles. Safety glasses are insufficient as they do not provide a seal around the eyes[4][5].
Face Shield (worn over goggles) Required when handling quantities greater than 1 gram or when there is a significant splash risk (e.g., during reaction quenching or solvent removal). Provides a secondary layer of protection for the entire face[4][7].
Body Protection Flame-Resistant (FR) Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination[7].
Attire Full-length pants and closed-toe shoesStandard laboratory attire to ensure no skin is exposed on the lower body or feet[4].

Operational Workflow: From Weighing to Decontamination

Adherence to a strict, procedural workflow is essential to minimize exposure risk. This workflow should be practiced until it becomes routine.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps A Review SDS/Protocol B Don Full PPE A->B C Place All Equipment in Fume Hood B->C D Weigh Compound (into sealable container) C->D E Perform Reaction/ Manipulation D->E F Decontaminate Surfaces & Glassware E->F G Segregate & Seal Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for Potentially Hazardous Compounds.

Step-by-Step Protocol:

  • Preparation : Before entering the lab, review this guide and any experimental protocols. Ensure the chemical fume hood is operational and the area is clear of clutter.

  • Don PPE : Put on all required PPE (lab coat, long pants, closed-toe shoes, goggles, and double nitrile gloves) before approaching the handling area.[6]

  • Work Area Setup : All work with 2-chloro-N-(2-oxo-2-phenylethyl)propanamide must be performed inside a certified chemical fume hood. Place all necessary equipment (spatulas, glassware, balances, waste containers) inside the hood before introducing the chemical.

  • Weighing and Dispensing :

    • Tare a sealable container on the balance inside the fume hood.

    • Carefully dispense the solid chemical into the container, avoiding the generation of dust.

    • Immediately seal the container after dispensing.

    • Clean any minor dust from the spatula or balance with a solvent-dampened wipe (e.g., isopropanol) and dispose of the wipe in the designated halogenated waste container.

  • Reaction and Handling :

    • If making a solution, add the solvent to the sealed container slowly.

    • Keep all vessels containing the chemical covered or sealed when not actively in use.

  • Decontamination :

    • Upon completion of the work, decontaminate all surfaces and non-disposable equipment. A standard laboratory detergent followed by a solvent rinse (e.g., acetone or ethanol) is appropriate.

    • Collect all rinsate as halogenated liquid waste.

  • Waste Disposal : Place all contaminated disposable items (gloves, wipes, pipette tips) into the designated "Halogenated Solid Waste" container located inside the fume hood.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles.

  • Hygiene : Immediately wash hands thoroughly with soap and water after removing all PPE[8].

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.[9]

Emergency ScenarioImmediate Action Protocol
Skin Exposure 1. Immediately move to the nearest safety shower or drench hose.[9]\n2. Remove any contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes .[9][10]\n3. Do not use neutralizing agents.[9]\n4. Seek immediate medical attention. Provide the victim's name and the chemical name to emergency responders.
Eye Contact 1. Immediately proceed to the nearest eyewash station.[9]\n2. Hold eyelids open and flush eyes with a continuous, gentle stream of water for at least 15 minutes .[8]\n3. Remove contact lenses if present and easily removable.[9]\n4. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[10][11]\n2. If breathing is difficult or has stopped, have a trained person administer artificial respiration, avoiding mouth-to-mouth resuscitation.[10][12]\n3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting .[12]\n2. Rinse the mouth thoroughly with water.[3]\n3. Seek immediate medical attention. Call a poison control center for guidance.[9][11]
Minor Chemical Spill (<1 g and contained in fume hood) 1. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[13]\n2. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for halogenated solid waste.[13]\n3. Decontaminate the spill area with soap and water, followed by a solvent rinse. Collect all cleaning materials as hazardous waste.
Major Chemical Spill (>1 g or outside of fume hood) 1. Evacuate the immediate area immediately .[14]\n2. Alert colleagues and activate the nearest fire alarm or emergency response system.[14]\n3. Close the laboratory doors to contain the spill.[14]\n4. Call your institution's emergency response number and report the spill. Do not attempt to clean it up yourself.

Waste Management and Disposal Protocol

As a chlorinated organic compound, all waste generated from handling 2-chloro-N-(2-oxo-2-phenylethyl)propanamide must be treated as halogenated hazardous waste .[15][16] Improper segregation can lead to dangerous reactions and significantly increases disposal costs.[16][17]

Waste Segregation and Collection:

  • Solid Waste :

    • Container : A clearly labeled, puncture-resistant container with a secure lid, designated "Halogenated Solid Waste".

    • Contents : Contaminated gloves, wipes, absorbent pads, weighing papers, and any other solid materials that have come into contact with the chemical.

  • Liquid Waste :

    • Container : A clearly labeled, compatible (e.g., glass or polyethylene) container with a screw-top cap, designated "Halogenated Liquid Waste".[13][14]

    • Contents : Unused solutions, reaction mixtures, and all solvent rinses used for decontamination.

  • Sharps Waste :

    • Container : A designated sharps container.

    • Contents : Any contaminated needles, syringes, or razor blades.

Labeling and Storage:

  • All waste containers must be labeled with the words "Hazardous Waste" and a full list of their chemical contents, including percentages.[13][17]

  • Keep waste containers securely closed at all times, except when adding waste.[13][14]

  • Store waste containers in a designated Satellite Accumulation Area within the laboratory, preferably in secondary containment.[13]

Final Disposal:

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any waste down the sanitary sewer.[14][17]

References

  • Hazardous Waste Segregation Guide. (n.d.). Tufts University. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • 2-chloro-N-(2-phenylethyl)propanamide. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in Laboratories. (2016, February 12). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory. (2017, August 2). Westlab. Retrieved from [Link]

  • What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

  • What to Do in a Chemical Emergency. (2024, April 10). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • First Aid for Chemical Exposure. (2024, January 31). Coast2Coast. Retrieved from [Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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2-chloro-N-(2-oxo-2-phenylethyl)propanamide
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2-chloro-N-(2-oxo-2-phenylethyl)propanamide
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